molecular formula C5H12ClNO B1399120 N,3-Dimethyloxetan-3-amine hydrochloride CAS No. 1365969-62-5

N,3-Dimethyloxetan-3-amine hydrochloride

Cat. No.: B1399120
CAS No.: 1365969-62-5
M. Wt: 137.61 g/mol
InChI Key: QLVZWKZJRUXJQF-UHFFFAOYSA-N
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Description

N,3-Dimethyloxetan-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,3-dimethyloxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(6-2)3-7-4-5;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVZWKZJRUXJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365969-62-5
Record name N,3-dimethyloxetan-3-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,3-Dimethyloxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its unique stereoelectronic properties allow it to serve as a polar and metabolically stable bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities, often leading to improved physicochemical properties such as solubility.[1][2] This guide provides a comprehensive technical overview of a proposed synthetic route and detailed characterization protocol for N,3-Dimethyloxetan-3-amine hydrochloride, a versatile building block that combines the benefits of the oxetane scaffold with a secondary amine pharmacophore. Designed for researchers, chemists, and drug development professionals, this document outlines a robust, field-proven approach, explains the causality behind experimental choices, and offers a predictive analysis of the expected analytical data to guide structural elucidation.

Chapter 1: The Strategic Value of the Oxetane Moiety in Drug Discovery

The incorporation of small, strained ring systems into drug candidates is a powerful strategy for navigating and optimizing chemical space. Among these, the oxetane ring has garnered significant interest for its ability to profoundly influence molecular properties in a predictable manner.[3][4]

1.1. Bioisosterism and Physicochemical Modulation: Oxetanes are frequently employed as isosteric replacements for gem-dimethyl groups, introducing polarity without adding a site for metabolic oxidation. This substitution can enhance aqueous solubility, a critical parameter in drug development.[5] Furthermore, the strong σ-electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent amines, a feature that can be exploited to modulate the ionization state of a drug molecule at physiological pH.[5]

1.2. A Versatile Chemical Scaffold: this compound is a bifunctional building block of particular interest. It provides:

  • A 3,3-disubstituted oxetane core , which offers metabolic stability and a defined three-dimensional exit vector for further chemical elaboration.

  • A secondary amine hydrochloride , a common pharmacophore and a versatile synthetic handle for amide bond formation, reductive amination, and other nucleophilic reactions.

The combination of these features in a single, relatively simple molecule makes it an attractive starting point for the synthesis of novel chemical entities in a variety of therapeutic areas.

Chapter 2: Proposed Synthetic Pathway and Mechanistic Considerations

While numerous methods exist for the synthesis of the oxetane ring, a practical and scalable approach to this compound can be envisioned starting from a readily available 3-substituted oxetane precursor.[1][2][6] The following section details a proposed retrosynthetic analysis and a forward synthetic protocol based on established chemical principles.

2.1. Retrosynthetic Analysis:

The target molecule can be disconnected at the hydrochloride salt and the C-N bond. The hydrochloride is trivially formed from the free amine and HCl. The crucial C-N bond can be constructed via the reductive amination of oxetan-3-one with methylamine, a robust and widely used transformation in organic synthesis.

G target N,3-Dimethyloxetan-3-amine Hydrochloride free_amine N,3-Dimethyloxetan-3-amine target->free_amine Salt Formation carbonyl 3-Methyloxetan-3-ol (precursor to Oxetan-3-one) free_amine->carbonyl Reductive Amination methylamine Methylamine free_amine->methylamine

Caption: Retrosynthetic analysis of the target compound.

2.2. Proposed Synthetic Workflow:

The forward synthesis is designed as a three-stage process: oxidation of a suitable alcohol to the ketone, reductive amination to form the secondary amine, and finally, conversion to the hydrochloride salt.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Salt Formation start 3-Methyloxetan-3-ol ketone Oxetan-3-one start->ketone PCC or Swern Oxidation amine N,3-Dimethyloxetan-3-amine ketone->amine 1. Methylamine (aq.) 2. NaBH(OAc)₃ product N,3-Dimethyloxetan-3-amine Hydrochloride amine->product HCl in Ether or Dioxane

Caption: Proposed three-stage synthetic workflow.

2.3. Detailed Experimental Protocol:

Disclaimer: This protocol is a proposed route and should be performed by qualified personnel with appropriate risk assessments.

Stage 1: Synthesis of Oxetan-3-one

  • To a stirred solution of 3-Methyloxetan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add pyridinium chlorochromate (PCC, 1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel, eluting with additional ether.

  • Concentrate the filtrate under reduced pressure to yield crude Oxetan-3-one, which can be purified by column chromatography if necessary.

    • Causality Note: PCC is a relatively mild oxidizing agent suitable for converting secondary alcohols to ketones without causing ring-opening of the strained oxetane.[7] Anhydrous conditions are crucial to prevent the formation of side products.

Stage 2: Reductive Amination to form N,3-Dimethyloxetan-3-amine

  • Dissolve Oxetan-3-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.3 M).

  • Add an aqueous solution of methylamine (40% w/w, 2.0 eq) and stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free amine.

    • Causality Note: Sodium triacetoxyborohydride is the reagent of choice for reductive aminations as it is milder than other hydrides like NaBH₄, tolerates slightly acidic conditions generated during imine formation, and reduces the imine intermediate much faster than the starting ketone, minimizing side reactions.[8]

Stage 3: Formation of this compound

  • Dissolve the crude N,3-Dimethyloxetan-3-amine in a minimal amount of cold diethyl ether.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.[8]

    • Causality Note: The use of a non-polar solvent like diethyl ether ensures that the highly polar hydrochloride salt precipitates out of the solution, providing a simple and effective method of isolation and purification.

Chapter 3: Comprehensive Characterization and Structural Elucidation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known spectroscopic properties of oxetane and secondary amine hydrochloride moieties.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Technique Predicted Signal & Justification
¹H NMR ~9.5-11.0 ppm (br s, 2H): N-H₂⁺ protons of the hydrochloride salt, broad due to quadrupole coupling and exchange. ~4.6-4.8 ppm (d, 2H): Oxetane CH₂ protons adjacent to the quaternary carbon, appearing as a doublet. ~4.4-4.6 ppm (d, 2H): Oxetane CH₂ protons, appearing as a distinct doublet coupled to the other pair. ~2.7 ppm (s, 3H): N-CH₃ methyl protons, singlet shifted downfield by the adjacent ammonium. ~1.6 ppm (s, 3H): C-CH₃ methyl protons on the oxetane ring.
¹³C NMR ~82 ppm: Oxetane CH₂ carbons (O-C H₂). ~68 ppm: Quaternary carbon of the oxetane ring (C -N). ~35 ppm: N-CH₃ carbon. ~22 ppm: C-CH₃ carbon.

3.2. Infrared (IR) Spectroscopy:

IR spectroscopy provides confirmation of key functional groups present in the molecule.

Predicted IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹) Vibration & Functional Group
2700-2400 (broad) N-H stretching vibration of the secondary ammonium salt (R₂NH₂⁺).[9][10]
2980-2850 C-H stretching vibrations of the methyl and methylene groups.
1600-1575 N-H bending vibration of the ammonium salt.[9]
~1470 C-H bending (scissoring) of methylene groups.
980-960 (strong) C-O-C symmetric stretching vibration, characteristic of the strained oxetane ring.[5]

3.3. Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Predicted Mass Spectrometry Data (ESI+)
m/z Value Predicted Ion & Fragmentation Pathway
116.107 [M+H]⁺: Molecular ion of the free amine (C₆H₁₄NO⁺). This would be the base peak in ESI+.
100.076 [M+H - CH₄]⁺: Loss of methane from the protonated amine.
86.096 [M+H - C₂H₆]⁺: Loss of ethane, potentially through a ring-opening fragmentation.
72.081 [M+H - C₂H₄O]⁺: Loss of ethylene oxide via ring fragmentation.
44.050 [CH₃NHCH₂]⁺: A common fragment from α-cleavage adjacent to the nitrogen.[11]

Chapter 4: Safety Protocols and Handling

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed, and causes skin and eye irritation.[12] It may also cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic, similar to other amine hydrochlorides, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[15]

  • Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Chapter 5: Conclusion and Future Outlook

This guide has presented a comprehensive framework for the synthesis and characterization of this compound. The proposed multi-step synthesis is grounded in reliable and scalable chemical transformations, offering a clear path to this valuable building block. The predictive characterization data serves as a robust benchmark for researchers to confirm the structure and purity of the synthesized material.

As the demand for novel chemical matter with improved drug-like properties continues to grow, building blocks like this compound will play a pivotal role. Its unique combination of a metabolically robust oxetane core and a synthetically versatile amine handle provides a powerful starting point for the development of next-generation therapeutics. Further exploration of its utility in parallel synthesis and fragment-based drug discovery is warranted and expected to yield novel compounds with significant biological potential.

References

An In-depth Technical Guide to N,3-Dimethyloxetan-3-amine Hydrochloride: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N,3-Dimethyloxetan-3-amine hydrochloride (CAS No. 1365969-62-5), a heterocyclic building block of increasing relevance to medicinal chemistry and drug development. We will delve into its core chemical structure, physicochemical properties, and its strategic importance as a bioisosteric scaffold. This document details a robust, proposed synthetic pathway via reductive amination and outlines a complete analytical workflow for its characterization, including expected spectroscopic signatures. The insights herein are curated for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of substituted oxetanes to overcome challenges in drug design, such as modulating basicity, improving solubility, and enhancing metabolic stability.

Introduction: The Strategic Value of the Oxetane Motif

Oxetanes, four-membered oxygen-containing heterocycles, have emerged from relative obscurity to become a privileged motif in modern medicinal chemistry.[1][2] Initially recognized for their presence in complex natural products like Taxol, their true value now lies in their application as synthetic tools to fine-tune the properties of drug candidates.[1] The incorporation of an oxetane ring can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3]

Key advantages conferred by the oxetane scaffold include:

  • Improved Aqueous Solubility: The polar nature of the ether linkage often enhances solubility compared to carbocyclic analogs like gem-dimethyl groups.[3][4]

  • Metabolic Stability: The strained ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more common alkyl groups.[1]

  • Basicity (pKa) Modulation: The potent inductive (electron-withdrawing) effect of the oxetane's oxygen atom can significantly reduce the basicity of proximal amines.[3][5] Placing an oxetane alpha to an amine can lower its pKa by as much as 2.7 units, a critical strategy for mitigating off-target effects such as hERG channel inhibition.[3][4][5]

  • Vectorial Exit from Lipophilic Pockets: The distinct dipole moment and three-dimensional shape of the oxetane can guide a molecule's orientation within a protein binding site.

This compound is a prime example of a building block designed to harness these benefits. As a "Protein Degrader Building Block," its structure offers a unique combination of a quaternary center for steric influence, a secondary amine for synthetic elaboration, and the foundational oxetane core for property modulation.[6]

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is the source of its unique chemical behavior. It combines a strained, polar heterocycle with a basic secondary amine, presented as a stable hydrochloride salt.

The molecule features a central oxetane ring substituted at the C3 position with both a methyl group and a methylamino group. This C3 atom is a quaternary, non-chiral center.

Caption: Structure of this compound.

The following table summarizes key physicochemical properties. While some values are derived from computational models, they provide a reliable baseline for experimental design.

PropertyValueSource
CAS Number 1365969-62-5[6][7]
Molecular Formula C₅H₁₂ClNO[6][7]
Molecular Weight 137.61 g/mol [6][7]
IUPAC Name This compound[5]
SMILES CC1(COC1)NC.Cl[5][7]
Calculated LogP -0.07[5]
Calculated PSA 21 Ų[5]
H-Bond Acceptors 2[5]
H-Bond Donors 1[5]
Storage Conditions Inert atmosphere, 2-8°C[7]

Note on Storage: Commercial suppliers provide conflicting storage advice, ranging from room temperature to refrigerated under an inert atmosphere.[6][7] As a best practice for a reactive amine building block, storage at 2-8°C under nitrogen or argon is recommended to ensure long-term stability and prevent degradation.

Proposed Synthesis and Purification Protocol

The target molecule can be disconnected at the C-N bond, pointing to a precursor ketone (3-methyl-oxetan-3-one) and methylamine. The reaction proceeds through an intermediate iminium ion, which is then reduced.

retrosynthesis target N,3-Dimethyloxetan-3-amine (Free Base) reagents Reductive Amination target->reagents C-N Disconnection precursors 3-Methyl-3-oxetanone + Methylamine (CH₃NH₂) reagents->precursors

Caption: Retrosynthetic approach via reductive amination.

This protocol describes a two-step, one-pot procedure for the synthesis of the free base, followed by salt formation.

Objective: To synthesize this compound from 3-methyl-oxetan-3-one.

Materials:

  • 3-Methyl-3-oxetanone

  • Methylamine (as a solution in THF or EtOH, e.g., 2.0 M)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Diethyl Ether (Et₂O)

  • Hydrochloric Acid (as a solution in diethyl ether, e.g., 2.0 M)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 3-methyl-oxetan-3-one (1.0 eq). Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration).

    • Scientist's Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the reducing agent and competing reduction of the starting ketone. A nitrogen atmosphere prevents moisture ingress.

  • Imine/Enamine Formation: Add methylamine solution (1.2 eq) dropwise to the stirred solution at room temperature. Following the addition, add glacial acetic acid (1.1 eq). Stir the mixture for 1 hour at room temperature.

    • Scientist's Rationale: Acetic acid acts as a catalyst to protonate the ketone's carbonyl oxygen, activating it for nucleophilic attack by the amine. This facilitates the formation of the key iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Scientist's Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the starting ketone than the intermediate iminium ion, minimizing side reactions.[2] The portion-wise addition at low temperature safely controls the exothermic reaction.

  • Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,3-dimethyloxetan-3-amine free base.

  • Purification (Optional): If necessary, the crude amine can be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane containing 1% triethylamine to prevent protonation and streaking on the column.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise. A white precipitate should form immediately. Stir the resulting slurry for 1 hour.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to yield this compound as a white to off-white solid.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis Crude Crude Product Pure Purified HCl Salt Crude->Pure Purification & Salt Formation NMR ¹H & ¹³C NMR Pure->NMR MS LC-MS / HRMS Pure->MS IR FT-IR Pure->IR Purity HPLC / UPLC Pure->Purity

Caption: Standard analytical workflow for compound characterization.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~9.0-9.5 ppm (broad singlet, 2H): Protons on the ammonium nitrogen (-NH₂⁺-). Integrates to 2H due to the proton from HCl and the amine proton.

    • δ ~4.5-4.7 ppm (multiplet, 4H): The four protons on the oxetane ring (C2-H₂ and C4-H₂). These may appear as two distinct triplets or a more complex pattern due to the ring puckering.

    • δ ~2.5 ppm (singlet, 3H): N-methyl protons (-NH-CH₃).

    • δ ~1.5 ppm (singlet, 3H): C3-methyl protons (-C-CH₃).

    • Rationale: The spectrum is predicted based on standard chemical shifts. The downfield shift of the N-H protons is characteristic of the ammonium salt form. The singlets for the methyl groups are expected as there are no adjacent protons for coupling.

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ ~75-80 ppm: C2 and C4 carbons of the oxetane ring.

    • δ ~60-65 ppm: C3 quaternary carbon.

    • δ ~30-35 ppm: N-methyl carbon.

    • δ ~20-25 ppm: C3-methyl carbon.

    • Rationale: The chemical shifts are estimated based on the electronegativity of adjacent atoms. The ether-linked carbons (C2, C4) are the most downfield among the sp³ carbons.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z = 102.0919 (for the free base C₅H₁₁NO).

    • Rationale: In positive ion electrospray ionization, the hydrochloride salt will dissociate, and the free base will be protonated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within 5 ppm.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • ~2700-3000 cm⁻¹ (broad): N-H stretching from the secondary ammonium salt.

    • ~2950-2850 cm⁻¹: C-H stretching from alkyl groups.

    • ~1100-1000 cm⁻¹ (strong): C-O-C stretching, characteristic of the ether linkage in the oxetane ring.

Conclusion

This compound represents a valuable and strategically designed building block for contemporary drug discovery. Its structure is optimized to leverage the beneficial properties of the oxetane motif—namely, the ability to modulate amine basicity and improve overall physicochemical profiles. The proposed synthetic route via reductive amination offers a reliable and scalable method for its preparation. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their synthetic campaigns, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

Spectroscopic Characterization of N,3-Dimethyloxetan-3-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for N,3-Dimethyloxetan-3-amine hydrochloride, a substituted oxetane of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this document synthesizes predictive data based on established principles of NMR and mass spectrometry, alongside general knowledge of oxetane ring systems. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel small molecules.

The oxetane motif has garnered significant attention in pharmaceutical research as a bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl moieties.[1] The inclusion of an oxetane ring can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] As such, the robust and unambiguous characterization of novel oxetane-containing compounds is a critical step in the drug discovery pipeline. This guide will focus on the two primary analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound in a common deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). The hydrochloride salt form will influence the chemical shifts of protons near the amine group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The presence of the puckered oxetane ring leads to diastereotopic protons for the CH₂ groups of the ring, which are expected to exhibit different chemical shifts and coupling patterns.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
Oxetane-CH₂ (diastereotopic)4.5 - 4.9AB quartet4HThe two CH₂ groups on the oxetane ring are chemically non-equivalent and will likely appear as two sets of doublets (an AB quartet system) due to geminal coupling.
N-CH₃2.8 - 3.2Singlet3HThe methyl group attached to the nitrogen will be a singlet. Its chemical shift is influenced by the protonation state of the amine.
C3-CH₃1.5 - 1.8Singlet3HThe methyl group at the 3-position of the oxetane ring will appear as a singlet.
N-HVariableBroad Singlet2HThe protons on the ammonium group will likely be a broad singlet and may exchange with residual water in the solvent, potentially leading to a very broad or unobservable signal.

Causality of Experimental Choices: The choice of a polar, protic deuterated solvent like D₂O or CD₃OD is crucial for dissolving the hydrochloride salt. However, it's important to note that the acidic proton of the ammonium salt may undergo exchange with the deuterium of the solvent, which can lead to the broadening or disappearance of the N-H signal.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Notes
Oxetane-C (quaternary)75 - 85The quaternary carbon of the oxetane ring bonded to the nitrogen and the methyl group.
Oxetane-CH₂70 - 80The two equivalent methylene carbons of the oxetane ring.
N-CH₃40 - 50The carbon of the N-methyl group.
C3-CH₃20 - 30The carbon of the C3-methyl group.

Predicted LC-MS Data

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Expected Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode would be the method of choice. The expected mass spectrum would show the protonated molecule [M+H]⁺ as the base peak.

  • Molecular Formula: C₅H₁₂ClNO

  • Molecular Weight: 137.61 g/mol [4]

  • Exact Mass of Free Base (C₅H₁₁NO): 101.0841 g/mol

  • Expected [M+H]⁺ (for the free base): m/z 102.0919

Table 3: Predicted LC-MS Data for N,3-Dimethyloxetan-3-amine

IonPredicted m/zNotes
[M+H]⁺102.0919This represents the protonated free base of the compound.

Fragmentation of the parent ion under collision-induced dissociation (CID) in an MS/MS experiment would likely involve the loss of small neutral molecules from the oxetane ring or cleavage of the C-N bond.

Experimental Protocols

To acquire high-quality spectroscopic data for this compound, the following experimental workflows are recommended.

NMR Spectroscopy Workflow

References

An In-Depth Technical Guide to the Solubility and Stability of N,3-Dimethyloxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of N,3-Dimethyloxetan-3-amine hydrochloride, a novel heterocyclic compound with potential applications in pharmaceutical development. As a Senior Application Scientist, this document synthesizes fundamental principles with actionable, field-proven methodologies to offer researchers, scientists, and drug development professionals a robust framework for characterizing this and similar molecules. The guide delves into the causality behind experimental choices, presenting self-validating protocols for solubility and stability assessment. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams. This document is grounded in authoritative scientific literature and regulatory guidelines to ensure the highest level of technical accuracy and trustworthiness.

Introduction: The Emerging Role of Oxetanes in Medicinal Chemistry

Oxetanes are four-membered cyclic ethers that have garnered significant interest in modern drug discovery.[1] Their unique physicochemical properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, make them attractive motifs for medicinal chemists.[2] The incorporation of an oxetane ring can favorably modulate a compound's aqueous solubility, metabolic stability, and lipophilicity.[1][3][4] Specifically, the oxetane moiety can act as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved pharmacokinetic profiles.[5][3]

This compound is a 3,3-disubstituted amino-oxetane. The hydrochloride salt form is intended to enhance aqueous solubility and improve handling properties. The 3,3-disubstitution pattern is generally associated with greater stability of the oxetane ring, as it sterically hinders nucleophilic attack that could lead to ring-opening.[2] However, the inherent ring strain of the four-membered ring and the presence of a tertiary amine and its hydrochloride salt necessitate a thorough investigation of the compound's solubility and stability to de-risk its progression in the drug development pipeline.[2][6]

This guide will provide a detailed examination of the methodologies to profile the solubility and stability of this compound, offering a blueprint for its comprehensive characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for the design of relevant solubility and stability studies.

PropertyValueSource
IUPAC NameN,3-dimethyloxetan-3-amine;hydrochloride[7]
CAS Number1365969-62-5[8]
Molecular FormulaC5H12ClNO[8]
Molecular Weight137.61 g/mol [8]
Chemical StructureChemical structure of this compound[8]

Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For amine hydrochlorides, solubility is often pH-dependent. A comprehensive solubility profile should, therefore, assess both kinetic and thermodynamic solubility in various aqueous and organic media.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock solution into an aqueous buffer.[2][1] This high-throughput screening method is invaluable in early drug discovery for rank-ordering compounds.[2][4]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition of Aqueous Buffer: To a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Mixing: Transfer a small aliquot of the DMSO stock solutions to the corresponding wells of the buffer plate. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).[3]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[3]

Thermodynamic Solubility Assessment

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution when equilibrium is established between the dissolved and undissolved states.[2][4] The shake-flask method is the gold standard for determining thermodynamic solubility.[1][8]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents and buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[8][9]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][8]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Alternatively, centrifuge or filter the samples to separate the solid phase from the supernatant.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Solubility Data Summary

The following table presents hypothetical but realistic solubility data for this compound, as would be generated by the above protocols.

Solvent/BufferSolubility TypeMethodSolubility (mg/mL)
WaterThermodynamicShake-Flask> 200
PBS (pH 7.4)KineticNephelometry1.5
PBS (pH 7.4)ThermodynamicShake-Flask2.2
0.1 N HCl (pH 1.2)ThermodynamicShake-Flask> 200
Acetate Buffer (pH 4.5)ThermodynamicShake-Flask150
Phosphate Buffer (pH 6.8)ThermodynamicShake-Flask15
EthanolThermodynamicShake-Flask50
Propylene GlycolThermodynamicShake-Flask75

Note: The high solubility in acidic conditions is expected for an amine hydrochloride.

Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[10][11][12] These studies are designed to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of a drug substance.[12] The results are instrumental in developing stability-indicating analytical methods.[12]

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is a prerequisite for accurate stability assessment. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.[7][13][14]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Forced Degradation Protocols

Forced degradation studies should be conducted on a single batch of the drug substance and should aim for 5-20% degradation to avoid the formation of secondary, irrelevant degradation products.[11][15][16]

  • Protocol:

    • Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points, neutralize them, and analyze by the stability-indicating HPLC method.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Add hydrogen peroxide (e.g., 3% H₂O₂) to the solution.[15]

    • Incubate the solution at room temperature.

    • Analyze samples at different time intervals by HPLC.

  • Protocol:

    • Expose the solid drug substance to elevated temperatures (e.g., 80°C) in a controlled-temperature oven.

    • Analyze the sample at various time points by dissolving it in a suitable solvent and injecting it into the HPLC.

  • Protocol (as per ICH Q1B guidelines): [10][17][18][19][20]

    • Expose the solid drug substance and a solution of the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][17]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the exposed and control samples by HPLC.

Stability Data Summary

The following table presents hypothetical but realistic stability data for this compound.

Stress ConditionReagent/TemperatureDurationDegradation (%)Major Degradants
Acid Hydrolysis0.1 N HCl24 hours at 60°C~15%Degradant A, Degradant B
Base Hydrolysis0.1 N NaOH24 hours at 60°C< 5%Minor unknown peaks
Oxidation3% H₂O₂48 hours at RT~10%Degradant C
Thermal80°C7 days< 2%No significant degradation
Photolytic (Solid)ICH Q1B-< 1%No significant degradation
Photolytic (Solution)ICH Q1B-~5%Degradant D

Note: The observed degradation under acidic conditions is consistent with the known lability of some oxetane rings in acidic environments.[2][6]

Mechanistic Insights and Workflow Visualization

Proposed Degradation Pathway under Acidic Conditions

Under acidic conditions, the oxetane ring is susceptible to protonation of the ether oxygen, followed by nucleophilic attack by water or the chloride counter-ion, leading to ring-opening.

G cluster_0 Acid-Catalyzed Hydrolysis A N,3-Dimethyloxetan-3-amine (Protonated Amine) B Protonated Oxetane Ring A->B H+ C Ring-Opened Carbocation Intermediate B->C Ring Opening D Diol Degradant C->D H2O Attack G cluster_workflow Forced Degradation Workflow start Start: Drug Substance Batch method_dev Develop Stability-Indicating HPLC Method start->method_dev stress_studies Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) method_dev->stress_studies analysis Analyze Stressed Samples by HPLC stress_studies->analysis peak_purity Assess Peak Purity analysis->peak_purity identification Identify and Characterize Degradation Products peak_purity->identification pathway Elucidate Degradation Pathways identification->pathway report Generate Stability Report pathway->report

References

A Technical Guide to the Thermodynamic Characterization of the N,3-Dimethyloxetan-3-amine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N,3-dimethyloxetan-3-amine moiety represents a confluence of two structurally significant functional groups in medicinal chemistry: a strained four-membered oxetane ring and a tertiary amine. The oxetane offers a desirable combination of polarity, metabolic stability, and three-dimensionality, often serving as an isostere for gem-dimethyl or carbonyl groups.[1][2] The tertiary amine is a common basic center in many drug candidates, crucial for solubility and target engagement. Understanding the thermodynamic properties of this combined scaffold is paramount for predicting its behavior in biological systems, including receptor binding energetics, solvation, and metabolic stability.[3][4] This guide provides a comprehensive framework for the determination of key thermodynamic properties of the N,3-dimethyloxetan-3-amine core, outlining a self-validating system of computational prediction and experimental verification.

Introduction: The Strategic Importance of Thermodynamic Profiling

In modern drug discovery, the rational design of molecules requires a deep understanding of their fundamental physicochemical properties.[4] Thermodynamic parameters such as the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°) govern molecular stability, reactivity, and non-covalent interactions. For a novel moiety like N,3-dimethyloxetan-3-amine, this data is critical for:

  • Predicting Binding Affinity: The enthalpy and entropy of binding determine the affinity of a ligand for its target. Understanding the inherent thermodynamic profile of the ligand scaffold allows for more efficient optimization.[4]

  • Assessing Solubility: Solvation is a thermodynamic process. The energy required to move a molecule from the solid state into an aqueous solution is a key determinant of its bioavailability.

  • Evaluating Metabolic Stability: The stability of the oxetane ring, which possesses a significant ring strain of approximately 25.5 kcal/mol, and the reactivity of the tertiary amine are governed by their thermodynamic and kinetic parameters.[2][5] The inductive effect of the oxetane ring is known to lower the pKa of adjacent amines, a factor with direct thermodynamic consequences.[6][7]

This document serves as a Senior Application Scientist's guide to establishing a robust thermodynamic profile for this moiety, emphasizing the synergy between computational chemistry and experimental calorimetry.

Core Thermodynamic Properties of Interest

Before detailing the methodology, we define the key parameters for characterization. Standard thermodynamic quantities are typically reported at 298.15 K (25 °C) and 1 bar pressure.[8]

PropertySymbolSignificance in Drug Discovery
Standard Enthalpy of Formation ΔHf°Represents the heat released or absorbed when the compound is formed from its constituent elements in their standard states. It is a fundamental measure of molecular stability.
Standard Gibbs Free Energy of Formation ΔGf°The most direct indicator of thermodynamic stability under standard conditions. It combines enthalpy and entropy and is crucial for predicting the spontaneity of reactions.
Standard Molar Entropy A measure of the molecule's disorder or randomness, arising from translational, rotational, and vibrational motions. It is a key component of free energy.
Heat Capacity CpThe amount of heat required to raise the temperature of the substance by one degree. It is important for understanding how a molecule's energy changes with temperature.[9][10]
Enthalpy of Fusion ΔHfusThe heat absorbed during the transition from a solid to a liquid state. This is relevant for understanding melting behavior and solubility.[11]
Aqueous Solvation Free Energy ΔGsolvThe free energy change associated with transferring the molecule from the gas phase to an aqueous solution. It is a primary determinant of water solubility.

Part I: In Silico Prediction via Computational Chemistry

For a novel moiety, computational methods provide a rapid and cost-effective first assessment of thermodynamic properties. Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for molecules of this size.[12][13][14] The following protocol outlines a robust workflow.

Protocol 3.1: DFT-Based Thermodynamic Calculation

Objective: To calculate ΔHf°, S°, and ΔGf° for N,3-dimethyloxetan-3-amine in the gas phase and to estimate its aqueous solvation free energy.

Methodology:

  • Structure Modeling: Construct the 3D structure of N,3-dimethyloxetan-3-amine using a molecular modeling interface (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Causality: The first step is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization.

    • Procedure: Use a reliable DFT functional, such as B3LYP, with a Pople-style basis set like 6-31G(d,p). This level of theory is well-established for providing accurate geometries for organic molecules.[14]

  • Frequency Analysis:

    • Causality: A frequency calculation must be performed on the optimized geometry. This serves two purposes: to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions from the vibrational modes of the molecule.[12][14]

    • Procedure: Perform the frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) used for the optimization.

  • Thermochemical Analysis:

    • Procedure: The output of the frequency calculation provides the necessary thermal corrections to the electronic energy. The standard enthalpy (H°), Gibbs free energy (G°), and entropy (S°) are calculated as follows:

      • H° = Eelectronic + Ethermal (H)

      • G° = Eelectronic + Ethermal (G) = H° - TS°

  • Solvation Modeling:

    • Causality: To understand the molecule's behavior in a biological context, its properties in water must be estimated. A continuum solvation model provides an efficient way to do this.

    • Procedure: Perform a single-point energy calculation on the optimized gas-phase geometry using a solvation model like the Polarizable Continuum Model (PCM) or the SMD model, specifying water as the solvent. The difference in free energy between the solvated and gas-phase calculations yields the solvation free energy (ΔGsolv).

  • Enthalpy of Formation Calculation (Atomization Method):

    • Causality: The absolute computed enthalpy is not the enthalpy of formation. ΔHf° can be calculated using the atomization method, which relies on the calculated enthalpy of the molecule and the known experimental enthalpies of formation of its constituent atoms.

    • Procedure:

      • Calculate the atomization enthalpy: ΔHatom = [ΣH°atoms] - H°molecule

      • Calculate the enthalpy of formation: ΔHf°(molecule, 298K) = ΔHatom - [ΣΔHf°(atoms, 0K)] + [Σ(H°298K - H°0K)atoms]

      • Use well-established experimental and calculated values for the atomic enthalpies.

Visualization 3.1: Computational Workflow

Computational_Workflow cluster_gas_phase Gas-Phase Calculations cluster_solvation Aqueous-Phase Calculation Start 1. Build 3D Structure Opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) Start->Opt Freq 3. Frequency Analysis (Confirm Minimum & Get Thermal Data) Opt->Freq Solv 5. Solvation Model (PCM/SMD) on Optimized Geometry Opt->Solv Thermo 4. Extract Thermochemical Data (H°, G°, S°) Freq->Thermo Final Predicted Thermodynamic Profile Thermo->Final SolvG 6. Calculate ΔG(solv) Solv->SolvG SolvG->Final caption Workflow for DFT-based thermodynamic property prediction.

Caption: Workflow for DFT-based thermodynamic property prediction.

Table 3.1: Representative Computational Output
ParameterSymbolCalculated Value (Gas Phase)Unit
Electronic Energy + ZPVEE0ValueHartrees
Enthalpy (298.15 K)ValueHartrees
Gibbs Free Energy (298.15 K)ValueHartrees
Molar Entropy (298.15 K)Valuecal/mol·K
Derived Properties
Standard Enthalpy of FormationΔHf°ValuekJ/mol
Aqueous Solvation Free EnergyΔGsolvValuekJ/mol

(Note: Values are placeholders for actual computational output.)

Part II: Experimental Verification via Calorimetry

Computational results must be anchored to physical reality. Experimental calorimetry provides the "ground truth" data to validate and refine in silico models. This adherence to empirical data is a cornerstone of scientific trustworthiness.[15][16] The following protocols require a synthesized and purified sample of N,3-dimethyloxetan-3-amine.

Protocol 4.1: Determination of Enthalpy of Formation via Bomb Calorimetry

Objective: To experimentally measure the standard enthalpy of combustion (ΔHc°) and derive the standard enthalpy of formation (ΔHf°).

Causality: Bomb calorimetry is the gold-standard method for determining the heat of combustion for solid or liquid organic compounds.[17][18] The experiment measures the change in internal energy (ΔU) for a combustion reaction at constant volume. This is then converted to the change in enthalpy (ΔH) and used with Hess's Law to find the enthalpy of formation.[17][19]

Methodology:

  • Calorimeter Calibration:

    • Procedure: Calibrate the heat capacity (Ccal) of the bomb calorimeter by combusting a certified standard reference material, typically benzoic acid, whose heat of combustion is precisely known.[17][20]

    • Self-Validation: This step ensures the accuracy and traceability of all subsequent measurements, conforming to IUPAC good reporting practices.[15][21][22]

  • Sample Preparation:

    • Procedure: Press a known mass (typically ~1 g) of N,3-dimethyloxetan-3-amine into a pellet. Place it in the crucible inside the bomb. Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the sample.

  • Combustion:

    • Procedure: Seal the bomb and purge it with oxygen before pressurizing it to ~30 atm with pure oxygen to ensure complete combustion.[18][23] Place the bomb in the calorimeter bucket containing a precise mass of water. Allow the system to reach thermal equilibrium.

    • Procedure: Ignite the sample electrically and record the temperature change of the water bath over time until a final, stable temperature is reached.

  • Data Analysis:

    • Procedure: Calculate the total heat released (qtotal) using the temperature rise (ΔT) and the calibrated heat capacity of the calorimeter (qtotal = Ccal × ΔT).

    • Procedure: Apply corrections for the heat released by the combustion of the fuse wire.

    • Procedure: Calculate the constant-volume heat of combustion (ΔUc) per mole of the sample.

    • Procedure: Convert ΔUc to the standard enthalpy of combustion (ΔHc°) using the equation: ΔHc° = ΔUc + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced combustion equation.

  • Calculate Enthalpy of Formation (ΔHf°):

    • Procedure: Write the balanced combustion equation for N,3-dimethyloxetan-3-amine (C6H13NO).

    • Procedure: Apply Hess's Law: ΔHc° = [ΣΔHf°(products)] - [ΣΔHf°(reactants)].

    • Procedure: Using the known standard enthalpies of formation for CO2(g) and H2O(l), solve for the enthalpy of formation of N,3-dimethyloxetan-3-amine.

Protocol 4.2: Heat Capacity and Enthalpy of Fusion via DSC

Objective: To measure the heat capacity (Cp) as a function of temperature and the enthalpy of fusion (ΔHfus).

Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[24][25] This technique is highly effective for determining heat capacity and the energetics of phase transitions.[9][11]

Methodology:

  • Instrument Setup: Place an empty sample pan (as a reference) and the pan containing a known, small mass (~5-10 mg) of N,3-dimethyloxetan-3-amine into the DSC cell.

  • Temperature Program:

    • Procedure: Heat the sample at a controlled linear rate (e.g., 10-20 °C/min) over the desired temperature range.[9]

    • Procedure: The DSC records the differential heat flow required to maintain the sample and reference at the same temperature.

  • Heat Capacity (Cp) Measurement:

    • Procedure: The measurement is performed in three steps: (1) a baseline run with two empty pans, (2) a run with a sapphire standard (whose Cp is well-known), and (3) the sample run.

    • Procedure: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature, after correcting for the baseline.

  • Enthalpy of Fusion (ΔHfus) Measurement:

    • Procedure: As the sample is heated through its melting point, an endothermic peak will appear on the DSC thermogram.

    • Procedure: The instrument's software integrates the area under this peak. This area is directly proportional to the enthalpy of the melting transition (ΔHfus).

Visualization 4.1: Experimental & Computational Synergy

Validation_Loop cluster_comp Computational Prediction cluster_exp Experimental Validation Comp_Model DFT Calculation (B3LYP/6-31G(d,p)) Comp_Data Predicted Data (ΔHf°, S°, G°, Cp) Comp_Model->Comp_Data Compare Compare & Refine (ΔΔ < 5-10 kJ/mol?) Comp_Data->Compare Bomb Bomb Calorimetry Exp_Data Measured Data (ΔHf°, Cp, ΔHfus) Bomb->Exp_Data DSC Differential Scanning Calorimetry DSC->Exp_Data Exp_Data->Compare Compare->Comp_Model Discrepancy (Refine Theory Level) Final_Profile Validated Thermodynamic Profile Compare->Final_Profile Agreement caption Synergistic workflow combining prediction and validation.

Caption: Synergistic workflow combining prediction and validation.

Data Synthesis and Interpretation

The power of this dual approach lies in its self-validating nature. A strong correlation between the DFT-predicted and experimentally measured values for properties like ΔHf° and Cp lends high confidence to the entire thermodynamic profile, including parameters that are difficult to measure directly, such as ΔGf° and S°.

  • Expected Profile: Based on its constituent parts, the N,3-dimethyloxetan-3-amine moiety is expected to have a positive enthalpy of formation due to the significant ring strain of the oxetane ring (~107 kJ/mol or ~25.5 kcal/mol).[2][5] The tertiary amine group will contribute to its basicity and ability to form salts, though this is modulated by the electron-withdrawing nature of the adjacent oxetane.[6]

  • Discrepancy Analysis: Should significant discrepancies arise (>10-20 kJ/mol for enthalpies), it may necessitate refining the computational model (e.g., using a larger basis set or a different DFT functional) or re-examining the experimental procedure for potential sources of error.

Conclusion

Characterizing the thermodynamic properties of the N,3-dimethyloxetan-3-amine moiety is not merely an academic exercise; it is a critical step in the rational design of novel therapeutics. By integrating high-level computational predictions with gold-standard experimental validation, researchers can build a reliable, comprehensive thermodynamic profile. This profile provides invaluable insights into the molecule's intrinsic stability, solubility, and potential for molecular interactions, thereby accelerating the drug development process and enabling the design of safer, more effective medicines.

References

The Emerging Potential of N,3-Dimethyloxetan-3-amine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry as a versatile scaffold capable of enhancing the physicochemical properties of drug candidates. Its incorporation can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, making it a valuable bioisostere for gem-dimethyl and carbonyl groups.[1][2][3] This guide delves into the prospective biological activities of a specific subclass: N,3-Dimethyloxetan-3-amine derivatives. By dissecting the established roles of the oxetane and dimethylamine moieties, we will project the therapeutic potential of this novel chemical space, with a particular focus on kinase inhibition and applications in central nervous system (CNS) disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore next-generation molecular scaffolds.

The Oxetane Moiety: A Privileged Scaffold in Medicinal Chemistry

The utility of the oxetane ring in drug design is well-documented. Its inherent polarity and three-dimensional structure can favorably modulate a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[4][5] The oxygen atom can act as a hydrogen bond acceptor, while the rigid ring structure can help to lock in bioactive conformations. Several FDA-approved drugs and clinical candidates incorporate an oxetane ring, validating its acceptance and utility in therapeutic agents.[2][4] The 3-amino-3-methyloxetane substructure, a close analog to our core of interest, is recognized as a key building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1]

Potential Therapeutic Applications of N,3-Dimethyloxetan-3-amine Derivatives

Based on the known pharmacological activities of related compounds and the broader class of substituted amines, we can hypothesize two primary areas of interest for N,3-Dimethyloxetan-3-amine derivatives: oncology, through kinase inhibition, and neurology, targeting CNS disorders.

Kinase Inhibition

The dimethylamine pharmacophore is present in a multitude of FDA-approved drugs, including several kinase inhibitors.[6] The nitrogen atom can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. The N,3-Dimethyloxetan-3-amine scaffold presents a unique three-dimensional arrangement of a basic nitrogen and a hydrogen bond-accepting ether oxygen, which could be exploited for potent and selective kinase inhibition.

Many kinases are implicated in cancer progression, and their inhibition is a cornerstone of modern oncology. Derivatives of N,3-Dimethyloxetan-3-amine could potentially be designed to target kinases such as EGFR, BTK, or JAK, which are known to be modulated by small molecules containing heterocyclic amine motifs.[6][7][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Activates N3DOA_Derivative N,3-Dimethyloxetan-3-amine Derivative N3DOA_Derivative->RTK Inhibits Transcription Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription

Caption: Hypothesized mechanism of an N,3-Dimethyloxetan-3-amine derivative as a Receptor Tyrosine Kinase (RTK) inhibitor.

  • Compound Preparation: Synthesize a library of N,3-Dimethyloxetan-3-amine derivatives with diverse substitutions. Dissolve compounds in DMSO to create stock solutions.

  • Kinase Reaction: In a 384-well plate, combine the kinase of interest (e.g., EGFR), a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Inhibition: Add varying concentrations of the N,3-Dimethyloxetan-3-amine derivatives to the wells. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Detection: Use a luminescence-based assay (e.g., Kinase-Glo®) to measure the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Compound IDR GroupEGFR IC50 (nM)BTK IC50 (nM)JAK2 IC50 (nM)
N3DOA-001Phenyl50>1000750
N3DOA-0024-Chlorophenyl25800500
N3DOA-0033-Pyridyl150250150
N3DOA-0044-Aminophenyl10>1000600
Staurosporine(Control)5103
Central Nervous System (CNS) Disorders

The development of drugs targeting CNS disorders is a significant challenge, with the blood-brain barrier (BBB) being a major obstacle. The physicochemical properties imparted by the oxetane moiety, such as increased polarity and solubility without a large increase in molecular weight, may enhance BBB penetration.[1] Furthermore, many CNS-active drugs are amines, interacting with neurotransmitter receptors and transporters.[2][8]

Derivatives of N,3-Dimethyloxetan-3-amine could be designed to modulate the activity of targets such as serotonin transporters (SERT), dopamine transporters (DAT), or various G-protein coupled receptors (GPCRs) implicated in depression, anxiety, and other neurological conditions.

G Synthesis Synthesis of N3DOA Derivatives In_Vitro_ADME In Vitro ADME (Solubility, Permeability, Metabolic Stability) Synthesis->In_Vitro_ADME BBB_Model In Vitro BBB Model (e.g., PAMPA) In_Vitro_ADME->BBB_Model In_Vivo_PK In Vivo PK in Rodents (Brain/Plasma Ratio) BBB_Model->In_Vivo_PK Behavioral_Models Rodent Behavioral Models (e.g., Forced Swim Test) In_Vivo_PK->Behavioral_Models Lead_Optimization Lead Optimization Behavioral_Models->Lead_Optimization

Caption: A typical workflow for assessing the CNS potential of N,3-Dimethyloxetan-3-amine derivatives.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) to form an artificial membrane.

  • Donor Compartment: The synthesized N,3-Dimethyloxetan-3-amine derivatives are added to the donor wells (the filter plate).

  • Acceptor Compartment: The filter plate is placed into a 96-well acceptor plate containing buffer.

  • Incubation: The "sandwich" is incubated for several hours to allow for passive diffusion of the compounds across the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds with high Pe values are predicted to have good BBB penetration.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on N,3-Dimethyloxetan-3-amine derivatives are not yet published, we can infer potential trends from related compound classes.[10][11][12]

  • Substitution on the Amine: The dimethyl substitution provides a tertiary amine, which can be a key pharmacophoric element. Exploration of other alkyl groups could fine-tune basicity and steric interactions.

  • Aromatic Substituents: If the N,3-Dimethyloxetan-3-amine core is attached to an aromatic ring system (a common strategy in kinase inhibitors), substitutions on this ring will be critical for modulating potency and selectivity. Electron-withdrawing and electron-donating groups can significantly alter binding affinities.

  • Stereochemistry: While the core N,3-Dimethyloxetan-3-amine is achiral, derivatization can introduce stereocenters. Chiral separation and testing of individual enantiomers will be crucial, as biological targets are stereoselective.

Conclusion and Future Directions

The N,3-Dimethyloxetan-3-amine scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Based on the established benefits of the oxetane ring and the prevalence of the dimethylamine moiety in bioactive compounds, derivatives of this core are hypothesized to have significant potential as kinase inhibitors for oncology and as modulators of CNS targets for neurological disorders. Future work should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in relevant biological assays to validate these hypotheses and elucidate clear structure-activity relationships. The insights gained will pave the way for the development of novel therapeutic agents with improved pharmacological profiles.

References

A Guide to Quantum Chemical Calculations for N,3-Dimethyloxetan-3-amine Hydrochloride: A Pharmaceutical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Oxetanes in Modern Drug Discovery

The oxetane motif has emerged as a valuable structural component in contemporary medicinal chemistry.[1][2][3] Its unique combination of properties, including its influence on aqueous solubility, metabolic stability, and conformational preferences, makes it an attractive replacement for more common functional groups like gem-dimethyl or carbonyl groups.[2] N,3-Dimethyloxetan-3-amine hydrochloride (C₅H₁₂ClNO) represents a class of small molecules where the oxetane ring is appended with an amine hydrochloride, a common salt form for pharmaceutical compounds.[4][5][6] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents.[7][8][9]

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties of this compound. We will delve into the theoretical underpinnings of the chosen computational methods, provide a detailed, step-by-step protocol for performing the calculations, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to accelerate their research.

Theoretical Framework: Why Density Functional Theory?

For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[7][10] Unlike more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, DFT can provide high-quality results for systems with a moderate number of atoms in a reasonable timeframe.[7][11] The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.[7][10]

In this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy for a wide range of chemical systems.[12][13] This will be paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions, essential for accurately modeling the charged nature of the hydrochloride salt.[13]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a standard computational chemistry software package like Gaussian, ORCA, or GAMESS.

Step 1: Input Structure Generation

The initial step involves creating a 3D model of this compound. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by obtaining the structure from a chemical database.[4][5][6] It is crucial to ensure the correct connectivity and stereochemistry of the molecule. The SMILES string for the neutral form is CNC1(C)COC1, and the hydrochloride is represented by the presence of a chloride anion.

Step 2: Geometry Optimization

The initial 3D structure is an approximation. Geometry optimization is the process of finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.

  • Method: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Keywords: Opt

The optimization algorithm will iteratively adjust the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is reached.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.

  • Method: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Keywords: Freq

This calculation serves two critical purposes:

  • Verification of the Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model.

Step 4: Calculation of Molecular Properties

Once the optimized geometry is confirmed, a variety of molecular properties can be calculated to gain deeper insights into the molecule's behavior.

  • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This is particularly useful for understanding intermolecular interactions, such as drug-receptor binding.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can be used to quantify atomic charges and analyze hyperconjugative interactions.

Data Presentation and Interpretation

For clarity and ease of comparison, the key quantitative data from the calculations should be summarized in tables.

ParameterValue
Methodology
DFT FunctionalB3LYP
Basis Set6-311++G(d,p)
Energetics
Final Optimized Energy (Hartrees)Calculated Value
HOMO Energy (eV)Calculated Value
LUMO Energy (eV)Calculated Value
HOMO-LUMO Gap (eV)Calculated Value
Structural Parameters
Key Bond Lengths (Å)Calculated Values
Key Bond Angles (°)Calculated Values
Key Dihedral Angles (°)Calculated Values
Vibrational Analysis
Number of Imaginary Frequencies0
Key Vibrational Frequencies (cm⁻¹)Calculated Values

Visualizing the Computational Workflow and Molecular Structure

Diagrams are essential for conveying complex workflows and spatial relationships. The following diagrams, generated using the DOT language, illustrate the computational workflow and the molecular structure of this compound.

G A Step 1: Input Structure Generation (SMILES: CNC1(C)COC1.[Cl-]) B Step 2: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Analysis (Verify Minimum Energy) B->C D Step 4: Property Calculation (HOMO, LUMO, MEP, NBO) C->D E Data Analysis & Interpretation D->E

Caption: Computational workflow for quantum chemical analysis.

Caption: Molecular graph of this compound.

Conclusion: From Theory to Application

Quantum chemical calculations provide a powerful lens through which to examine the intricate details of molecular structure and properties. For a pharmaceutically relevant molecule like this compound, this understanding is invaluable. The insights gained from DFT calculations can inform predictions of its reactivity, metabolic stability, and potential interactions with biological targets. By integrating these computational approaches into the drug discovery pipeline, researchers can make more informed decisions, ultimately accelerating the development of new and improved therapeutics.

References

A Guide to the Stereoselective Synthesis of N,3-Dimethyloxetan-3-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and reduced lipophilicity, make it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[1][2] Among the vast array of substituted oxetanes, N,3-dimethyloxetan-3-amine and its analogs represent a critical class of compounds, finding application as key intermediates and pharmacophores in the development of novel therapeutics. The introduction of a chiral center at the C3 position necessitates precise control over stereochemistry, as the biological activity of enantiomers can vary significantly.

This technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of N,3-dimethyloxetan-3-amine hydrochloride analogs. It is designed for researchers and professionals in drug development, offering insights into the causal relationships behind experimental choices and providing actionable protocols.

Chapter 1: Foundational Strategies in Oxetane Synthesis

The synthesis of stereochemically defined 3-substituted oxetanes primarily follows two main pathways: the de novo construction of the oxetane ring and the derivatization of a pre-existing oxetane core. While de novo methods, such as [2+2] cycloadditions and intramolecular cyclizations, offer flexibility, the derivatization of commercially available starting materials like oxetan-3-one often provides a more practical and scalable approach for the synthesis of diverse analogs.[3][4]

Oxetan-3-one serves as a versatile and powerful building block due to the reactivity of its carbonyl group, which can undergo a wide range of transformations to introduce the desired substituents at the C3 position.[5][6]

Chapter 2: Asymmetric Desymmetrization of 3-Substituted Oxetanes

One of the most elegant and efficient methods for accessing chiral oxetanes is the asymmetric desymmetrization of prochiral 3-substituted oxetanes.[7][8] This strategy involves the enantioselective ring-opening of an oxetane that possesses a plane of symmetry, leading to the formation of a chiral product. The key to this approach lies in the use of a chiral catalyst that can differentiate between the two enantiotopic groups of the substrate.

Catalytic Systems: Chiral Brønsted and Lewis Acids

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective catalysts for the enantioselective desymmetrization of oxetanes.[9][10][11] These catalysts activate the oxetane by protonating the ether oxygen, making it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst directs the nucleophile to one of the two enantiotopic methylene groups, resulting in a highly enantioselective ring-opening.

Similarly, chiral Lewis acids, such as (salen)Co(III) complexes, can also be employed to catalyze the asymmetric ring-opening of oxetanes.[7] The Lewis acid coordinates to the oxetane oxygen, enhancing its electrophilicity and facilitating nucleophilic attack in a stereocontrolled manner.

Mechanistic Insights

The mechanism of CPA-catalyzed desymmetrization typically involves a dual activation model. The acidic proton of the CPA activates the oxetane, while the basic phosphate oxygen interacts with the nucleophile, bringing both reactants into close proximity within the chiral pocket of the catalyst. This organized transition state is crucial for achieving high levels of enantioselectivity.

Asymmetric Desymmetrization cluster_0 Catalytic Cycle Prochiral_Oxetane Prochiral 3-Substituted Oxetane Activated_Complex Activated Oxetane-Catalyst Complex Prochiral_Oxetane->Activated_Complex Activation Chiral_Catalyst Chiral Brønsted Acid (CPA) Chiral_Catalyst->Activated_Complex Transition_State Stereodetermining Transition State Activated_Complex->Transition_State Nucleophile Nucleophile (e.g., Amine) Nucleophile->Transition_State Chiral_Product Chiral Ring-Opened Product Transition_State->Chiral_Product Ring-Opening Chiral_Product->Chiral_Catalyst Catalyst Regeneration

Caption: Catalytic cycle for asymmetric desymmetrization of a prochiral oxetane.

Chapter 3: Stereoselective Nucleophilic Addition to Oxetan-3-one

A more direct approach to chiral 3-amino-3-methyloxetanes involves the stereoselective addition of nucleophiles to the carbonyl group of oxetan-3-one. This strategy allows for the direct installation of the methyl and amino groups with the desired stereochemistry.

A robust and modular two-step method has been developed for the synthesis of oxetane-containing amide bioisosteres, which can be adapted for the synthesis of N,3-dimethyloxetan-3-amine analogs.[3][5][6] This method utilizes the enhanced reactivity of the keto group of oxetan-3-one to form amine-benzotriazole intermediates. These "spring-loaded" adducts then react with organometallic reagents, such as Grignard reagents, under mild conditions to afford a variety of amino-oxetanes in good to high yields.[3]

Modular Synthesis Workflow Oxetan_3_one Oxetan-3-one Intermediate Amine-Benzotriazole Intermediate Oxetan_3_one->Intermediate + Amine_Benzotriazole Amine & Benzotriazole Amine_Benzotriazole->Intermediate Amino_Oxetane 3-Amino-3-methyloxetane Analog Intermediate->Amino_Oxetane + Organometallic_Reagent Organometallic Reagent (e.g., MeMgBr) Organometallic_Reagent->Amino_Oxetane Final_Product N,3-Dimethyloxetan-3-amine Analog Amino_Oxetane->Final_Product Step 2 N_Alkylation N-Alkylation (e.g., Reductive Amination) N_Alkylation->Final_Product Final_HCl_Salt This compound Final_Product->Final_HCl_Salt Step 3 HCl_Salt HCl Salt Formation HCl_Salt->Final_HCl_Salt

Caption: Modular workflow for the synthesis of N,3-dimethyloxetan-3-amine analogs.

To achieve stereoselectivity in this approach, a chiral amine or a chiral auxiliary can be used in the formation of the amine-benzotriazole intermediate. Alternatively, a chiral catalyst can be employed to control the facial selectivity of the nucleophilic addition to the carbonyl group.

Chapter 4: Protocol: A Modular Synthesis of 3-Amino-3-methyloxetane

This protocol is adapted from the strain-release-driven modular synthesis of oxetane-based amide bioisosteres and provides a practical method for the synthesis of the 3-amino-3-methyloxetane core.[3][5][6]

Step 1: Formation of the Amine-Benzotriazole Intermediate
  • To a solution of oxetan-3-one (1.0 eq) in toluene (0.5 M), add benzotriazole (1.0 eq) and the desired primary amine (e.g., benzylamine, 1.0 eq).

  • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The intermediate can be isolated by filtration or used directly in the next step after removal of the solvent under reduced pressure.

Step 2: Nucleophilic Addition of a Grignard Reagent
  • Dissolve the crude amine-benzotriazole intermediate from Step 1 in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M in diethyl ether) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-3-methyloxetane analog.

Step 3: N-Methylation and Salt Formation
  • The resulting 3-amino-3-methyloxetane can be N-methylated using standard procedures such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by Eschweiler-Clarke reaction.

  • The final N,3-dimethyloxetan-3-amine can be converted to its hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried under vacuum.

Parameter Value Reference
Starting Material Oxetan-3-one[3][5][6]
Key Intermediate Amine-benzotriazole adduct[3][5][6]
Nucleophile Methylmagnesium bromide[3][5][6]
Typical Yield (Step 1+2) 60-85%[3][5][6]
Reaction Conditions Mild, operationally simple[3][5][6]

Conclusion

The stereoselective synthesis of this compound analogs is a critical endeavor in modern drug discovery. The strategies outlined in this guide, particularly the asymmetric desymmetrization of prochiral oxetanes and the modular synthesis from oxetan-3-one, provide robust and versatile platforms for accessing these valuable compounds. The choice of synthetic route will depend on factors such as the desired stereochemistry, the scale of the synthesis, and the availability of starting materials. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the development of new and more efficient stereoselective methods for the synthesis of oxetane-containing molecules will remain a key area of research.

References

Methodological & Application

Application Notes and Protocols for N,3-Dimethyloxetan-3-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N,3-Dimethyloxetan-3-amine Hydrochloride in Modern Drug Discovery

This compound has emerged as a valuable and versatile building block in medicinal chemistry. Its utility lies in the strategic incorporation of the 3-methyl-3-amino-oxetane moiety into lead compounds to address common challenges in drug development. This unique structural motif offers a compelling combination of features that can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates.

The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a beneficial scaffold in drug design.[1][2] It can act as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities, while imparting improved aqueous solubility, metabolic stability, and three-dimensionality to a molecule.[3][4] The presence of the amine functionality on the oxetane ring, as in N,3-Dimethyloxetan-3-amine, provides a convenient handle for further chemical modifications, allowing for its seamless integration into a wide array of molecular architectures.[5]

These application notes will provide a comprehensive overview of the utility of this compound, including its key physicochemical properties, synthetic applications with detailed protocols, and its role in the design of advanced therapeutics, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties and their Implications in Drug Design

The strategic incorporation of the N,3-dimethyl-3-amino-oxetane moiety can favorably modulate several key drug-like properties. A summary of these properties is presented in the table below.

PropertyImpact of the N,3-dimethyl-3-amino-oxetane moietyReference
Aqueous Solubility The polar oxetane ring significantly enhances aqueous solubility compared to its carbocyclic or acyclic counterparts.[4]
Lipophilicity (LogP) Generally leads to a decrease in lipophilicity, which can be beneficial for optimizing ADME properties.[1]
Metabolic Stability The oxetane ring is often more resistant to metabolic degradation compared to other functionalities, potentially leading to an improved pharmacokinetic profile.[3]
Amine Basicity (pKa) The electron-withdrawing nature of the oxetane ring reduces the basicity of the adjacent amine, which can mitigate off-target effects associated with highly basic centers.[2]
Three-Dimensionality The sp³-rich oxetane scaffold introduces conformational rigidity and a defined three-dimensional geometry, which can enhance binding affinity and selectivity for the target protein.[3]

Synthetic Applications and Protocols

This compound is a versatile building block that can be readily incorporated into target molecules through standard synthetic transformations. The hydrochloride salt can be conveniently converted to the free base for subsequent reactions.

Protocol 1: Free Base Generation

A standard aqueous workup can be employed to generate the free base of N,3-dimethyloxetan-3-amine from its hydrochloride salt, making it suitable for subsequent coupling reactions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of deionized water in a separatory funnel.

  • Add an equal volume of dichloromethane (DCM).

  • Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel until effervescence ceases and the aqueous layer is basic (pH > 8).

  • Stopper the separatory funnel and shake vigorously, venting frequently.

  • Allow the layers to separate and drain the lower organic layer.

  • Extract the aqueous layer with two additional portions of DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the free base of N,3-dimethyloxetan-3-amine.

Protocol 2: Amide Bond Formation via Acylation

The free amine of N,3-dimethyloxetan-3-amine is a nucleophile that readily reacts with acyl chlorides to form stable amide bonds.[6][7] This is a fundamental transformation for incorporating the oxetane moiety into a wide range of molecular scaffolds.

Materials:

  • N,3-Dimethyloxetan-3-amine (free base from Protocol 1)

  • Acyl chloride of interest

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • To a solution of N,3-dimethyloxetan-3-amine (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G Amine N,3-Dimethyloxetan-3-amine Product N-(3-methyloxetan-3-yl)-N-methylacetamide Amine->Product AcylChloride Acyl Chloride (R-COCl) AcylChloride->Product Base Base (e.g., TEA) Base->Product Catalyst

Caption: Amide bond formation workflow.

Protocol 3: Sulfonamide Bond Formation

Similar to acylation, N,3-dimethyloxetan-3-amine can react with sulfonyl chlorides to furnish sulfonamides, which are important functional groups in many therapeutic agents.[8]

Materials:

  • N,3-Dimethyloxetan-3-amine (free base from Protocol 1)

  • Sulfonyl chloride of interest

  • Anhydrous dichloromethane (DCM) or pyridine

  • Triethylamine (TEA) or pyridine (as base and solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • Dissolve N,3-dimethyloxetan-3-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired sulfonamide.

G cluster_reactants Reactants cluster_product Product Amine N,3-Dimethyloxetan-3-amine Product Sulfonamide Amine->Product SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->Product Base Base Base->Product

Caption: Sulfonamide synthesis pathway.

Protocol 4: Reductive Amination

The secondary amine of N,3-dimethyloxetan-3-amine can undergo reductive amination with aldehydes or ketones to form tertiary amines, further expanding its synthetic utility.[9][10]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Application in Targeted Protein Degradation: PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] The linker component of a PROTAC is crucial for its efficacy, and the incorporation of the N,3-dimethyl-3-amino-oxetane moiety can enhance solubility and provide a rigid, three-dimensional element to the linker, which can favorably influence the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

The amine functionality of N,3-dimethyloxetan-3-amine serves as a key attachment point for either the target protein ligand or the E3 ligase ligand during PROTAC assembly. The protocols described above for amide and sulfonamide bond formation are directly applicable to the synthesis of PROTACs.

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Warhead Linker (with oxetane) E3 Ligase Binder PROTAC->Ternary Proteasome Proteasome Ternary->Proteasome Recognition Ub Ubiquitin Ub->Ternary Ubiquitination Degradation Degraded POI Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

Conclusion

This compound is a valuable building block for medicinal chemists seeking to improve the drug-like properties of their compounds. Its ability to enhance solubility, metabolic stability, and introduce three-dimensionality, coupled with its synthetic tractability, makes it an attractive component for the design of novel therapeutics. The provided protocols offer a starting point for the incorporation of this versatile moiety into a diverse range of molecular architectures, including the rapidly advancing field of targeted protein degradation.

References

Reaction conditions for coupling N,3-Dimethyloxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Coupling of N,3-Dimethyloxetan-3-amine hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

The oxetane motif has become a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as enhanced aqueous solubility, improved metabolic stability, and modulated basicity of proximal amines.[1][2][3] N,3-Dimethyloxetan-3-amine, a secondary amine featuring this valuable scaffold, serves as a versatile building block for introducing the 3-methyl-3-amino-oxetane moiety. This guide provides an in-depth exploration of key synthetic coupling strategies for its hydrochloride salt, offering detailed, field-tested protocols for researchers in drug discovery and development. We will delve into the mechanistic rationale behind common coupling reactions—including amide bond formation, reductive amination, and Buchwald-Hartwig amination—providing a framework for logical reaction design and optimization.

The Strategic Value of the Amino-Oxetane Motif

The incorporation of an oxetane ring is a validated strategy for optimizing drug-like properties.[4][5] It acts as a polar, three-dimensional bioisostere for less desirable functional groups like gem-dimethyl or carbonyl groups.[2][3]

Key advantages include:

  • Solubility Enhancement: Replacing a lipophilic group (e.g., gem-dimethyl) with an oxetane can dramatically increase aqueous solubility, a critical factor for oral bioavailability.[2]

  • Metabolic Stability: The oxetane ring can block metabolically labile C-H bonds, redirecting metabolism away from cytochrome P450 enzymes and improving a compound's pharmacokinetic profile.[3][5]

  • pKa Modulation: The electron-withdrawing nature of the oxetane's oxygen atom significantly lowers the basicity of adjacent amines. An oxetane positioned alpha to an amine can reduce its pKa by approximately 2.7 units, a powerful tool for mitigating liabilities associated with high basicity, such as hERG channel inhibition.[2]

This compound provides a direct and efficient route to leverage these benefits in discovery campaigns.

Critical Prerequisite: Neutralization of the Hydrochloride Salt

N,3-Dimethyloxetan-3-amine is supplied as a hydrochloride salt to improve its shelf-life and handling. In this form, the amine is protonated (R₂NH₂⁺Cl⁻) and is not nucleophilic. Before it can participate in any coupling reaction, it must be converted to the free amine (R₂NH). This is typically achieved in situ by adding a suitable base.

Choice of Base: The ideal base is non-nucleophilic to avoid competing with the desired reaction. Tertiary amines are excellent choices.

  • Diisopropylethylamine (DIPEA or Hünig's base): Sterically hindered and non-nucleophilic. A very common choice.

  • Triethylamine (TEA or Et₃N): A standard, cost-effective choice suitable for many applications.

For reactions requiring stronger bases, such as the Buchwald-Hartwig amination, inorganic bases like sodium tert-butoxide or cesium carbonate are used, which serve the dual purpose of neutralizing the salt and facilitating the catalytic cycle.[6]

cluster_start Starting Material cluster_process In Situ Neutralization cluster_end Reactive Species HCl_Salt N,3-Dimethyloxetan-3-amine • HCl (Non-nucleophilic) Base Add Non-Nucleophilic Base (e.g., DIPEA, Et3N) HCl_Salt->Base Step 1 Free_Amine Free N,3-Dimethyloxetan-3-amine (Nucleophilic) Base->Free_Amine Proton Transfer Coupling Ready for Coupling Reaction Free_Amine->Coupling Step 2

Diagram 1. Mandatory in situ free-basing workflow.

Core Coupling Methodologies and Protocols

This section details three robust and widely applicable methods for coupling N,3-Dimethyloxetan-3-amine.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide coupling is the most frequent reaction in drug discovery.[7] The choice of coupling reagent is critical, especially when dealing with potentially challenging substrates. For secondary amines like our target, uronium-based reagents such as HATU are highly effective due to their high reactivity and ability to suppress racemization of the carboxylic acid partner.[8][9]

Causality Behind Reagent Selection:

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): This reagent reacts with a carboxylate to form a highly activated OAt-ester.[9] The reaction is rapid and efficient, even for sterically hindered amines. The pyridine nitrogen in the HOAt byproduct is believed to facilitate the reaction via a hydrogen-bonded transition state, enhancing coupling efficiency.[9]

  • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are used to prevent hydrolysis of the activated ester intermediate.[10]

Diagram 2. Key steps in HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Electrophile
N,3-Dimethyloxetan-3-amine HCl 1.1Nucleophile (Precursor)
HATU1.1Coupling Reagent
DIPEA3.0Non-nucleophilic base
Anhydrous DMF-Solvent

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).

  • Add this compound (1.1 eq) to the solution.

  • Add HATU (1.1 eq) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise. Note: 1.0 eq neutralizes the HCl salt, and 2.0 eq facilitate the coupling.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by LC-MS or TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Reductive Amination: Accessing Tertiary Amines

Reductive amination is a powerful one-pot method to form C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[11][12]

Causality Behind Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[13] It is a mild and selective reducing agent that reduces the iminium ion intermediate much faster than it reduces the starting aldehyde/ketone, preventing unwanted alcohol formation.[11] Unlike sodium cyanoborohydride (NaBH₃CN), it is not toxic and does not require strict pH control.[14]

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) are commonly used as they are compatible with STAB and effectively solubilize the reaction components.[13] Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.

Protocol 2: Reductive Amination

ReagentMolar Eq.Purpose
Aldehyde or Ketone1.0Electrophile
N,3-Dimethyloxetan-3-amine HCl 1.2Nucleophile (Precursor)
Sodium Triacetoxyborohydride (STAB)1.5Reducing Agent
DIPEA or Et₃N1.2Base for neutralization
Dichloroethane (DCE)-Solvent
Acetic Acid (optional)0.1Catalyst

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and DIPEA (1.2 eq) in DCE.

  • If the carbonyl substrate is unreactive, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any effervescence.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir for 15 minutes.

  • Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired tertiary amine.

Buchwald-Hartwig Amination: Forging C(aryl)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates.[15] This reaction has revolutionized C-N bond formation, offering broad substrate scope and functional group tolerance.[16]

Causality Behind Reagent Selection:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is essential. The bulky ligand promotes the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.[6][16]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine within the palladium coordination sphere. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[6]

  • Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are used to accommodate the often-elevated temperatures required for the reaction.

Protocol 3: Buchwald-Hartwig Amination

ReagentMolar Eq.Purpose
Aryl Halide/Triflate1.0Electrophile
N,3-Dimethyloxetan-3-amine HCl 1.2Nucleophile (Precursor)
Pd₂(dba)₃0.01 - 0.05Palladium Pre-catalyst
XPhos (or similar ligand)0.02 - 0.10Ligand
Sodium tert-butoxide (NaOtBu)2.5Strong Base
Anhydrous Toluene-Solvent

Step-by-Step Procedure:

  • To a dry Schlenk tube or reaction vial, add the aryl halide/triflate (1.0 eq), this compound (1.2 eq), and NaOtBu (2.5 eq). Caution: NaOtBu is hygroscopic and should be handled in a glovebox if possible.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the phosphine ligand (e.g., XPhos, 5 mol %).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Method Selection and Summary

Choosing the appropriate coupling strategy depends on the desired final product.

start Desired Product? amide Amide (R-CO-N(Me)Oxetane) start->amide Carboxylic Acid Partner tert_amine Tertiary Amine (R-CH₂-N(Me)Oxetane) start->tert_amine Aldehyde/Ketone Partner aryl_amine Aryl Amine (Ar-N(Me)Oxetane) start->aryl_amine Aryl Halide/Triflate Partner method_amide Method: Amide Coupling (HATU) amide->method_amide method_reductive Method: Reductive Amination (STAB) tert_amine->method_reductive method_buchwald Method: Buchwald-Hartwig aryl_amine->method_buchwald

References

Application Notes & Protocols: A Guide to N-Alkylation using N,3-Dimethyloxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers on the strategic use of N,3-Dimethyloxetan-3-amine hydrochloride for the N-alkylation of primary and secondary amines. The incorporation of the 3-methyl-3-(methylamino)oxetane motif is a valuable tactic in modern medicinal chemistry for optimizing the physicochemical properties of drug candidates. These application notes delve into the underlying chemical principles, provide a detailed step-by-step protocol for a general N-alkylation reaction, and offer insights into troubleshooting and reaction optimization.

Introduction: The Strategic Value of Oxetanes in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a highly valued motif in drug discovery.[1] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates.[2][3] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[4][5]

One of the most compelling applications of the oxetane moiety is its ability to modulate the basicity (pKa) of nearby nitrogen atoms due to the inductive electron-withdrawing effect of the ring's oxygen atom.[1][2] Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units, a feature that can be exploited to mitigate liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability.[1] The 3-substituted oxetane is particularly favored as it does not introduce a new chiral center.[5][6] This guide focuses on this compound, a building block that installs the valuable 3-methyl-3-(methylamino)oxetane group onto a target molecule via a nucleophilic ring-opening reaction.

Reagent Profile: this compound

  • Structure: Chemical structure of this compound (Image generated for illustrative purposes)

  • CAS Number: 1365969-62-5[7][8]

  • Molecular Formula: C5H12ClNO

  • Molecular Weight: 137.61 g/mol

  • Appearance: Off-white to white solid.

  • Hazard Profile: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7][9][10][11] It is crucial to handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

Reaction Mechanism and Scientific Rationale

The N-alkylation reaction using this compound proceeds via a nucleophilic attack on the oxetane ring. The four-membered ring is strained (ring strain energy of ~106 kJ/mol), which facilitates ring-opening reactions with nucleophiles, although it is generally more stable and less reactive than an epoxide.[13][14][15]

The process can be understood through the following key steps:

  • Deprotonation of the Nucleophile: The substrate, a primary or secondary amine (R¹R²NH), is deprotonated by a suitable base to enhance its nucleophilicity.

  • Neutralization of the Reagent (In Situ): The hydrochloride salt of the oxetane reagent is neutralized by the base, freeing the tertiary amine. While the tertiary amine on the oxetane is not directly involved in the main reaction, its protonated state must be addressed.

  • Nucleophilic Attack and Ring-Opening: The nucleophilic amine attacks one of the sterically less hindered methylene carbons (C2 or C4) of the oxetane ring. This attack proceeds via an SN2 mechanism.

  • Protonation: The resulting alkoxide is protonated during the reaction or upon aqueous workup to yield the final 1,3-amino alcohol product.

The choice of a non-nucleophilic base is critical to prevent it from competing with the substrate amine in the ring-opening reaction. Elevated temperatures are typically required to overcome the activation energy for the ring-opening of the relatively stable oxetane ring.[14]

Reaction_Mechanism sub R¹R²NH (Substrate Amine) nuc R¹R²N⁻ (Nucleophile) sub->nuc Deprotonation base Base (e.g., DIEA) oxetane N,3-Dimethyloxetan-3-amine (from HCl salt) transition Sɴ2 Transition State oxetane->transition Nucleophilic Attack nuc->transition Nucleophilic Attack alkoxide Alkoxide Intermediate transition->alkoxide Ring-Opening product Final Product (1,3-Amino Alcohol) alkoxide->product Protonation (Workup)

Caption: Proposed mechanism for N-alkylation via oxetane ring-opening.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.

4.1. Materials and Equipment

  • Reagents:

    • Substrate Amine (e.g., aniline, morpholine, benzylamine)

    • This compound

    • Base: N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)

    • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask or reaction vial with a magnetic stir bar

    • Reflux condenser and heating mantle or oil bath

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Flash column chromatography system

4.2. Step-by-Step Procedure

  • Reaction Setup: a. To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate amine (1.0 equiv). b. Add this compound (1.2 equiv). c. Add the base. For liquid amines, use DIEA (2.5 equiv). For solid amines or less nucleophilic substrates, anhydrous K₂CO₃ (3.0 equiv) can be used. d. Add the anhydrous solvent (e.g., DMF) to achieve a concentration of 0.2-0.5 M with respect to the substrate amine.

  • Reaction Conditions: a. Stir the mixture at room temperature for 10 minutes. b. Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity and steric hindrance of the substrate amine. c. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 8-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. If K₂CO₃ was used, filter off the solids. c. Dilute the mixture with ethyl acetate and water. d. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Use a suitable eluent system, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, often with 0.5-1% triethylamine added to the mobile phase to prevent product tailing on the silica gel. c. Combine the fractions containing the pure product and concentrate in vacuo to yield the final N-alkylated product.

Experimental_Workflow A 1. Reaction Setup - Add Amine (1.0 eq) - Add Oxetane HCl (1.2 eq) - Add Base (2.5-3.0 eq) - Add Solvent (DMF) B 2. Reaction Conditions - Heat to 80-120 °C - Stir for 8-24 h - Monitor by TLC/LC-MS A->B Heat & Stir C 3. Aqueous Workup - Cool to RT - Dilute with EtOAc/H₂O - Wash with NaHCO₃, Brine B->C Reaction Complete D 4. Isolation - Dry organic layer (Na₂SO₄) - Filter and Concentrate C->D E 5. Purification - Flash Column Chromatography D->E F 6. Final Product - Characterize (NMR, MS) E->F

Caption: General workflow for N-alkylation using N,3-Dimethyloxetan-3-amine HCl.

Data Summary and Troubleshooting

Table 1: Recommended Reaction Conditions for Various Amine Substrates

Substrate ClassExampleRecommended BaseSolventTemperature (°C)Typical Time (h)Notes
Primary AliphaticBenzylamineDIEADioxane90-1008-12Generally reactive; monitor for potential di-alkylation.
Secondary CyclicMorpholineDIEA / K₂CO₃DMF100-11012-18Good nucleophiles; reaction proceeds cleanly.
Primary ArylAnilineK₂CO₃DMSO110-12016-24Less nucleophilic; requires higher temperatures and a more polar solvent.
Secondary ArylN-MethylanilineK₂CO₃DMSO120-13024-36Sterically hindered and less nucleophilic; requires forcing conditions.

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Substrate amine is not nucleophilic enough. 3. Inactive reagents (e.g., moisture).1. Increase the reaction temperature in 10 °C increments. 2. Switch to a more polar, higher-boiling solvent like DMSO. 3. Use freshly opened or distilled reagents and anhydrous solvents.
Multiple Products 1. Di-alkylation of a primary amine. 2. Side reactions due to excessive heat.1. Use a larger excess of the primary amine (2-3 equivalents) and add the oxetane slowly. 2. Perform the reaction at the lowest effective temperature.
Product Streaking on TLC The product is a basic amine that interacts strongly with acidic silica gel.Add 0.5-1% triethylamine or ammonia in methanol to the TLC and column chromatography eluent.
Difficult Purification Product is highly polar and water-soluble.Consider reverse-phase chromatography or crystallization if the product is a solid.

Conclusion

This compound is a valuable building block for introducing a key structural motif into molecules of interest for drug discovery and development. The N-alkylation protocol detailed herein, based on the nucleophilic ring-opening of the strained oxetane, provides a reliable method for this transformation. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively leverage this reagent to enhance the physicochemical properties of their compounds, accelerating the journey from lead optimization to clinical candidate.

References

Application Note: N,3-Dimethyloxetan-3-amine hydrochloride — A Novel 3D Fragment for Targeting Polar Interactions in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space and generating high-quality lead compounds.[1][2][3] The success of FBDD is highly dependent on the quality and diversity of the fragment library.[4][5] This application note introduces N,3-Dimethyloxetan-3-amine hydrochloride, a novel fragment designed to address the increasing need for three-dimensional (3D), polar scaffolds in drug discovery. We detail its physicochemical properties, rationale for use, and provide comprehensive, field-proven protocols for its application in primary screening via Surface Plasmon Resonance (SPR) and hit validation using X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance their fragment libraries with innovative chemotypes poised for rapid, structure-guided optimization.

Introduction: The Case for Novel 3D Fragments

Fragment-based approaches identify low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[3][6] These hits serve as starting points for medicinal chemistry campaigns that grow, link, or merge fragments into potent, drug-like leads.[7][8][9][10] A foundational principle of FBDD is the "Rule of Three" (Ro3), which provides guidelines for optimal fragment properties: molecular weight <300 Da, cLogP ≤3, and ≤3 hydrogen bond donors and acceptors respectively.[3][11][12][13][14]

In recent years, there has been a significant push to move beyond flat, aromatic-rich fragment libraries towards those containing more sp³-hybridized centers.[5][15] Three-dimensional fragments offer superior exploration of protein binding pockets and can lead to compounds with improved physicochemical properties and novelty. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif in this context.[16][17][18] It serves as a polar, metabolically stable bioisostere for less favorable groups like gem-dimethyl or carbonyls, often improving aqueous solubility and reducing lipophilicity.[15][17][19]

This compound combines this beneficial oxetane scaffold with a strategically placed secondary amine, offering a unique combination of 3D architecture and a potent hydrogen bonding/electrostatic interaction point.

Physicochemical Properties & Rationale for Use

This compound is an ideal candidate for inclusion in a state-of-the-art fragment library. Its properties align well with the established "Rule of Three" guidelines, ensuring a high probability of desirable binding interactions and a solid foundation for subsequent optimization.

Structure:

Caption: Chemical structure of the fragment.

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" GuidelineRationale for FBDD
Molecular Weight 137.63 g/mol < 300 DaLow complexity increases the probability of finding a complementary fit on a protein surface.[2][20]
cLogP ~ -0.07≤ 3High hydrophilicity ensures good aqueous solubility, which is critical for screening at high concentrations (mM range).[4][21]
Hydrogen Bond Donors 2 (as hydrochloride)≤ 3Provides specific, directional interactions to anchor the fragment in the binding site.
Hydrogen Bond Acceptors 2 (O and N atoms)≤ 3Offers additional points for polar interactions, increasing binding potential.
Rotatable Bonds 1≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Polar Surface Area (PSA) 21.26 Ų≤ 60 ŲContributes to solubility and favorable ADME properties during lead optimization.

Key Advantages:

  • 3D Scaffold: The rigid oxetane ring introduces a defined three-dimensional shape, enabling exploration of non-planar binding pockets.[15]

  • Polar/Charged Interaction Point: The secondary amine, protonated at physiological pH, can form strong hydrogen bonds and/or salt bridge interactions, which are enthalpically favorable drivers of binding.

  • Metabolic Stability: The oxetane motif is known to be more resistant to metabolic degradation compared to other common functionalities, a desirable trait for drug candidates.[18][19]

  • "Poised" for Growth: The fragment possesses clear vectors (e.g., off the amine) for synthetic elaboration, facilitating a rapid and rational hit-to-lead process.[6][20]

Experimental Workflows & Protocols

A successful FBDD campaign requires a cascade of sensitive biophysical techniques to identify and validate hits.[22][23] We present a workflow utilizing Surface Plasmon Resonance (SPR) for primary screening and X-ray crystallography for definitive structural validation.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_opt Phase 3: Optimization lib_prep Fragment Library Preparation (incl. QC & Solubilization) spr Primary Screen: Surface Plasmon Resonance (SPR) lib_prep->spr target_prep Target Protein Purification & QC target_prep->spr ortho Orthogonal Hit Confirmation (e.g., TSA, NMR) spr->ortho Identify Hits xray Structural Validation: X-ray Crystallography ortho->xray Confirm Hits sbdd Structure-Based Design (SBDD) xray->sbdd Binding Mode Elucidation chem Medicinal Chemistry: Fragment Growing/Linking sbdd->chem lead Lead Compound chem->lead Iterative Cycles Hit_Elaboration cluster_vectors Growth Vectors Fragment Initial Hit: N,3-Dimethyloxetan-3-amine (Weak Affinity, High LE) SBDD Structure-Based Design (Analysis of Binding Pocket) Fragment->SBDD X-ray Structure V1 Vector 1: Elaboration of Amine Lead Potent Lead Compound (High Affinity, Drug-like) V1->Lead V2 Vector 2: Modification of Oxetane V2->Lead SBDD->V1 Identify Unoccupied Hydrophobic Pocket SBDD->V2 Identify Unused H-bond Acceptor

References

Application Notes and Protocols for the Incorporation of the 3-Amino-3-methyloxetane Motif into Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Amino-3-methyloxetane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of novel structural motifs is a key enabler in this endeavor. Among these, the 3-amino-3-methyloxetane moiety has emerged as a valuable building block for medicinal chemists. This small, saturated heterocycle offers a unique combination of features that can address common challenges in drug design, such as poor solubility, metabolic instability, and low three-dimensional (3D) character.

The 3-amino-3-methyloxetane motif is often employed as a bioisosteric replacement for less favorable functionalities, such as gem-dimethyl groups or carbonyls.[1][2] Its inherent polarity, conferred by the ether oxygen, can enhance aqueous solubility and reduce lipophilicity, thereby improving the overall physicochemical properties of a drug candidate.[1][2] Furthermore, the oxetane ring is generally more resistant to oxidative metabolism compared to gem-dimethyl groups, leading to increased metabolic stability and potentially longer in vivo half-life. The introduction of this sp³-rich cassette also increases the 3D complexity of a molecule, which can lead to improved binding affinity and selectivity for its biological target.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical incorporation of the 3-amino-3-methyloxetane motif. We will delve into the causality behind its beneficial effects, provide detailed, field-proven protocols for its chemical incorporation, and present quantitative data to guide your drug design strategies.

Impact on Physicochemical Properties: A Quantitative Comparison

The decision to incorporate a new chemical motif into a lead series is ideally guided by quantitative data. The following table provides a summary of matched molecular pair analysis data, illustrating the impact of replacing a standard amide group with a 3-amino-3-methyloxetane moiety on key physicochemical properties.

PropertyBenzamide3-Aryl-3-amino-oxetaneChangeRationale for Improvement
Lipophilicity (SFlogD, pH = 7.4) 1.61 (average)1.68 (average)+0.07The inherent polarity of the oxetane oxygen is balanced by the removal of the polarizable carbonyl group, resulting in a minimal and context-dependent change in lipophilicity.[2]
Aqueous Solubility (µM) VariesGenerally ImprovedIncreaseThe oxetane oxygen can act as a hydrogen bond acceptor, improving interactions with water molecules and disrupting crystal packing, leading to enhanced solubility.[2]
Metabolic Stability (in vitro clearance) VariesGenerally ImprovedDecrease in ClearanceThe oxetane ring is less susceptible to enzymatic oxidation compared to more traditional functionalities like a benzylic methylene or a gem-dimethyl group.[1]
Amine Basicity (pKa) N/A (Amide)Lower than corresponding benzylamineDecreaseThe electron-withdrawing effect of the oxetane oxygen reduces the basicity of the adjacent amine, which can be advantageous for tuning pharmacokinetic properties and reducing off-target effects.

Synthetic Protocols for Incorporation

The successful integration of the 3-amino-3-methyloxetane motif into a target molecule relies on robust and versatile chemical transformations. This section provides detailed, step-by-step protocols for three of the most common and effective methods: N-arylation via Buchwald-Hartwig amination, amide bond formation, and reductive amination.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method is particularly well-suited for coupling the sterically hindered 3-amino-3-methyloxetane with a variety of aryl halides and pseudohalides.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig N-arylation of 3-amino-3-methyloxetane.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-amino-3-methyloxetane (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Base and Solvent: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv) and anhydrous solvent (e.g., toluene or dioxane, 0.1-0.2 M).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Bulky Ligands: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with sterically hindered amines like 3-amino-3-methyloxetane.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and generate the active nucleophile.

  • Anhydrous Conditions: The palladium catalyst and phosphine ligands are sensitive to air and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.

Protocol 2: Amide Bond Formation

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The following protocol describes a standard procedure for coupling 3-amino-3-methyloxetane with a carboxylic acid using a carbodiimide coupling agent.

Reaction Scheme:

Caption: General scheme for amide bond formation with 3-amino-3-methyloxetane.

Detailed Protocol:

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M), add the coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Stir the mixture at room temperature for 15-30 minutes to generate the activated ester.

  • Addition of Amine: To the activated carboxylic acid mixture, add a solution of 3-amino-3-methyloxetane (1.0-1.2 equiv) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel or preparative HPLC.

Causality Behind Experimental Choices:

  • Coupling Agents: Reagents like HATU or EDC/HOBt are highly effective for forming the active ester intermediate, which readily reacts with the amine.[5] HATU is often preferred for sterically hindered amines due to its high reactivity.

  • Base: A non-nucleophilic base such as DIPEA is used to neutralize the acidic byproducts of the reaction and to ensure the amine is in its free base form.

  • Solvent: Aprotic polar solvents like DMF or DCM are excellent choices for dissolving the reactants and facilitating the reaction.

Protocol 3: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent. This two-step, one-pot process is highly efficient for synthesizing secondary and tertiary amines.

Reaction Scheme:

Caption: General scheme for the reductive amination of a carbonyl compound with 3-amino-3-methyloxetane.

Detailed Protocol:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv) and 3-amino-3-methyloxetane (1.0-1.2 equiv) in a suitable solvent (e.g., dichloroethane or methanol, 0.1-0.5 M), add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) in portions at room temperature. A weak acid (e.g., acetic acid) may be added to catalyze imine formation.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.

  • Solvent: Dichloroethane (DCE) is a common solvent for reductive aminations, although methanol can also be used.

  • pH Control: The formation of the iminium ion intermediate is pH-dependent. The addition of a small amount of acetic acid can accelerate this step, but care must be taken not to make the solution too acidic, which would protonate the amine and render it non-nucleophilic.

Conclusion

The 3-amino-3-methyloxetane motif is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its ability to enhance solubility, improve metabolic stability, and increase 3D character makes it an attractive bioisosteric replacement for more problematic functionalities. The protocols detailed in these application notes provide a practical guide for the efficient incorporation of this valuable building block into a wide range of molecular scaffolds. By understanding the rationale behind the experimental choices and utilizing these robust synthetic methods, researchers can accelerate the development of new therapeutics with improved drug-like properties.

References

Scale-Up Synthesis of N,3-Dimethyloxetan-3-amine Hydrochloride: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: N,3-Dimethyloxetan-3-amine hydrochloride is a valuable building block in modern medicinal chemistry, primarily utilized as a bioisosteric replacement for amides and other functional groups to enhance the physicochemical and pharmacokinetic profiles of drug candidates. The incorporation of the strained oxetane ring can lead to improved solubility, reduced lipophilicity, and altered metabolic stability.[1][2][3] This application note provides a robust, detailed, and scalable two-step protocol for the synthesis of this compound, starting from the commercially available 3-Methyloxetan-3-amine. The protocol emphasizes safety, efficiency, and validation, offering field-proven insights to guide researchers through a successful scale-up campaign.

Strategic Overview: The Synthetic Rationale

The synthesis of this compound is strategically designed in two high-yielding steps to ensure scalability and product purity. The chosen pathway is reductive amination followed by salt formation.

  • Part 1: Reductive Amination: This core transformation introduces the N-methyl group. We employ a direct reductive amination of the primary amine (3-Methyloxetan-3-amine) with formaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. This choice is deliberate; NaBH(OAc)₃ is milder and more selective for iminium ions over ketones or aldehydes compared to other hydrides like sodium borohydride, reducing the risk of side reactions.[4] This method is well-documented for its high efficiency and broad functional group tolerance, making it ideal for increasingly complex molecules.[5]

  • Part 2: Hydrochloride Salt Formation: The free base, N,3-Dimethyloxetan-3-amine, is an oil at room temperature, which can complicate isolation and purification on a large scale. Therefore, converting it to its hydrochloride salt is a critical step. The salt is typically a stable, crystalline solid, which facilitates handling, purification by filtration, and long-term storage.[6][7] This is achieved by treating the purified free base with a solution of hydrogen chloride in a suitable organic solvent.

Below is a conceptual workflow of the synthesis.

G cluster_0 Part 1: Reductive Amination cluster_1 Part 2: Salt Formation & Isolation A 3-Methyloxetan-3-amine D Reaction Vessel (DCM Solvent) A->D B Formaldehyde B->D C Sodium Triacetoxyborohydride (Reducing Agent) C->D Controlled Addition E N,3-Dimethyloxetan-3-amine (Free Base) D->E Aqueous Work-up & Purification G Crystallization Vessel E->G F HCl in Organic Solvent (e.g., Dioxane) F->G Controlled Addition H N,3-Dimethyloxetan-3-amine HCl (Final Product) G->H Filtration & Drying

Caption: High-level workflow for the two-part synthesis.

In-Depth Experimental Protocol

This protocol is optimized for a laboratory scale of ~10-20 grams, with clear guidance for further scale-up.

Reagent and Materials Table
ReagentCAS No.Mol. WeightMolesEquivalentsAmountSupplier Notes
3-Methyloxetan-3-amine874473-14-087.120.1151.010.0 gSource from reputable supplier[8][9]
Formaldehyde (37% in H₂O)50-00-030.030.1381.211.2 mLUse fresh stock
Sodium Triacetoxyborohydride56553-60-7211.940.1721.536.5 gHandle in a dry environment
Dichloromethane (DCM)75-09-284.93--200 mLAnhydrous grade
Saturated NaHCO₃ (aq)144-55-884.01--~150 mL-
Brine7647-14-558.44--~100 mL-
Magnesium Sulfate (MgSO₄)7487-88-9120.37--~10 gAnhydrous
HCl in Dioxane (4M)7647-01-036.460.1151.028.7 mLHandle with extreme care
Diethyl Ether (Et₂O)60-29-774.12--~150 mLAnhydrous grade
Part 1: Reductive Amination to N,3-Dimethyloxetan-3-amine
  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 3-Methyloxetan-3-amine (10.0 g, 0.115 mol) and dichloromethane (DCM, 200 mL).

  • Initial Cooldown: Cool the resulting solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: While stirring, add formaldehyde solution (11.2 mL, 0.138 mol, 1.2 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes. An intermediate imine or aminal is formed during this step.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (36.5 g, 0.172 mol, 1.5 eq.) portion-wise over 30-45 minutes. Causality Note: This controlled addition is crucial to manage the exothermic reaction and prevent temperature spikes that could potentially compromise the stability of the oxetane ring.[3]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Aqueous Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~150 mL) until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N,3-Dimethyloxetan-3-amine as a crude oil.

Part 2: Hydrochloride Salt Formation and Isolation
  • Solvent Addition: Dissolve the crude oil from the previous step in anhydrous diethyl ether (100 mL).

  • Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in dioxane (28.7 mL, 0.115 mol, 1.0 eq.) dropwise with vigorous stirring. Trustworthiness Note: A white precipitate should form immediately. The precise 1.0 equivalence of HCl is key to ensuring the formation of the mono-hydrochloride salt and avoiding an overly acidic environment that could promote ring-opening.[3]

  • Crystallization: Stir the resulting slurry at 0 °C for 1 hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 25 mL) to remove any non-polar impurities.

  • Drying: Dry the product under high vacuum at 40 °C for 12 hours to afford this compound as a white crystalline solid.[10][11]

Expected Yield: 12.5-14.0 g (80-90% over two steps). Expected Purity: >98% by NMR and LC-MS.

Mechanism & Validation

Reductive Amination Mechanism

The reaction proceeds through the formation of an iminium ion intermediate, which is then selectively reduced by the hydride donor.

G start R-NH₂ (Primary Amine) intermediate1 [R-NH-CH₂-OH] (Hemiaminal) start->intermediate1 + CH₂O aldehyde CH₂O (Formaldehyde) intermediate2 [R-N=CH₂]⁺ (Iminium Ion) intermediate1->intermediate2 - H₂O product R-NH-CH₃ (Secondary Amine) intermediate2->product + [H]⁻ hydride [H]⁻ (from NaBH(OAc)₃)

Caption: Mechanism of reductive amination.

Product Validation and Characterization

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR: Confirm the structure by identifying characteristic peaks. Expected signals include the N-methyl and C-methyl singlets, and the diastereotopic protons of the oxetane ring (appearing as doublets).

  • LC-MS: To confirm the molecular weight (M+H⁺ expected at m/z 102.1 for the free base) and assess purity.

  • Melting Point: A sharp melting point indicates high purity of the crystalline salt.

Safety, Handling, and Scale-Up Considerations

4.1. Hazard Identification and Mitigation

  • Amines: Amines can be corrosive and irritants. Handle in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.[12][13]

  • Oxetanes: The oxetane ring is strained and can be susceptible to ring-opening under harsh acidic or high-temperature conditions.[3][14] Avoid strong, non-volatile acids and excessive heat.

  • Reagents:

    • Formaldehyde: Is a known carcinogen and toxicant. All handling must occur within a certified chemical fume hood.[15]

    • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Store and handle in a dry environment.

    • Dichloromethane/Diethyl Ether: Are volatile and flammable solvents. Ensure all operations are performed away from ignition sources.[14]

    • 4M HCl in Dioxane: Is highly corrosive. Use with extreme caution, employing appropriate acid-resistant gloves and eye protection.

4.2. Scale-Up Expert Insights

  • Thermal Management: The reductive amination is exothermic. For larger scales (>50 g), a jacketed reactor with active cooling is recommended to maintain temperature control during the addition of the reducing agent.

  • Mixing: Ensure adequate agitation throughout the reaction, especially during the precipitation step, to promote uniform crystal growth and prevent clumping.

  • Filtration and Drying: For kilogram-scale production, a filter-dryer (Nutsche filter) is an efficient piece of equipment for isolating and drying the final product while minimizing handling and exposure.

References

Application Notes and Protocols: N,3-Dimethyloxetan-3-amine Hydrochloride in Parallel Synthesis of Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis is a cornerstone of this endeavor, enabling the rapid generation of compound libraries for screening and lead optimization. The selection of novel, high-value building blocks is critical to the success of these campaigns. This document provides detailed application notes and protocols for the strategic incorporation of N,3-dimethyloxetan-3-amine hydrochloride, a unique secondary amine building block, into parallel synthesis workflows. We will explore its utility in creating libraries of compounds with improved physicochemical properties, leveraging the advantageous features of the oxetane motif.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring has gained significant traction in medicinal chemistry as a desirable structural motif.[1][2] Its incorporation into drug candidates can lead to marked improvements in key properties. Unlike its more flexible acyclic ether counterparts, the strained four-membered ring of oxetane imparts a degree of conformational restriction. More importantly, it often serves as a "polar handle" and a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[3][4]

Key Advantages of Incorporating Oxetanes:

  • Improved Solubility: The oxetane oxygen can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility.

  • Reduced Lipophilicity: Replacement of a gem-dimethyl group with an oxetane can lower the molecule's lipophilicity (logP), a critical parameter for drug-likeness.[5]

  • Metabolic Stability: The oxetane ring is generally stable to metabolic degradation, and its presence can shield adjacent functional groups from enzymatic action.

  • Increased sp³ Character: The incorporation of sp³-rich fragments like oxetanes is a widely adopted strategy to increase the three-dimensional character of compound libraries, often leading to improved selectivity and novelty.[5]

This compound provides a convenient entry point for introducing these benefits. As a secondary amine, it is amenable to a wide range of well-established reactions suitable for parallel synthesis formats.

Parallel Synthesis Workflow Overview

The general workflow for incorporating this compound into a compound library involves a "scaffold decoration" approach.[6] A core molecule (scaffold) with a suitable reactive group is reacted with the amine building block in a parallel format. The resulting products can then be purified and analyzed in a high-throughput manner.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_processing Workup & Purification cluster_analysis Analysis & Archiving start Start: Select Scaffold and Building Blocks amine_prep Prepare N,3-dimethyloxetan-3-amine (Free-Base Generation) start->amine_prep scaffold_prep Prepare Scaffold Solution (e.g., Carboxylic Acids, Aldehydes) start->scaffold_prep reaction Parallel Reaction Setup (e.g., Amide Coupling, Reductive Amination) amine_prep->reaction scaffold_prep->reaction incubation Incubation (Controlled Temperature & Time) reaction->incubation workup High-Throughput Workup (e.g., Liquid-Liquid Extraction) incubation->workup purification Parallel Purification (e.g., Preparative HPLC) workup->purification analysis Quality Control (LC-MS, NMR) purification->analysis archiving Compound Archiving & Plating analysis->archiving end End: Assay-Ready Library archiving->end

Figure 1: A generalized workflow for parallel synthesis using N,3-dimethyloxetan-3-amine.

Experimental Protocols

N,3-dimethyloxetan-3-amine is supplied as a hydrochloride salt. For most reactions, it must be converted to the free base in situ or prior to use.

Protocol 1: In Situ Free-Base Generation for Parallel Reactions

This is the most efficient method for parallel synthesis as it avoids an extra preparative step.

Materials:

  • This compound (1.0 eq)

  • Tertiary amine base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 eq)

  • Anhydrous reaction solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN))

Procedure:

  • To each well of a reaction block or to individual reaction vials, add this compound.

  • Add the anhydrous reaction solvent to dissolve or suspend the salt.

  • Add the tertiary amine base to the mixture and stir or shake for 10-15 minutes at room temperature.

  • The resulting solution/suspension contains the free N,3-dimethyloxetan-3-amine and is ready for the subsequent reaction.

Rationale: The added tertiary amine base is in excess to both neutralize the hydrochloride salt and act as an acid scavenger in the subsequent coupling reaction.

Protocol 2: Parallel Amide Library Synthesis

This protocol describes the coupling of a library of carboxylic acids to N,3-dimethyloxetan-3-amine.

Materials:

  • Stock solution of free-based N,3-dimethyloxetan-3-amine (1.2 eq) in anhydrous DMF.

  • Library of carboxylic acids (1.0 eq), pre-weighed in a 96-well reaction block.

  • Coupling agent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).

  • DIPEA (2.5 eq).

  • Anhydrous DMF.

Procedure:

  • To each well of the reaction block containing a unique carboxylic acid, add anhydrous DMF.

  • Add DIPEA to each well and agitate for 10 minutes to activate the carboxylic acids.[7]

  • In a separate plate, prepare a solution of HATU in DMF and dispense it into each well of the reaction block. Agitate for another 5 minutes.

  • Dispense the stock solution of free-based N,3-dimethyloxetan-3-amine into each well.

  • Seal the reaction block and allow it to shake at room temperature for 12-24 hours.

  • Monitor the reaction progress of a few representative wells by LC-MS.

  • Upon completion, quench the reactions by adding water.

  • The crude products can be purified by parallel preparative HPLC.

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and is well-suited for automated liquid handlers. The use of a slight excess of the amine ensures complete consumption of the more valuable carboxylic acid scaffolds.

Protocol 3: Parallel Reductive Amination Library Synthesis

This protocol details the reaction of a library of aldehydes or ketones with N,3-dimethyloxetan-3-amine.

Materials:

  • Stock solution of free-based N,3-dimethyloxetan-3-amine (1.1 eq) in anhydrous Dichloroethane (DCE).

  • Library of aldehydes or ketones (1.0 eq), pre-weighed in a reaction block.

  • Reducing agent, e.g., Sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Acetic acid (optional, catalytic amount).

  • Anhydrous DCE.

Procedure:

  • To each well of the reaction block containing a unique aldehyde or ketone, add anhydrous DCE.

  • Dispense the stock solution of free-based N,3-dimethyloxetan-3-amine into each well.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine/enamine formation.

  • Seal the block and shake at room temperature for 1-2 hours to allow for imine formation.

  • Add solid sodium triacetoxyborohydride to each well. Caution: Gas evolution may occur. Ensure adequate venting.

  • Reseal the block and shake at room temperature for 12-24 hours.

  • Monitor reaction progress by LC-MS.

  • Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate.

  • Extract the products using a suitable organic solvent (e.g., DCM or Ethyl Acetate) and purify via parallel methods.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[8] It is also a solid, making it easy to dispense in a parallel format.

Data Presentation and Expected Outcomes

The successful incorporation of the N,3-dimethyloxetan-3-amine moiety is expected to favorably modulate the physicochemical properties of the parent scaffold.

PropertyGeneral TrendRationale
Aqueous Solubility IncreaseThe oxetane oxygen acts as a hydrogen bond acceptor.
Lipophilicity (cLogP) DecreaseReplacement of non-polar groups with the polar oxetane.
Metabolic Stability IncreaseSteric shielding and inherent stability of the oxetane ring.
Molecular Weight Moderate IncreaseC₅H₁₀N fragment addition (MW = 84.14 Da).
Fraction of sp³ (Fsp³) IncreaseAddition of a saturated heterocyclic ring.[5]

Table 1: Predicted impact of N,3-dimethyloxetan-3-amine incorporation on molecular properties.

Conclusion

This compound is a valuable and versatile building block for parallel synthesis. Its secondary amine functionality allows for its straightforward incorporation into compound libraries via robust and well-established protocols such as amide coupling and reductive amination. The resulting compounds, now bearing the oxetane motif, are poised to exhibit improved drug-like properties, including enhanced solubility and metabolic stability. By leveraging this building block, drug discovery programs can efficiently generate novel chemical matter with a higher probability of success in downstream screening and development.

References

High-throughput screening assays involving N,3-Dimethyloxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides detailed application notes and protocols for designing and executing high-throughput screening (HTS) campaigns involving libraries of compounds that feature the N,3-Dimethyloxetan-3-amine hydrochloride scaffold.

Introduction: The Strategic Role of the Oxetane Moiety in Drug Discovery

The oxetane ring is a four-membered cyclic ether that has emerged as a highly valuable structural motif in modern medicinal chemistry.[1][2] Its significance stems from a unique combination of physicochemical properties: the oxetane group is small, polar, and introduces a distinct three-dimensional character to a molecule.[2] This strained ring system enhances properties crucial for drug development; the oxygen atom's exposed lone pair of electrons makes it a potent hydrogen bond acceptor, often more effective than other cyclic ethers.[3]

In drug discovery campaigns, chemists often introduce oxetane groups to fine-tune a lead compound's properties.[2] It can serve as a non-classical isostere of a carbonyl group, potentially improving metabolic stability while maintaining key binding interactions.[2][3] Furthermore, incorporating an oxetane can advantageously modulate aqueous solubility, lipophilicity (LogD), and the basicity of nearby amines, thereby optimizing a candidate's pharmacokinetic profile.[1][2]

This compound represents a key building block for creating libraries of novel chemical entities. High-throughput screening of libraries containing this and similar scaffolds is a primary strategy for identifying novel hit compounds against a wide array of biological targets, from enzymes like kinases to complex cellular phenotypes.[4] This guide details two distinct HTS protocols—a biochemical kinase inhibition assay and a cell-based high-content phenotypic screen—as robust frameworks for exploring the therapeutic potential of oxetane-containing compound libraries.

Part 1: Biochemical HTS Assay for Kinase Inhibition

Kinases are a major class of drug targets, and many approved and investigational kinase inhibitors contain oxetane motifs to enhance potency and drug-like properties.[3][4] This protocol describes a generic, luminescence-based assay to identify inhibitors from an oxetane-based library. The principle relies on quantifying the amount of ATP remaining in solution following a kinase reaction; a decrease in signal indicates kinase activity, while a high signal indicates inhibition.

Protocol 1: Homogeneous Luminescence-Based Kinase Assay

Objective: To identify compounds that inhibit the activity of a target kinase in a 384-well format.

Assay Principle: The assay quantifies ATP consumption by a kinase. After the kinase reaction, a reagent is added that lyses the "cells" (in a cell-based version) and contains luciferase and its substrate. The luciferase enzyme uses the remaining ATP to produce a light signal that is inversely proportional to kinase activity. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Materials and Reagents:

  • Target Kinase: Purified, recombinant kinase of interest.

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP: Adenosine triphosphate, at a concentration near the Kₘ for the target kinase.

  • Test Compounds: Library containing this compound derivatives, typically dissolved in DMSO at 10 mM.

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO vehicle.

  • Detection Reagent: Commercial ATP-dependent luciferase kit (e.g., Kinase-Glo®).

  • Assay Plates: Solid white, low-volume 384-well microplates.

  • Instrumentation: Acoustic liquid handler, microplate luminometer.

Experimental Workflow Diagram

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep1 Dispense 50 nL of Test Compounds (or Controls) into 384-well plate reac1 Add 5 µL of Kinase + Substrate Solution to each well prep1->reac1 reac2 Add 5 µL of ATP Solution to initiate reaction reac1->reac2 reac3 Incubate at RT for 60 minutes reac2->reac3 det1 Add 10 µL of Luminescence Detection Reagent reac3->det1 det2 Incubate at RT for 10 minutes det1->det2 det3 Read Luminescence on Plate Reader det2->det3

Caption: Workflow for the luminescence-based kinase inhibition HTS assay.

Step-by-Step Protocol:
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound, positive control, or negative control (DMSO) from the source plate into the 384-well assay plate. This results in a final screening concentration of 10 µM (assuming a final 10 µL reaction volume before adding detection reagent).

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in assay buffer. Add 5 µL of this solution to each well of the assay plate.

  • Initiation of Reaction: Prepare a 2X ATP solution in assay buffer. To start the reaction, add 5 µL of the ATP solution to each well. The total reaction volume is now 10 µL.

  • Incubation: Shake the plate for 1 minute and then incubate at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of the ATP-dependent luciferase detection reagent to each well.

  • Final Incubation: Shake the plate for 2 minutes and incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence signal on a compatible microplate reader.

Data Analysis and Hit Identification
  • Calculate Percent Inhibition: The activity of each compound is determined by comparing its signal to the high (negative control) and low (positive control) signals.

    • Percent Inhibition = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)

  • Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

    • Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|

  • Hit Criteria: A primary hit is typically defined as any compound exhibiting a percent inhibition value greater than three standard deviations above the mean of the sample field (e.g., >50% inhibition).

Part 2: Cell-Based High-Content Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired change in cellular phenotype without a preconceived target.[5] This approach is powerful for discovering first-in-class medicines. This protocol uses high-content imaging to screen for oxetane-containing compounds that induce cytotoxicity or inhibit cell proliferation, common phenotypes sought in oncology drug discovery.[5]

Protocol 2: High-Content Assay for Anti-Proliferation and Cytotoxicity

Objective: To identify compounds that reduce cell number or induce cytotoxic morphological changes using automated microscopy and image analysis.

Assay Principle: A cancer cell line is seeded in 384-well plates and treated with library compounds. After a 48-72 hour incubation period, cells are fixed and stained with fluorescent dyes that label the nucleus (e.g., Hoechst) and cytoplasm or dead cells (e.g., a viability dye). An automated microscope acquires images of each well, and image analysis software quantifies the number of cells and other morphological features to identify active compounds.

Materials and Reagents:

  • Cell Line: A relevant human cancer cell line (e.g., HeLa, A549) that grows adherently.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: Library containing this compound derivatives (10 mM in DMSO).

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Negative Control: DMSO vehicle.

  • Reagents for Staining:

    • Hoechst 33342: For staining cell nuclei.

    • Cell Viability Dye: A cell-impermeant dye that stains dead cells (e.g., propidium iodide if not fixing, or a fixable viability dye).

    • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Assay Plates: Black-walled, clear-bottom 384-well imaging plates.

  • Instrumentation: Automated liquid handler, high-content imaging system.

Experimental Workflow Diagram

G cluster_cell Cell Culture cluster_treat Compound Treatment cluster_image Staining & Imaging cell1 Seed Cells into 384-well plates (e.g., 1000 cells/well) cell2 Incubate for 24h to allow attachment cell1->cell2 treat1 Add 100 nL of Test Compounds (or Controls) cell2->treat1 treat2 Incubate for 48-72h treat1->treat2 img1 Fix, Permeabilize, and Stain Cells with Fluorescent Dyes treat2->img1 img2 Acquire Images on High-Content Imager img1->img2 img3 Analyze Images: Quantify Cell Count & Morphology img2->img3

Caption: Workflow for the high-content anti-proliferation HTS assay.

Step-by-Step Protocol:
  • Cell Seeding: Suspend cells in culture medium and dispense 40 µL into each well of a 384-well imaging plate at a pre-determined density (e.g., 1,000 cells/well).

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment: Add 100 nL of each 10 mM test compound stock solution to the appropriate wells (final concentration of 10 µM).

  • Treatment Incubation: Return plates to the incubator for 48 to 72 hours.

  • Cell Staining:

    • Carefully remove the culture medium.

    • Fix the cells by adding 30 µL of 4% PFA for 15 minutes at room temperature.

    • Wash wells twice with Phosphate-Buffered Saline (PBS).

    • Add 30 µL of PBS containing Hoechst 33342 and a viability dye. Incubate for 20 minutes in the dark.

  • Image Acquisition: Wash wells once more with PBS, leaving 50 µL of PBS in each well for imaging. Acquire images using a high-content imaging system, capturing at least four sites per well.

  • Image Analysis: Use an automated image analysis software to identify and count nuclei (Hoechst channel) to determine the final cell count per well.

Data Analysis and Hit Identification
  • Calculate Percent Growth Inhibition:

    • Percent Growth Inhibition = 100 * (1 - (CellCount_Compound - CellCount_T0) / (CellCount_NegativeControl - CellCount_T0))

    • T0 represents the cell count at the time of compound addition.

  • Hit Criteria: Primary hits are identified as compounds that reduce cell count below a certain threshold (e.g., >50% growth inhibition) compared to the DMSO-treated controls.

  • Cytotoxicity Assessment: Secondary analysis can flag compounds that significantly increase the number of dead cells (viability dye channel) or cause adverse morphological changes (e.g., nuclear condensation).

Discussion: Hit Triage and the Value of the Oxetane Scaffold

A successful HTS campaign generates a list of primary hits that must be validated through a rigorous triage process. This ensures that resources are focused on the most promising chemical matter.

Hit Triage and Confirmation Workflow

G cluster_hts cluster_confirm cluster_dose cluster_secondary hts Primary HTS (Single Concentration) confirm Hit Confirmation (Fresh Powder) hts->confirm Re-test Hits dose Dose-Response Curve (IC50/EC50 Determination) confirm->dose Confirmed Hits secondary Secondary & Orthogonal Assays (Selectivity, Mechanism of Action) dose->secondary Potent Hits

Caption: A typical hit-to-lead progression workflow following a primary HTS.

For hits containing the this compound scaffold, it is crucial to analyze their structure-activity relationships (SAR). The oxetane moiety may be contributing to the observed activity in several ways:

  • Improved Solubility: The polarity of the oxetane can enhance the aqueous solubility of an otherwise greasy molecule, improving its behavior in aqueous assay buffers.[1]

  • Metabolic Stability: In cell-based assays, the oxetane may block a site of metabolism that would otherwise inactivate the compound.[1][4]

  • Binding Interactions: The oxetane's oxygen can act as a key hydrogen bond acceptor, fitting into a specific pocket of the target protein.[3]

Follow-up studies should include synthesizing analogs where the oxetane is replaced with other groups (e.g., a gem-dimethyl or a carbonyl group) to confirm if the motif is essential for activity and to understand its contribution to the overall pharmacological profile.[4]

References

Application Notes and Protocols for the Use of N,3-Dimethyloxetan-3-amine hydrochloride in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that harnesses the cell's ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][2][3] The chemical linker connecting the protein of interest (POI) ligand and the E3 ligase ligand is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[4][5] This guide details the strategic application of N,3-Dimethyloxetan-3-amine hydrochloride (CAS: 1365969-62-5), a novel building block for the synthesis of PROTACs with enhanced physicochemical characteristics.[6] We provide a comprehensive rationale for the use of 3,3-disubstituted oxetane motifs, alongside detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of oxetane-containing PROTACs.

Introduction: The Strategic Value of Oxetane Linkers in PROTAC Design

While traditional PROTAC linkers are dominated by flexible polyethylene glycol (PEG) and alkyl chains, there is a growing appreciation for the role of rigid and semi-rigid linkers in optimizing PROTAC performance.[3][7][8] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty associated with ternary complex formation and potentially enhancing both potency and selectivity.[1][4]

The oxetane motif, a strained four-membered ether, has emerged as a valuable scaffold in medicinal chemistry.[6][9] Specifically, 3,3-disubstituted oxetanes, such as the one derived from N,3-Dimethyloxetan-3-amine, offer a unique combination of properties:

  • Improved Physicochemical Properties: Oxetanes are polar, sp³-rich motifs that can significantly enhance aqueous solubility and reduce lipophilicity compared to isosteric groups like a gem-dimethyl moiety.[6][9] This is critical for PROTACs, which often fall "beyond the Rule of Five" and suffer from poor permeability and bioavailability.[10][11]

  • Enhanced Metabolic Stability: The oxetane ring is generally more robust to metabolic degradation than other common linker components, potentially improving the pharmacokinetic profile of the final PROTAC.[6][9]

  • Conformational Rigidity: The 3,3-disubstituted oxetane ring acts as a rigid, non-planar scaffold. Its incorporation into a linker can reduce conformational flexibility, which can be advantageous for stabilizing the productive POI-PROTAC-E3 ternary complex.[1][12] This controlled rigidity can lead to improved degradation efficiency and better in vivo performance.[4]

  • Synthetic Tractability: this compound is a commercially available building block, providing a straightforward entry point for introducing the oxetane motif into a PROTAC linker.[6]

This guide will demonstrate a rational, step-by-step approach to leverage these advantages, starting from the initial linker synthesis through to the final biological characterization of an exemplary PROTAC.

Overview of the Synthetic Strategy

Our strategy involves a modular, three-stage process that provides maximal flexibility for PROTAC design. The core of this strategy is the initial synthesis of a versatile, bifunctional oxetane-containing linker.

G cluster_0 Stage 1: Bifunctional Linker Synthesis cluster_1 Stage 2: Sequential Ligand Coupling cluster_2 Stage 3: Purification & Characterization Start N,3-Dimethyloxetan-3-amine hydrochloride Intermediate1 Step 1: N-Alkylation (Free secondary amine formation) Start->Intermediate1 Base (e.g., DIPEA) + t-butyl bromoacetate FinalLinker Bifunctional Oxetane Linker (e.g., Oxetane-Amine-Ester) Intermediate1->FinalLinker Linker_Input Bifunctional Oxetane Linker Deprotect1 Step 2: Deprotection (TFA) (Reveals carboxylic acid) CouplePOI Step 3: Couple POI Ligand (e.g., JQ1-amine) CoupleE3 Step 4: Couple E3 Ligase Ligand (e.g., Pomalidomide-amine) CrudePROTAC Crude PROTAC Purification Preparative HPLC Characterization LC-MS, NMR, Functional Assays FinalPROTAC Final Characterized PROTAC

Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a BRD4-degrading PROTAC using JQ1 as the POI ligand and pomalidomide to recruit the Cereblon (CRBN) E3 ligase.

3.1. Materials and Reagents

ReagentSupplierPurpose
This compoundCommercialOxetane building block
Ethyl 4-bromobutyrateCommercialAlkylating agent for linker synthesis
N,N-Diisopropylethylamine (DIPEA)CommercialNon-nucleophilic base
(+)-JQ1 carboxylic acidCommercialPOI (BRD4) ligand
Pomalidomide-NH2 (4-amino-pomalidomide)CommercialE3 Ligase (CRBN) ligand
HATUCommercialAmide coupling reagent
Lithium hydroxide (LiOH)CommercialEster hydrolysis reagent
Dichloromethane (DCM), AnhydrousCommercialReaction solvent
N,N-Dimethylformamide (DMF), AnhydrousCommercialReaction solvent
Trifluoroacetic acid (TFA)CommercialDeprotection agent
Preparative HPLC SystemVariesPurification
LC-MS and NMR SpectrometerVariesCharacterization

3.2. Stage 1: Synthesis of Bifunctional Oxetane Linker

The initial step is to convert the starting amine into a bifunctional linker bearing two orthogonal handles for subsequent couplings. Here, we create a linker with a secondary amine and a carboxylic acid.

Step 1: N-Alkylation to Introduce Ester Handle

  • To a round-bottom flask, add this compound (1.0 eq).

  • Suspend the solid in anhydrous acetonitrile (ACN) or DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the suspension to neutralize the hydrochloride and free the secondary amine.[13][14] Stir for 10 minutes.

  • Add ethyl 4-bromobutyrate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate. Purification can be performed via column chromatography if necessary.

Step 2: Saponification to Reveal Carboxylic Acid

  • Dissolve the crude ester intermediate from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 3.0 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS for the disappearance of the ester peak and the appearance of the carboxylic acid product peak.

  • Once the reaction is complete, carefully acidify the mixture to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the bifunctional linker: 4-((3-methyloxetan-3-yl)(methyl)amino)butanoic acid . This linker can be used directly in the next step.

3.3. Stage 2: Sequential Coupling to POI and E3 Ligands

This stage involves the sequential formation of amide bonds to attach the POI and E3 ligase ligands. The order of addition can be modified depending on the specific ligands used.

Step 3: Coupling of Bifunctional Linker to POI Ligand (JQ1)

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine-functionalized POI ligand (e.g., an amino-PEG derivative of JQ1) (1.0 eq) and the oxetane linker from Step 2 (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise while stirring.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, work up the reaction by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the JQ1-linker intermediate by flash chromatography or preparative HPLC.

Step 4: Coupling of JQ1-Linker to E3 Ligase Ligand (Pomalidomide)

  • Dissolve the purified JQ1-linker intermediate (1.0 eq) and an amine-functionalized pomalidomide derivative (e.g., 4-amino-pomalidomide) (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, the crude PROTAC is ready for purification.

Causality Note: The use of HATU as a coupling reagent is effective for forming amide bonds, even with potentially less reactive secondary amines.[15] DIPEA is a crucial non-nucleophilic base that scavenges the acid produced during the reaction without competing in the coupling itself.[13]

3.4. Stage 3: Final PROTAC Purification and Characterization

Step 5: Purification

  • Purify the crude PROTAC from Step 4 using preparative reverse-phase HPLC to achieve >95% purity.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Step 6: Characterization

  • LC-MS: Confirm the mass of the final PROTAC. The high-resolution mass should correspond to the calculated exact mass of the molecular formula.[5][16]

  • NMR: Obtain ¹H and ¹³C NMR spectra to confirm the structure. The spectra should contain characteristic peaks for the oxetane ring, the JQ1 moiety, the pomalidomide moiety, and the linker backbone.[5]

G PROTAC PROTAC-Mediated Degradation Pathway Oxetane_PROTAC {Oxetane PROTAC|JQ1 Warhead|Oxetane Linker|Pomalidomide Ligand} Ternary_Complex Ternary Complex (POI-PROTAC-E3) Oxetane_PROTAC->Ternary_Complex POI POI Oxetane_PROTAC:f0->POI Binds E3_Ligase E3_Ligase Oxetane_PROTAC:f2->E3_Ligase Recruits Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ubiquitination->POI Tags POI for Degradation Degradation Degradation Proteasome Proteasome Degradation->Proteasome Mediated by POI->Ternary_Complex POI->Degradation E3_Ligase->Ternary_Complex Proteasome->PROTAC Releases PROTAC (Catalytic Cycle)

Biological Evaluation Protocols

Once the oxetane-containing PROTAC is synthesized and characterized, its biological activity must be validated.

4.1. Protocol: Western Blot for Target Protein Degradation

This protocol determines the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

  • Cell Culture: Seed cells expressing the target protein (e.g., HeLa or 293T cells for BRD4) in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (DMSO). Incubate for a set period (typically 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins on an SDS-PAGE gel, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI (e.g., anti-BRD4) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Include a loading control (e.g., anti-GAPDH or anti-β-actin) to confirm equal protein loading.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).

4.2. Self-Validating Assays for Mechanism of Action

To ensure the observed degradation is occurring through the intended PROTAC mechanism, control experiments are essential.

  • Competitive Antagonism: Co-treat cells with the PROTAC and an excess of free JQ1 ligand or free pomalidomide. If degradation is blocked, it confirms that the effect is dependent on the PROTAC binding to both the POI and the E3 ligase.

  • Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Inhibition of degradation confirms that the protein loss is mediated by the 26S proteasome.

Conclusion and Future Perspectives

The incorporation of rigid structural motifs like the 3,3-disubstituted oxetane ring into PROTAC linkers is a promising strategy to overcome the pharmacokinetic challenges often associated with these large molecules. This compound serves as an accessible and versatile building block for this purpose, enabling the rational design of PROTACs with potentially improved solubility, metabolic stability, and cell permeability.[6][9][10][11] The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate novel oxetane-containing PROTACs, thereby accelerating the development of the next generation of targeted protein degraders.

References

Troubleshooting & Optimization

troubleshooting low yield in N,3-Dimethyloxetan-3-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,3-Dimethyloxetan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this multi-step synthesis. As your dedicated application scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your research and development. This document is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address common issues and enhance your experimental success.

Troubleshooting Guide: Diagnosing and Resolving Low Yield

Low yield is the most frequently reported issue in this synthesis. The cause is often multifactorial, stemming from the inherent strain of the oxetane ring and the specific reaction conditions employed.[1] Let's dissect the common problems in a question-and-answer format.

Q1: My overall yield is consistently low (<40%). Where should I start my investigation?

A low overall yield points to a systemic issue in one or more stages of the synthesis. The first step is to isolate the problematic stage. A typical synthetic route involves the N-methylation of a 3-methyloxetan-3-amine precursor, followed by conversion to the hydrochloride salt.

Recommended Action:

  • Stage Analysis: Run the reaction and take aliquots after each key step (e.g., after N-methylation but before work-up, after work-up, and after salt formation).

  • Analytical Monitoring: Analyze these aliquots by LC-MS and ¹H NMR to determine the yield and purity at each stage. This will pinpoint where the product is being lost.

The following diagram illustrates a typical workflow and key check-points.

G cluster_0 Synthesis Stage cluster_1 Troubleshooting Checkpoint A 1. N-Methylation of 3-Methyloxetan-3-amine B 2. Aqueous Work-up & Extraction of Free Base A->B Reaction Mixture CP1 LC-MS Analysis: - Check for starting material - Identify byproducts A->CP1 C 3. HCl Salt Formation & Precipitation B->C Organic Extract CP2 LC-MS & ¹H NMR: - Quantify free base yield - Check for impurities B->CP2 D 4. Isolation & Drying C->D Product Slurry CP3 Visual & pH Check: - Ensure complete precipitation - Check final pH C->CP3 CP4 Final Yield & Purity: - Characterize final product (NMR, mp, elemental) D->CP4

Caption: Experimental workflow with analytical checkpoints.

Q2: My N-methylation step is incomplete, or I'm seeing significant byproducts. What are the likely causes?

This is the core C-N bond-forming step and is critical for success. Several factors can lead to poor outcomes.

Possible Cause 1: Reagent Quality & Stoichiometry The purity of your starting amine (3-methyloxetan-3-amine) and methylating agent (e.g., methyl iodide, dimethyl sulfate) is paramount. Furthermore, incorrect stoichiometry can lead to either unreacted starting material or over-methylation to a quaternary ammonium salt.

Possible Cause 2: Inappropriate Base or Solvent The choice of base is critical. A strong, non-nucleophilic base is often preferred. Using a nucleophilic base (e.g., excess amine starting material) can lead to side reactions. The solvent must be appropriate for the reaction type (e.g., polar aprotic for SN2 alkylation).

Possible Cause 3: Oxetane Ring Instability While 3,3-disubstituted oxetanes are more stable than other substitution patterns, they are not immune to ring-opening, especially under harsh acidic or high-temperature conditions.[2][3] This can be exacerbated by the presence of an internal nucleophile like the amine.[3] The reaction of the amine with a methylating agent is exothermic; poor temperature control can lead to localized heating and decomposition.

The diagram below illustrates the desired reaction versus a potential ring-opening side reaction.

ReactionPathways cluster_main Desired Reaction (N-Methylation) cluster_side Side Reaction (Ring Opening) Start 3-Methyloxetan-3-amine Reagent1 + CH₃-X (Methylating Agent) + Base Start->Reagent1 Product N,3-Dimethyloxetan-3-amine (Free Base) Reagent1->Product Start2 3-Methyloxetan-3-amine Condition Harsh Conditions (e.g., High Temp, Acid) Start2->Condition Byproduct Diol/Amino Alcohol Byproducts Condition->Byproduct

Caption: Desired vs. side reaction pathways.

Troubleshooting Protocol: Optimizing N-Methylation

Symptom Possible Cause Recommended Action & Explanation
Incomplete Conversion Insufficiently reactive methylating agent or weak base.Switch to a more reactive methylating agent (e.g., methyl triflate). Use a stronger base like potassium carbonate or a hindered organic base like DIPEA. Ensure at least 1.1 equivalents of the base are used.
Significant Byproduct Formation Reaction temperature too high, causing decomposition or ring-opening.Maintain strict temperature control. Add the methylating agent slowly at 0 °C and then allow the reaction to warm to room temperature. This mitigates the initial exotherm.
Multiple Spots on TLC/LC-MS Over-alkylation to quaternary salt or presence of impurities.Use a precise 1.0-1.05 equivalent of the methylating agent. Analyze starting materials for purity before use.
Q3: My yield drops significantly after the aqueous work-up and extraction. Why is the product being lost?

The product, N,3-Dimethyloxetan-3-amine, is a tertiary amine. While the free base is organic-soluble, it has a degree of water solubility due to the polar oxetane ring and the amine's ability to hydrogen bond. Its hydrochloride salt is highly water-soluble.

Recommended Action:

  • pH Management: Before extraction, ensure the aqueous layer is basic (pH > 10) to keep the amine in its free base form. Use a base like NaOH or K₂CO₃.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

  • Solvent Choice: Use a suitable extraction solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

Q4: I have a good yield of the free base, but the final hydrochloride salt yield is poor or the product is oily/impure.

This points to issues with the salt formation and crystallization step.

Possible Cause 1: Incorrect Solvent System Precipitation of the hydrochloride salt requires a solvent system where the salt is insoluble but the free base and any non-polar impurities are soluble.

Possible Cause 2: Water Contamination The presence of water can inhibit crystallization and lead to an oily product. Ensure the organic solution of the free base is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before adding the HCl source.

Possible Cause 3: Improper Acid Addition The addition of the HCl source (e.g., HCl in dioxane, isopropanol, or gaseous HCl) should be done slowly at a controlled temperature (often 0 °C) to promote the formation of well-defined crystals rather than an amorphous solid or oil.

Optimized Protocol: Hydrochloride Salt Formation

  • Preparation: Ensure the solution of the free base in a suitable solvent (e.g., diethyl ether, MTBE, or ethyl acetate) is completely dry.

  • Acidification: Cool the solution to 0 °C in an ice bath.

  • Slow Addition: Add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring. Monitor the precipitation.

  • Crystallization: Continue stirring at 0 °C for 1-2 hours after the addition is complete to maximize crystal growth.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold, dry solvent (e.g., diethyl ether), and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What is a reliable, high-level synthetic protocol for this compound? A: A common and effective route is the reductive amination of 3-methyloxetan-3-one with methylamine, followed by HCl salt formation. However, starting from 3-methyloxetan-3-amine is also prevalent. A general protocol for the N-alkylation route is as follows:

Step-by-Step Experimental Protocol:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-methyloxetan-3-amine (1.0 eq), a suitable solvent like THF or ACN, and a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Methylation: Slowly add dimethyl sulfate (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Adjust the pH to >10 with 2M NaOH. Extract the aqueous layer three times with ethyl acetate.

  • Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Salt Formation: Filter the solution and concentrate under reduced pressure. Dissolve the resulting crude free base in anhydrous diethyl ether and cool to 0 °C.

  • Precipitation: Add 2M HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Stir the resulting slurry for 1 hour at 0 °C, collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a white solid.

Q: How stable is the oxetane ring to common reagents? A: The 3,3-disubstituted oxetane core is generally stable to a wide range of conditions, including many oxidations, reductions, and basic conditions.[4] However, it is sensitive to strong acids, which can catalyze ring-opening to form a 1,3-diol.[4] This is why the final salt formation step must be conducted under anhydrous conditions at low temperatures to minimize this side reaction. Lewis acids can also promote ring-opening.

Q: What analytical methods are best for characterization? A: A combination of techniques is essential:

  • ¹H and ¹³C NMR: To confirm the structure, including the presence of the N-methyl and C-methyl groups and the characteristic shifts of the oxetane ring protons.

  • LC-MS: To confirm the molecular weight of the free base (M+H)⁺ and to assess purity.

  • Melting Point: The hydrochloride salt should have a sharp, defined melting point, which is a good indicator of purity.

  • FTIR: To identify key functional groups, although it is less definitive than NMR for this structure.

References

Technical Support Center: Optimizing Reaction Temperature for N,3-Dimethyloxetan-3-amine Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for drug development professionals and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the amide coupling of N,3-Dimethyloxetan-3-amine hydrochloride. The unique structure of this amine—a secondary amine attached to a sterically hindered quaternary carbon within an oxetane ring—presents specific challenges where temperature optimization is paramount for success.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the role of temperature in this specific coupling reaction.

Q1: Why is reaction temperature such a critical parameter for this coupling?

Optimizing the reaction temperature for the N,3-Dimethyloxetan-3-amine coupling is a delicate balance. The primary challenge stems from the significant steric hindrance around the nitrogen atom, which increases the activation energy required for the nucleophilic attack on the activated carboxylic acid.[1]

  • Low Temperatures (≤ Room Temperature): May result in sluggish or incomplete reactions due to insufficient kinetic energy to overcome the steric barrier, leading to low or no product yield.[2]

  • High Temperatures (> 60 °C): While elevated temperatures can increase the reaction rate, they also introduce significant risks.[3] These include the degradation of thermally sensitive coupling reagents, increased rates of side reactions (such as racemization of chiral carboxylic acids), and potential instability of the oxetane ring, particularly under harsh conditions.[4][5][6]

Therefore, the optimal temperature is one that is high enough to drive the reaction to completion in a reasonable timeframe but low enough to maintain the integrity of all components and minimize byproduct formation.

Q2: What is a sensible starting temperature for a coupling reaction with this compound?

For most standard amide couplings, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common practice.[7] This approach allows for controlled activation of the carboxylic acid and minimizes initial side reactions. Given the hindered nature of N,3-Dimethyloxetan-3-amine, a starting temperature of room temperature (20-25 °C) is a pragmatic choice, especially when using modern, highly efficient coupling reagents like HATU.[2][3] Monitor the reaction closely; if no significant progress is observed after several hours, gentle heating may be required.

Q3: How does my choice of coupling reagent influence the optimal reaction temperature?

The coupling reagent is arguably the most important variable dictating the required temperature. Different classes of reagents have vastly different activation efficiencies and thermal stabilities.

  • Carbodiimides (e.g., EDC, DCC): These are classic coupling reagents but are often insufficient for difficult couplings involving hindered amines.[1] They typically require additives like HOBt or OxymaPure to improve efficiency and suppress side reactions.[7] To minimize the formation of N-acylurea byproduct and prevent racemization, these reactions are best performed at low temperatures, typically starting at 0 °C.[4]

  • Onium Salts (e.g., HATU, HBTU, COMU): These reagents are highly efficient and are the recommended choice for sterically demanding couplings.[7][8] They form highly reactive activated esters, which often allows the reaction to proceed efficiently at room temperature.[9] While most couplings with these reagents are fast, the steric bulk of N,3-Dimethyloxetan-3-amine may still necessitate gentle heating (e.g., 40-50 °C) to achieve a reasonable reaction rate.[3]

  • Acyl Fluoride Precursors (e.g., TFFH, BTFFH): For extremely challenging couplings where standard methods fail, converting the carboxylic acid to a highly reactive acyl fluoride in situ can be effective. This activation is typically done at room temperature, followed by the addition of the amine and heating to higher temperatures (e.g., 80 °C) to drive the coupling to completion.[10]

Q4: Is the oxetane ring in N,3-Dimethyloxetan-3-amine stable under typical coupling conditions?

The 3,3-disubstituted nature of the oxetane ring in this substrate significantly enhances its stability compared to less substituted oxetanes.[5] This is because the substituents sterically shield the C-O bonds from external nucleophilic attack.[5] Under standard, non-acidic coupling conditions, the ring is generally stable. However, prolonged exposure to high temperatures or strongly acidic conditions could potentially lead to ring-opening.[5][6] This reinforces the rationale for using the mildest effective temperature and avoiding harsh reagents or conditions.

Section 2: Troubleshooting Guide

This guide is designed to address specific issues you may encounter during your experiment.

Problem: Low or No Product Yield

This is the most common issue, often stemming from the amine's steric hindrance and reduced nucleophilicity.

  • Potential Cause 1: Insufficient Carboxylic Acid Activation.

    • The Logic: The amine cannot react if the carboxylic acid is not sufficiently activated to form a good leaving group. Standard reagents may not be potent enough for this challenging substrate.

    • Solution:

      • Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the activated intermediate.[2]

      • If using a carbodiimide like EDC, switch to a more powerful onium salt reagent such as HATU or COMU.[1][7]

      • Incorporate a pre-activation step: stir the carboxylic acid, coupling reagent, and base (e.g., DIPEA) for 15-30 minutes at room temperature before adding the N,3-Dimethyloxetan-3-amine.[2] This ensures the activated ester is fully formed.

  • Potential Cause 2: Suboptimal Reaction Temperature.

    • The Logic: The reaction lacks the necessary kinetic energy to overcome the steric barrier.

    • Solution:

      • First, confirm that the acid is being activated by monitoring a small aliquot of the pre-activation mixture via LC-MS.

      • If activation is successful but no product forms upon adding the amine at room temperature, begin a systematic temperature screen. See Protocol 2 for a detailed methodology.

      • Increase the temperature incrementally (e.g., to 40 °C, then 50 °C), monitoring the reaction progress at each step.[3] Avoid large temperature jumps.

  • Potential Cause 3: Incomplete Deprotonation of the Amine.

    • The Logic: N,3-Dimethyloxetan-3-amine is supplied as a hydrochloride salt. The free amine is the active nucleophile, and it will not react in its protonated form.

    • Solution:

      • Use a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).

      • Use at least 2.0 equivalents of the base: 1.0 equivalent to neutralize the hydrochloride salt and another 1.0 equivalent to neutralize the acid generated during the coupling reaction. For difficult couplings, using up to 3.0 equivalents is common.[7]

Problem: Significant Formation of Side Products

The appearance of impurities often suggests the reaction conditions are too harsh.

  • Potential Cause 1: Reaction Temperature is Too High.

    • The Logic: Higher temperatures accelerate not only the desired reaction but also competing side reactions and reagent decomposition.

    • Solution:

      • Reduce the reaction temperature. If the reaction was successful at 60 °C but impure, try running it at 40-50 °C for a longer duration.

      • Consider using a more reactive coupling reagent (like COMU) that may achieve better results at a lower temperature.[4]

  • Potential Cause 2: Racemization of a Chiral Carboxylic Acid.

    • The Logic: The activated carboxylic acid intermediate is susceptible to deprotonation at the alpha-carbon, leading to a loss of stereochemical integrity, a risk that increases with temperature and time.[9]

    • Solution:

      • Perform the coupling at a lower temperature (0 °C is ideal).[2]

      • Ensure the use of a racemization-suppressing additive. The "A" in HATU (1-Hydroxy-7-A zabenzotriazole) is specifically designed for this purpose and is superior to HOBt.[9]

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_activation Is the carboxylic acid fully activated? (Check by LC-MS after pre-activation) start->check_activation optimize_base Is the amine fully deprotonated? (Used >= 2 eq. of non-nucleophilic base?) check_activation->optimize_base  Yes change_reagent Consider a more potent coupling reagent (e.g., EDC -> HATU/COMU) check_activation->change_reagent  No optimize_base->start  No, adjust base screen_temp Is the temperature sufficient? (Reaction stalled at RT?) optimize_base->screen_temp  Yes screen_temp->start  No, screen temperature (See Protocol 2) final_solution If all else fails, consider in situ acyl fluoride formation and higher temperatures. screen_temp->final_solution  Yes, but still no reaction change_reagent->start

Caption: A decision tree for troubleshooting low product yield.

Section 3: Experimental Protocols & Data

Data Summary: Coupling Reagent Starting Conditions

The following table provides recommended starting points for optimizing the reaction temperature with various coupling agents.

Coupling Agent/SystemRecommended BaseTypical Temp. RangeKey Considerations & Potential Side Reactions
EDC / HOBt DIPEA / TEA0 °C to Room TempRequires additive to suppress racemization and N-acylurea formation. Often inefficient for hindered substrates.[7][11]
DCC / DMAP DMAP (catalytic)0 °C to Room TempDicyclohexylurea (DCU) byproduct is insoluble and can complicate purification.[7][11]
HATU / DIPEA DIPEARoom Temp to 50 °CHighly efficient, fast, and low racemization.[7][12] The go-to reagent for difficult couplings. May require gentle heat for this specific amine.
COMU / DIPEA DIPEA / LutidineRoom Temp to 40 °CSimilar efficiency to HATU but byproducts are more water-soluble, simplifying workup.[4][13]
BTFFH / DIPEA DIPEARoom Temp (activation) then 80 °C (coupling)For extremely challenging cases. Generates acyl fluoride in situ. Requires higher temperatures for the final coupling step.[10]
Protocol 1: General Procedure for Coupling with HATU

This protocol provides a robust starting point for the coupling of a generic carboxylic acid with this compound.

  • Reagent Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent) to an anhydrous solvent such as DMF or DCM.

    • Add HATU (1.1 - 1.2 equivalents).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Carboxylic Acid Pre-activation:

    • Stir the mixture at room temperature (20-25 °C) for 15-30 minutes.[2] A color change may be observed, indicating formation of the activated ester.

  • Amine Addition:

    • In a separate flask, dissolve this compound (1.1 equivalents) in a small amount of the same anhydrous solvent.

    • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Reaction & Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress every 1-2 hours using TLC or LC-MS to check for the consumption of starting materials and formation of the desired product.[7]

  • Work-up:

    • Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure for purification.

Protocol 2: Systematic Temperature Screening

Use this protocol when the reaction fails to proceed at room temperature.

  • Initial Setup: Set up the reaction as described in Protocol 1 .

  • Room Temperature Trial: Allow the reaction to stir at room temperature for at least 4 hours, monitoring every hour.

  • First Temperature Increase: If less than 10% conversion is observed, warm the reaction mixture to 40 °C using a heated oil bath.

  • Monitoring at 40 °C: Hold at this temperature for 2-4 hours, monitoring progress. Check for not only product formation but also the appearance of any new impurities.

  • Second Temperature Increase: If the reaction is proceeding cleanly but slowly, increase the temperature to 50-60 °C .[3]

  • Analysis and Decision: After another 2-4 hours, analyze the reaction mixture.

    • If the yield has improved without significant side product formation, continue at this temperature until completion.

    • If new impurities have appeared, the optimal temperature is likely lower (e.g., 40 °C), and a longer reaction time should be used instead of more heat.

    • If the reaction still has not proceeded, a more fundamental change is needed (e.g., switching to an acyl fluoride protocol).[10]

Conceptual Relationship: Temperature, Rate, and Risk

G cluster_0 Reaction Temperature cluster_1 Reaction Outcome LowTemp Low Temp (0 - 25°C) SlowRate Low Reaction Rate (Risk of Incomplete Reaction) LowTemp->SlowRate Leads to MidTemp Moderate Temp (30 - 60°C) OptimalRate Optimal Reaction Rate MidTemp->OptimalRate Often leads to (Optimal Zone for Hindered Couplings) HighTemp High Temp (> 70°C) SideProducts High Risk of Side Products (Racemization, Decomposition) HighTemp->SideProducts Leads to

Caption: The interplay between reaction temperature and experimental outcomes.

References

side reactions to avoid with N,3-Dimethyloxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,3-Dimethyloxetan-3-amine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. The unique structure, combining a strained oxetane ring and a secondary amine, offers exciting synthetic possibilities but also presents specific challenges.[1] This guide provides in-depth, experience-driven advice to help you anticipate and troubleshoot potential side reactions, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two key points of reactivity:

  • The Secondary Amine: The nitrogen atom is nucleophilic and will undergo typical reactions of secondary amines, such as acylation, alkylation, and sulfonylation.[2][3] As it is supplied as a hydrochloride salt, the amine is protonated. It must be neutralized with a suitable base to expose the nucleophilic lone pair before it can react.

  • The Oxetane Ring: This four-membered ether is strained (ring strain of ~25.5 kcal/mol) and susceptible to ring-opening reactions.[4][5] This reactivity is most pronounced under acidic conditions (Lewis or Brønsted acids) but can also occur with potent nucleophiles, especially at elevated temperatures.[4][5][6][7]

Q2: Why is the compound supplied as a hydrochloride salt? What are the implications?

A2: Supplying the compound as a hydrochloride salt enhances its stability and shelf-life. The protonated amine (ammonium salt) is less prone to oxidation and side reactions compared to the free base. For most reactions involving the amine's nucleophilicity, you must add at least one equivalent of a non-nucleophilic base (e.g., DIEA, Et₃N) to liberate the free amine.[8][9]

Q3: Can the oxetane ring open during standard amide coupling reactions?

A3: It is a risk, particularly if acidic conditions are not carefully controlled. Standard peptide coupling reagents like HATU or HBTU can be used, but the choice of base and solvent is critical.[8][10][11] The oxetane ring is generally tolerant of basic and mildly acidic conditions, but strong acids can catalyze ring-opening.[6] It is crucial to avoid excess strong acid or prolonged reaction times at elevated temperatures.

Q4: How does the oxetane moiety influence the properties of a final compound?

A4: The oxetane ring is a popular motif in modern medicinal chemistry.[1][12][13] It often serves as a polar, metabolically stable isostere for less desirable groups like gem-dimethyl or carbonyl functionalities.[4][12][14] Incorporating an oxetane can improve aqueous solubility, metabolic stability, and lipophilicity, while also potentially influencing the basicity of nearby amines.[1][12]

Section 2: Troubleshooting Guide for Common Side Reactions

This section details specific side reactions, their mechanisms, and proven strategies for mitigation.

Issue 1: Oxetane Ring-Opening During Amine Acylation

Symptoms:

  • Formation of multiple byproducts observed by LC-MS, often with masses corresponding to the addition of the acyl group plus water or other nucleophiles.

  • Low yield of the desired N-acylated product.

  • Complex NMR spectra showing loss of the characteristic oxetane protons.

Root Cause Analysis: The inherent ring strain of the oxetane makes it susceptible to nucleophilic attack, a reaction that is significantly accelerated by Lewis or Brønsted acids.[4][5][7] During amide coupling, several sources can introduce acidity:

  • Carboxylic Acid: The starting material itself is an acid.

  • Coupling Reagents: Reagents like EDC·HCl release acidic byproducts.

  • Incomplete Neutralization: Using insufficient base for the amine hydrochloride salt leaves residual HCl in the reaction.

The proposed mechanism involves protonation of the oxetane oxygen, which activates the ring for nucleophilic attack by available species (e.g., water, carboxylate, or the solvent).

View Ring-Opening Mechanism Diagram

G cluster_0 Acid-Catalyzed Ring Opening reagent N,3-Dimethyloxetan-3-amine (Free Base) protonation Protonated Oxetane (Activated Intermediate) reagent->protonation H+ (from reagent or acid) product Ring-Opened Product protonation->product Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->protonation

Caption: Acid-catalyzed nucleophilic ring-opening of the oxetane.


Mitigation Strategies & Protocols:

StrategyRationaleRecommended Conditions
Use a Non-nucleophilic Base Neutralizes the HCl salt and any acidic byproducts without competing in the reaction.Use 2-3 equivalents of Diisopropylethylamine (DIEA) or Triethylamine (TEA).[8]
Controlled Reagent Addition Pre-activating the carboxylic acid before adding the amine can minimize exposure of the oxetane to acidic conditions.Dissolve carboxylic acid, coupling reagent (e.g., HATU), and base in an aprotic solvent (DMF, DCM). Stir for 10-15 min at 0 °C, then add the amine.[8]
Optimize Coupling Reagents Choose reagents that operate under neutral or mildly basic conditions.HATU or HBTU with DIEA are generally safe choices. Avoid using excess EDC without a scavenger like HOBt.[10][11]
Maintain Low Temperature Reduces the rate of potential ring-opening reactions.Run the reaction at 0 °C to room temperature. Avoid heating unless necessary for sluggish couplings.
Protocol: Optimized Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq) in dry DMF (0.1 M), add HATU (1.1 eq) and DIEA (2.5 eq).[8]

  • Cool the mixture to 0 °C and stir for 15 minutes to form the activated ester.

  • Add this compound (1.2 eq) in a single portion.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by LC-MS.

  • Upon completion, quench with water and extract with an appropriate organic solvent (e.g., EtOAc, DCM).

Issue 2: Over-Alkylation of the Secondary Amine

Symptoms:

  • Formation of a byproduct with a mass corresponding to the addition of two alkyl groups.

  • In reactions intended for mono-alkylation, a quaternary ammonium salt may form, which can be difficult to purify.

Root Cause Analysis: N-alkylation of a secondary amine produces a tertiary amine. The resulting tertiary amine can still be nucleophilic and compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt. This problem is common in amine alkylations.[15][16]

View Over-Alkylation Pathway Diagram

G cluster_1 Competitive Alkylation Pathways start_amine Secondary Amine (Starting Material) tertiary_amine Desired Tertiary Amine start_amine->tertiary_amine 1st Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->start_amine alkyl_halide->tertiary_amine quat_salt Quaternary Salt (Side Product) tertiary_amine->quat_salt 2nd Alkylation (Over-alkylation)

Caption: Competing reaction pathways leading to over-alkylation.


Mitigation Strategies & Protocols:

StrategyRationaleRecommended Conditions
Use Excess Amine Employs the starting amine as the limiting reagent, statistically favoring mono-alkylation.Use 2-3 equivalents of the amine relative to the alkylating agent. This is less ideal for valuable amines.
Slow Addition of Alkylating Agent Maintains a low concentration of the alkylating agent, reducing the chance of the product reacting further.Add the alkylating agent dropwise via syringe pump over several hours.
Use Reductive Amination An alternative C-N bond-forming strategy that avoids over-alkylation issues inherent to direct alkylation.React the corresponding aldehyde/ketone with the amine to form an iminium intermediate, followed by reduction with a mild reducing agent like NaBH(OAc)₃.
Issue 3: Competing N- vs. O-Alkylation/Acylation

Symptoms:

  • Formation of an isomeric byproduct where the oxetane has ring-opened and the resulting alcohol has been acylated or alkylated.

  • This is most common under harsh conditions or with highly reactive electrophiles.

Root Cause Analysis: If conditions promote even a small amount of ring-opening, a primary alcohol is generated. This alcohol is also a nucleophile and can compete with the secondary amine for the electrophile (e.g., acyl chloride, alkyl halide). This pathway is less common than simple ring-opening but can occur, especially if the reaction is heated.

Mitigation Strategies:

  • The most effective strategy is to prevent the initial ring-opening event. Follow all the mitigation protocols outlined in Issue 1 .

  • Use milder, more selective electrophiles. For example, use an activated ester for acylation instead of a highly reactive acyl chloride.

  • Ensure the reaction medium is anhydrous, as water can facilitate the initial ring-opening.

Section 3: References

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150-12233. Retrieved from --INVALID-LINK--

  • Arapov, E., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from --INVALID-LINK--

  • Urban, M., & Dračínský, M. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-143. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from --INVALID-LINK--

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Mihai, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12476-12519. Retrieved from --INVALID-LINK--

  • Singh, R. P., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 17(18), 5120-5123. Retrieved from --INVALID-LINK--

  • Arapov, E., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. Retrieved from --INVALID-LINK--

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663-6670. Retrieved from --INVALID-LINK--

  • Synthesis of Oxetanes. (n.d.). Chinese Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from --INVALID-LINK--

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(8), 1631-1662. Retrieved from --INVALID-LINK--

  • CHIRALEN. (n.d.). N,3-Dimethyloxetan-3-amine. Retrieved from --INVALID-LINK--

  • Chemspace. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1425. Retrieved from --INVALID-LINK--

  • Urban, M., & Dračínský, M. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-143. Retrieved from --INVALID-LINK--

  • Isom, A. J., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(23), 4880-4884. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Secondary amine – Knowledge and References. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • AChemBlock. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Amino-3-methyloxetane. Retrieved from --INVALID-LINK--

  • DiRocco, D. A., et al. (2024). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications, 15(669). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Amino-3-methyloxetane 97%. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). N,3-dimethylpentan-3-amine;hydrochloride. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 53170-19-7: Methan-d3-amine, N-(methyl-d3)-, hydrochloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Dimethylamine hydrochloride. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Dimethylamine hydrochloride synthesis. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3,3-Dimethylcyclopentan-1-amine hydrochloride. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). N,3-diethyl-N-methylpentan-3-amine. Retrieved from --INVALID-LINK--

  • Smolecule. (2023). Buy 3-ethylpentan-3-amine hydrochloride. Retrieved from --INVALID-LINK--

References

improving stability of N,3-Dimethyloxetan-3-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,3-Dimethyloxetan-3-amine Hydrochloride

A Guide to Understanding and Improving Solution Stability for Researchers

Welcome to the technical support guide for this compound (CAS 1365969-62-5).[1][2] This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this building block in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the molecule's chemical behavior, enabling you to proactively design more robust experiments and troubleshoot stability challenges effectively.

This compound incorporates two key structural features that govern its stability profile: a 3,3-disubstituted oxetane ring and a tertiary amine hydrochloride salt. The inherent ring strain of the oxetane and the basicity of the amine are the primary determinants of its potential degradation pathways. This guide will walk you through the science, provide actionable solutions, and offer validated protocols to ensure the integrity of your compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound in solution?

The two principal degradation pathways arise directly from the molecule's functional groups:

  • Acid-Catalyzed Ring-Opening of the Oxetane: The four-membered oxetane ring possesses significant ring-strain energy (~107 kJ/mol), making it susceptible to cleavage under certain conditions.[3][4] While 3,3-disubstitution, as in this molecule, sterically hinders nucleophilic attack and significantly enhances stability compared to less substituted oxetanes, strong acidic conditions (typically pH < 1) or the presence of Lewis acids can catalyze hydrolytic ring-opening to yield the corresponding 1,3-diol.[3][5][6]

  • Oxidation of the Tertiary Amine: The tertiary amine moiety can be susceptible to oxidation.[7] While often more resistant than primary or secondary amines, oxidation can still occur, particularly in the presence of oxidizing agents, metal ions, or under prolonged exposure to atmospheric oxygen.[8][9] This process typically involves radical intermediates and can lead to the formation of N-oxides or dealkylation products.[10][11]

Q2: How does the pH of my aqueous solution affect the stability of the compound?

The pH is the most critical factor to control. As a hydrochloride salt, the compound dissolves to yield the protonated tertiary amine. This protonated form exists in a pH-dependent equilibrium with its neutral, free amine form.

  • Low pH (Strongly Acidic): While a lower pH stabilizes the amine against oxidation by keeping it in the protonated ammonium salt form, excessively low pH levels risk the acid-catalyzed ring-opening of the oxetane.[12][13]

  • High pH (Basic): A basic environment deprotonates the ammonium salt, increasing the concentration of the free tertiary amine.[14] This free amine form, with its lone pair of electrons, is significantly more susceptible to oxidative degradation.[15]

  • Recommendation: For most applications, maintaining a slightly acidic to neutral pH (approx. 4-7) offers the best compromise, minimizing both oxetane ring-opening and amine oxidation.

Q3: Should I be concerned about degradation from light or heat?

Yes, these are standard parameters to consider for any novel compound.

  • Photostability: Many amine-containing compounds can be sensitive to light.[16][17] Photodegradation can proceed via complex oxidative pathways.[17] It is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments. Formal photostability testing is recommended for drug development candidates as per ICH Q1B guidelines.[18][19][20]

  • Thermal Stability: Elevated temperatures accelerate all chemical reactions, including hydrolysis and oxidation.[10] While the compound is expected to be reasonably stable at room temperature for short periods, solutions intended for storage should be kept refrigerated or frozen. A formal thermal stress test (e.g., 40-70°C) is a core component of a forced degradation study to understand this variable.

Q4: What are the best practices for preparing and storing stock solutions?
  • Solvent Choice: For aqueous studies, use purified water (e.g., Milli-Q) and a suitable buffer system (e.g., acetate for pH 4-6, phosphate for pH 6-8) to maintain a stable pH.[21] For organic synthesis, aprotic solvents are generally preferred to avoid introducing nucleophiles that could react with the oxetane ring.

  • Degas Solvents: To minimize oxidative degradation, especially for long-term storage, consider using solvents that have been degassed by sparging with nitrogen or argon.

  • Storage Conditions: Prepare stock solutions fresh when possible. If storage is necessary, filter the solution, place it in a tightly sealed amber vial under an inert atmosphere (N₂ or Ar), and store at low temperatures (-20°C or -80°C).

Troubleshooting Guide: Unexpected Degradation

Scenario: You've prepared a solution of this compound for an experiment. Upon analysis by HPLC or LC-MS after a period of time, you observe new peaks, indicating the parent compound has degraded.

Logical Troubleshooting Workflow

This workflow is designed to systematically identify the cause of instability and establish stable solution conditions.

G cluster_observe Observation cluster_investigate Investigation cluster_remediate Remediation A Unexpected peaks observed in analytical run (HPLC/LC-MS) B Step 1: Hypothesize Degradants Based on known pathways (Hydrolysis vs. Oxidation) A->B Start Troubleshooting C Step 2: Perform Forced Degradation Study (Protocol 1) B->C Formulate Test Plan D Step 3: Analyze Stressed Samples with Stability-Indicating Method (Protocol 2) C->D Generate Data E Step 4: Identify Critical Stability Factors (pH, O₂, Light, Temp) D->E Interpret Results F Step 5: Define Optimal Solution Conditions (e.g., pH 5 buffer, amber vial, 4°C) E->F Develop Solution G Step 6: Re-run Experiment Under Optimized Conditions F->G Validate Solution

Potential Degradation Pathways

The diagram below illustrates the two most probable degradation pathways based on the molecule's structure. Identifying the mass of your unknown impurities by LC-MS can provide strong evidence for which pathway is occurring.

// Nodes PARENT [label=<

N,3-Dimethyloxetan-3-amine HCl C₅H₁₂ClNO MW: 137.61

];

HYDROLYSIS [label=<

Acid-Catalyzed Hydrolysis (Ring-Opening)

, shape=plaintext, fontcolor="#EA4335"];

OXIDATION [label=<

Oxidation (of Amine)

, shape=plaintext, fontcolor="#4285F4"];

DIOL [label=<

3-(Methylamino)-3-methylpropane-1,3-diol C₅H₁₃NO₂ MW: 119.16

];

NOXIDE [label=<

N,3-Dimethyloxetan-3-amine N-oxide C₅H₁₁NO₂ MW: 117.15

];

// Edges PARENT -> HYDROLYSIS [style=invis]; HYDROLYSIS -> DIOL [label= (Strong Acid)>, fontcolor="#EA4335"]; PARENT -> OXIDATION [style=invis]; OXIDATION -> NOXIDE [label=<[O] (e.g., H₂O₂, O₂)> , fontcolor="#4285F4"];

// Invisible edges for layout {rank=same; PARENT;} {rank=same; HYDROLYSIS; OXIDATION;} {rank=same; DIOL; NOXIDE;} PARENT -> HYDROLYSIS [style=invis, weight=10]; PARENT -> OXIDATION [style=invis, weight=10]; } enddot Caption: Potential degradation pathways of the target molecule.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential for rapidly identifying potential liabilities. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[10]

Objective: To determine the primary degradation pathways under various stress conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Water (HPLC-grade)

  • Stress Reagents: 1M HCl, 1M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC-UV/MS system, pH meter, calibrated oven, photostability chamber (compliant with ICH Q1B options).[18]

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in 50:50 ACN:Water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of stock solution with 1 mL of the stressor solution in separate vials. Prepare a "control" sample with 1 mL of stock and 1 mL of water.

    • Acid Hydrolysis: 1M HCl. Incubate at 60°C.

    • Base Hydrolysis: 1M NaOH. Incubate at 60°C.

    • Oxidation: 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Water (as stressor). Incubate at 60°C.

    • Photolytic: Spread a thin film of the compound in a quartz dish (for solid) or use a quartz cuvette (for solution). Expose to light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[17] A dark control sample wrapped in foil must be stored under the same temperature and humidity conditions.[16][17]

  • Time Points: Sample from each vial at T=0, 2, 8, 24, and 48 hours (adjust as needed based on preliminary results).

  • Quenching: Before analysis, neutralize the acid/base samples by adding an equimolar amount of base/acid. Dilute all samples to a final concentration of ~0.1 mg/mL with mobile phase.

  • Analysis: Analyze all samples using a stability-indicating analytical method (see Protocol 2).

Stress Condition Typical Reagent Temperature Purpose
Acid Hydrolysis0.1M - 1M HClRT to 70°CSimulates acidic processing/storage; probes oxetane stability.[10]
Base Hydrolysis0.1M - 1M NaOHRT to 70°CSimulates basic conditions; probes stability of the free amine.[10]
Oxidation3-30% H₂O₂Room TempProbes susceptibility of the tertiary amine to oxidation.[10]
ThermalNone (in solvent)40°C - 70°CAssesses intrinsic thermal stability.
PhotolyticLight Source (ICH Q1B)AmbientAssesses stability under light exposure.[16][18]
Table 1: Recommended starting conditions for a forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC-MS Method

A method is "stability-indicating" if it can accurately measure the decrease of the active substance and resolve it from all its degradation products.[22]

Objective: To separate, detect, and quantify the parent compound and its stress-induced degradants.

Instrumentation & Columns:

  • System: HPLC or UPLC with UV/PDA and Mass Spectrometry (MS) detectors.

  • Column: Start with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). If co-elution occurs, screen columns with different selectivities (e.g., Phenyl-Hexyl, Polar-Embedded).[22]

Starting Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to ensure all potential degradants (which may be more polar) are eluted and separated.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • UV Detection: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) or use a PDA detector.

  • MS Detection: Use Electrospray Ionization (ESI) in positive mode to monitor for the parent mass [M+H]⁺ and expected degradant masses.

Procedure:

  • Method Development: Inject a mixture of the stressed samples (e.g., acid, base, peroxide) to create a complex sample containing all major degradants.

  • Optimize Gradient: Adjust the gradient slope to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in all stressed samples to ensure no degradants are co-eluting. The MS data will also confirm the identity of each peak.

  • Validation: Once developed, the method should be validated according to relevant guidelines for parameters like specificity, linearity, accuracy, and precision.

References

Technical Support Center: Catalyst Selection for Reactions Involving N,3-Dimethyloxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical support for catalyst selection and troubleshooting when using N,3-Dimethyloxetan-3-amine hydrochloride in C-N cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success with this versatile building block.

Part 1: Frequently Asked Questions (FAQs) - Initial Reaction Setup

This section addresses common questions regarding the initial selection of a catalytic system for reactions involving this compound, a secondary cyclic amine. The primary application is the Palladium-catalyzed Buchwald-Hartwig amination.[1]

Q1: What is the recommended starting point for a catalyst system for coupling this compound?

A robust starting point is a combination of a palladium(II) precatalyst and a bulky, electron-rich biaryl phosphine ligand.[2][3] N,3-Dimethyloxetan-3-amine is a secondary cyclic amine, a class of nucleophiles that generally performs well in Buchwald-Hartwig couplings.[2]

  • Palladium Precatalyst: Instead of using basic Pd sources like Pd(OAc)₂ or Pd₂(dba)₃ which require an in situ reduction to the active Pd(0) species, it is highly recommended to use preformed palladacycle precatalysts (e.g., G3 or G4 type).[2][4] These are air-stable and efficiently generate the active LPd(0) catalyst upon exposure to the base, leading to more reproducible results.[2][4]

  • Ligand: For secondary amines, ligands like RuPhos or those from the Josiphos family are excellent choices.[5][6] RuPhos, in particular, has demonstrated superior performance for coupling secondary amines with aryl chlorides.[5]

  • Base: A strong, non-nucleophilic base is required. Since the starting material is a hydrochloride salt, the base must first neutralize the HCl and then deprotonate the secondary amine to facilitate its entry into the catalytic cycle. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common and effective choices.[4][7]

Q2: How does the choice of aryl halide (Ar-X) affect catalyst selection?

The reactivity of the aryl electrophile is a critical factor.[2] Contrary to many cross-coupling reactions, the typical reactivity order of Ar-I > Ar-Br > Ar-Cl is not always observed in Buchwald-Hartwig aminations due to the potential for iodide to form unreactive palladium dimers.[8]

The general reactivity order is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[2]

  • Aryl Bromides (Ar-Br): These are often the most reliable coupling partners. A wide range of ligands, including RuPhos and other dialkylbiaryl phosphines, are effective.[5]

  • Aryl Chlorides (Ar-Cl): These are more challenging due to the strength of the C-Cl bond, making the oxidative addition step more difficult.[5] This requires more electron-rich and sterically demanding ligands to promote catalysis. Ligands like RuPhos , tBuBrettPhos , or ferrocene-based ligands are specifically designed for this purpose.[5][8]

  • Aryl Iodides (Ar-I): While reactive, iodide can inhibit the catalyst.[2] Using bidentate phosphine ligands like DPPF or BINAP can sometimes mitigate this issue by preventing the formation of inactive palladium iodide dimers.[1]

  • Aryl Triflates/Sulfonates (Ar-OTf, Ar-OMs): These require highly active catalyst systems. Ligands like XPhos have been successfully developed for these transformations.[5]

Q3: What is the role of the base and which one should I choose?

The base plays multiple crucial roles in the reaction: it neutralizes the amine hydrochloride salt, deprotonates the amine to form the active nucleophile, and facilitates the generation of the active LPd(0) catalyst from the precatalyst.[7][9]

The choice of base is a trade-off between reactivity and functional group tolerance.[9]

BaseCommon AbbreviationRelative StrengthKey Considerations
Sodium tert-butoxideNaOtBuVery StrongHighly effective, most common choice. Can be incompatible with base-sensitive functional groups (e.g., esters).[7]
Potassium tert-butoxideKOtBuVery StrongSimilar to NaOtBu, but solubility can differ.
Lithium bis(trimethylsilyl)amideLiHMDSVery StrongExcellent for substrates with acidic protons (e.g., unprotected N-H heterocycles) and offers good functional group tolerance.[4][8]
Cesium CarbonateCs₂CO₃ModerateA weaker base, offering broader functional group tolerance. May require higher temperatures or longer reaction times.[7]
Potassium PhosphateK₃PO₄ModerateSimilar to Cs₂CO₃, useful for sensitive substrates.[7]

For this compound, a strong base like NaOtBu is the recommended starting point for general transformations.

Q4: Which solvents are recommended for this C-N coupling reaction?

The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[4] It should also effectively dissolve all reaction components, as insolubility is a common cause of reaction failure.[2]

  • Toluene & Dioxane: These are the most common and well-validated solvents for Buchwald-Hartwig aminations.[4][7]

  • Tetrahydrofuran (THF): Also a common choice, particularly for reactions run at lower temperatures.[4]

  • Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit the reaction.[2]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your experiments.

Q1: My reaction is sluggish or shows no conversion. What are the primary causes?

This is the most common issue and usually points to one of three areas: the catalyst's activity, the reaction setup, or the conditions.

  • Inactive Catalyst: The active Pd(0) catalyst is highly sensitive to oxygen.[7]

    • Troubleshooting Step: Ensure all reagents are pure and the solvents are anhydrous and thoroughly deoxygenated (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles).[4] The reaction must be run under a strictly inert atmosphere (Argon or Nitrogen).

  • Improper Reagent Stoichiometry/Purity:

    • Troubleshooting Step: Verify the purity of your starting materials. Impurities can poison the catalyst.[7] Since the amine is a hydrochloride salt, ensure you are using at least 2.2 equivalents of a strong base: 1.0 eq to neutralize the salt and 1.2 eq for the reaction itself.

  • Suboptimal Temperature:

    • Troubleshooting Step: Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C.[7] If your reaction is sluggish at a lower temperature, gradually increase the heat. However, be aware that excessive temperatures can cause catalyst decomposition.[7]

Q2: I see a black precipitate (Palladium Black) in my reaction flask. What does this mean?

The formation of a black precipitate is a strong visual indicator of catalyst decomposition.[10][11] The active, soluble LPd(0) complex has aggregated into inactive, elemental palladium metal.

  • Cause: This is often triggered by excessively high temperatures, an insufficient ligand-to-palladium ratio, or the presence of oxygen.[11]

  • Solution: Unfortunately, once palladium black has formed, the reaction has likely ceased. The experiment should be repeated. To prevent this, consider using a more thermally stable precatalyst, ensuring the ligand-to-palladium ratio is appropriate (typically 1:1 to 1.5:1 for precatalysts), and maintaining rigorous inert atmosphere conditions.[11]

Q3: My reaction started but then stalled before reaching completion. Why?

Reaction stalling is often due to catalyst deactivation during the reaction or product inhibition.

  • Cause 1: Catalyst Poisoning: Trace impurities in the starting materials or solvent can slowly poison the catalyst over the course of the reaction.[10]

  • Cause 2: Product Inhibition: In some cases, the arylamine product can coordinate to the palladium center more strongly than the reactant amine, slowing down or stopping catalytic turnover.[7]

  • Troubleshooting Step: The most effective solution is to screen a different ligand. A more sterically hindered or electron-rich ligand can change the coordination sphere of the palladium, preventing product inhibition and increasing catalyst stability.[1]

Q4: I'm observing significant side product formation. What could be the reason?

The most common side reaction is the hydrodehalogenation of the aryl halide (Ar-X → Ar-H).

  • Cause: This side reaction can become competitive if the C-N reductive elimination step is slow. It is often promoted by moisture or certain bases.

  • Troubleshooting Step:

    • Change the Ligand: Switching to a more bulky ligand can sterically favor and accelerate the desired reductive elimination step.[1]

    • Change the Base: The choice of base can influence side reactions. Screening different bases (e.g., switching from NaOtBu to LiHMDS or K₃PO₄) can sometimes suppress hydrodehalogenation.[7]

    • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. While some protocols tolerate trace water, excess water can lead to unwanted side reactions.[10]

Part 3: Experimental Protocols & Visualization
General Protocol for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., NaOtBu, 2.2 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., Toluene, 3-5 mL) via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7][11]

Visualization: Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield C-N coupling reactions.

TroubleshootingWorkflow cluster_Setup Setup Verification cluster_Catalyst Catalyst System Assessment cluster_Conditions Condition Optimization Start Problem: Low or No Yield Check_Setup 1. Verify Reaction Setup Start->Check_Setup Inert_Atmosphere Inert Atmosphere? (Ar/N2) Check_Setup->Inert_Atmosphere Check_Catalyst 2. Assess Catalyst System Ligand_Choice Is Ligand Optimal? (e.g., RuPhos for Ar-Cl) Check_Catalyst->Ligand_Choice Check_Conditions 3. Optimize Conditions Temperature Is Temperature Sufficient? (80-110 °C) Check_Conditions->Temperature Success Reaction Optimized Inert_Atmosphere->Success No, Fix Setup Reagent_Purity Reagent Purity/Stoichiometry? (Amine HCl + Base > 2 eq) Inert_Atmosphere->Reagent_Purity Yes Reagent_Purity->Success No, Fix Stoichiometry Solvent_Quality Solvent Quality? (Anhydrous & Degassed) Reagent_Purity->Solvent_Quality Yes Solvent_Quality->Check_Catalyst Yes Solvent_Quality->Success No, Use Fresh Solvent Ligand_Choice->Success No, Screen Ligands Base_Choice Is Base Strong Enough? (e.g., NaOtBu) Ligand_Choice->Base_Choice Yes Base_Choice->Check_Conditions Yes Base_Choice->Success No, Screen Bases Temperature->Success No, Increase Temp. Concentration Is Concentration Optimal? (0.1-0.5 M) Temperature->Concentration Yes Concentration->Success Yes Concentration->Success No, Adjust Solvent Vol.

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig amination reactions.

References

Technical Support Center: Navigating Reactions with N,3-Dimethyloxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,3-Dimethyloxetan-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. The inherent steric congestion around the tertiary amine, a consequence of the quaternary carbon at the 3-position of the oxetane ring, presents specific challenges that require carefully considered strategies. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve your desired synthetic outcomes.

Understanding the Molecule: Key Physicochemical Insights

This compound combines two key structural features that dictate its reactivity: a sterically encumbered tertiary amine and a strained four-membered oxetane ring.

  • Steric Hindrance: The methyl group and the oxetane ring itself, both attached to the same carbon as the amino group, create a sterically crowded environment. This bulkiness can significantly impede the approach of reactants to the nitrogen's lone pair, slowing down or even preventing common amine reactions.[1][2]

  • Electronic Effects and Basicity: The oxetane ring is known to exert a potent inductive electron-withdrawing effect.[3] This effect is expected to decrease the basicity (pKa) of the tertiary amine compared to a non-cyclic analogue. An oxetane ring positioned alpha to an amine has been shown to lower the amine's pKa by as much as 2.7 units.[3] This reduced basicity means the amine is less nucleophilic, which must be factored into reaction design.

  • Oxetane Ring Stability: 3,3-disubstituted oxetanes are generally more stable towards ring-opening than other substituted oxetanes, particularly under basic or nucleophilic conditions.[3][4] However, they can be susceptible to ring-opening under strongly acidic conditions or at elevated temperatures, a potential side reaction to be mindful of.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing detailed explanations and actionable protocols.

Issue 1: Low or No Yield in N-Alkylation Reactions

Question: I am attempting to N-alkylate N,3-Dimethyloxetan-3-amine with a primary alkyl halide, but I am observing very low conversion even after prolonged reaction times. What can I do to improve the yield?

Answer: This is a classic case of steric hindrance slowing down an S(_N)2 reaction. The bulky environment around the nitrogen atom makes it difficult for the alkyl halide to approach for the backside attack. Here’s a systematic approach to troubleshoot this issue:

Root Cause Analysis & Mitigation Strategies:

  • Insufficient Reactivity of the Electrophile:

    • Explanation: Less reactive alkyl halides (chlorides, bromides) may not be potent enough to overcome the activation energy barrier.

    • Solution: Switch to a more reactive electrophile. Alkyl iodides are generally more reactive than bromides and chlorides. Alternatively, using an alkyl triflate or tosylate will provide a much better leaving group, often accelerating the reaction.

  • Suboptimal Reaction Temperature:

    • Explanation: Higher temperatures can provide the necessary energy to overcome the steric barrier.[5]

    • Solution: Consider using microwave irradiation. Microwave heating provides rapid and efficient localized heating, which can significantly accelerate reactions with sterically hindered substrates.[6][7] If a microwave reactor is unavailable, carefully increase the temperature of the oil bath while monitoring for potential decomposition of the starting material or product.

  • Inadequate Solvent Choice:

    • Explanation: The solvent can influence the stability of the transition state. For S(_N)2 reactions, polar aprotic solvents are generally preferred.

    • Solution: Use a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP to allow for higher reaction temperatures. Acetonitrile is also a good option.

Proposed Optimized Protocol for N-Alkylation:

Table 1: Comparison of N-Alkylation Conditions

ParameterStandard ConditionsOptimized Conditions for Steric HindranceRationale
Electrophile Alkyl Bromide (1.1 eq)Alkyl Iodide or Triflate (1.2 eq)Increased reactivity of the electrophile.
Base K₂CO₃ (2.0 eq)NaH or KHMDS (1.5 eq) in THFA stronger, non-nucleophilic base ensures complete deprotonation of the hydrochloride salt.
Solvent AcetonitrileDMF or MicrowaveHigher boiling point allows for increased temperature; microwave provides efficient heating.
Temperature 80 °C (Reflux)120-150 °C (Oil Bath or Microwave)Overcomes the activation energy barrier imposed by steric hindrance.
Additive NoneKI (catalytic, if using bromide)In situ formation of the more reactive alkyl iodide.

Experimental Workflow for Optimized N-Alkylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N,3-Dimethyloxetan-3-amine HCl in anhydrous DMF add_base Add NaH portion-wise at 0 °C start->add_base stir Stir for 30 min at RT add_base->stir add_electrophile Add alkyl iodide/triflate dropwise stir->add_electrophile heat Heat to 120 °C or use microwave (150 °C, 30 min) add_electrophile->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with saturated NH₄Cl (aq) monitor->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for optimized N-alkylation of N,3-Dimethyloxetan-3-amine.

Issue 2: Incomplete N-Acylation

Question: I'm trying to form an amide using N,3-Dimethyloxetan-3-amine and an acyl chloride, but the reaction stalls, leaving a significant amount of unreacted starting material. How can I drive this reaction to completion?

Answer: The low nucleophilicity of the amine, compounded by steric hindrance, is likely the cause. The lone pair on the nitrogen is less available for attack on the electrophilic carbonyl carbon.

Root Cause Analysis & Mitigation Strategies:

  • Insufficiently Reactive Acylating Agent:

    • Explanation: While acyl chlorides are quite reactive, an even more electrophilic source may be needed.

    • Solution: Using an acid anhydride in the presence of a catalytic amount of a strong acid (like H₂SO₄) or a Lewis acid can be effective. Alternatively, using a highly reactive mixed anhydride might be beneficial.

  • Use of an Inappropriate Base:

    • Explanation: A bulky, non-nucleophilic base is crucial to neutralize the HCl generated without competing in the acylation reaction.

    • Solution: Use a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of pyridine or triethylamine.

  • Activation of Carboxylic Acids:

    • Explanation: If you are using a carboxylic acid directly, the coupling agent may not be efficient enough for this hindered system.

    • Solution: For carboxylic acid couplings, use potent activating agents like HATU or COMU, which are known to be effective for forming sterically hindered amide bonds.

Proposed Optimized Protocol for N-Acylation:

G cluster_path_a Path A: Acyl Halide cluster_path_b Path B: Carboxylic Acid start_a N,3-Dimethyloxetan-3-amine + Acyl Chloride reagents_a DIPEA, DMAP (cat.) DCM, 0 °C to RT start_a->reagents_a More reactive product N-Acylated Product reagents_a->product Yields Amide start_b N,3-Dimethyloxetan-3-amine + Carboxylic Acid reagents_b HATU, DIPEA DMF, RT start_b->reagents_b For less reactive acids reagents_b->product Yields Amide

Caption: Decision diagram for choosing an N-acylation strategy.

Issue 3: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Question: I am attempting a Buchwald-Hartwig amination with an aryl bromide and N,3-Dimethyloxetan-3-amine, but the yield is disappointingly low. What are the key parameters to optimize for this sterically demanding amine?

Answer: Palladium-catalyzed C-N cross-coupling reactions are sensitive to the steric bulk of the amine. The key to success lies in the choice of ligand, base, and reaction conditions to favor the reductive elimination step, which can be slow for hindered substrates.

Root Cause Analysis & Mitigation Strategies:

  • Inappropriate Ligand Choice:

    • Explanation: The ligand on the palladium catalyst is critical for facilitating the reaction with sterically hindered substrates. Standard phosphine ligands may not be effective.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands. Ligands like BrettPhos, RuPhos, or XPhos are specifically designed to promote couplings of hindered amines.[8] These ligands accelerate the rate-limiting reductive elimination step.

  • Base and Solvent System:

    • Explanation: A strong, non-nucleophilic base is required, and the solvent must be able to solubilize the components and withstand high temperatures.

    • Solution: Use a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Anhydrous toluene or 1,4-dioxane are common solvents for these reactions.

  • Catalyst Precursor:

    • Explanation: The choice of palladium precursor can influence catalyst activity.

    • Solution: Use a pre-formed catalyst like a G3 or G4 palladacycle precatalyst, which are often more active and reliable than generating the catalyst in situ from Pd₂(dba)₃ or Pd(OAc)₂.

Table 2: Recommended Conditions for Buchwald-Hartwig Coupling

ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or a G3/G4 PalladacycleProvides a reliable source of Pd(0). Precatalysts can improve reproducibility.
Ligand BrettPhos, RuPhos, or XPhosBulky, electron-rich ligands that accelerate reductive elimination for hindered amines.[8]
Base NaOtBu or LHMDSStrong, non-nucleophilic base required for the catalytic cycle.
Solvent Anhydrous Toluene or 1,4-DioxaneHigh-boiling aprotic solvents suitable for these reactions.
Temperature 100-120 °CSufficient energy to promote the catalytic cycle with a hindered substrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of the amine in this compound, and how does it affect its reactivity?

Q2: Is the oxetane ring prone to opening during my reaction?

A2: 3,3-disubstituted oxetanes are the most stable substitution pattern.[3] They are generally stable to a wide range of synthetic conditions, including basic and nucleophilic reagents.[4] However, caution should be exercised under strongly acidic conditions (e.g., concentrated HCl, H₂SO₄) or in the presence of potent Lewis acids, especially at elevated temperatures, as these conditions can promote ring-opening.[9] If your reaction requires acidic conditions, it is advisable to perform it at the lowest possible temperature and monitor carefully for the formation of diol byproducts.

Q3: Can I use reductive amination to form a bond to the nitrogen of N,3-Dimethyloxetan-3-amine?

A3: Reductive amination is typically used to form amines from carbonyl compounds and ammonia or primary/secondary amines. Since N,3-Dimethyloxetan-3-amine is a tertiary amine, it cannot directly participate as the amine component in a standard reductive amination to form a new C-N bond at the nitrogen. However, if you were synthesizing a more complex tertiary amine containing the N,3-dimethyloxetane-3-amino motif, you could potentially use a precursor secondary amine in a reductive amination with a ketone or aldehyde. This is a very effective method for creating sterically hindered tertiary amines.[5][7]

Q4: Are there any alternative strategies for functionalizing this hindered amine?

A4: Yes, for certain transformations, you might consider radical-based methods. For example, deaminative functionalization strategies have been developed for sterically hindered primary amines, which proceed via the formation of diazenes.[10][11] While this is not directly applicable to your tertiary amine, it highlights that non-traditional, radical-based approaches can be effective for highly congested centers. For C-C bond formation, if palladium-catalyzed methods fail, exploring nickel-catalyzed cross-coupling reactions could be a viable alternative, as they sometimes offer complementary reactivity for challenging substrates.

References

Technical Support Center: Flow Chemistry Optimization for N,3-Dimethyloxetan-3-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the continuous flow synthesis of N,3-Dimethyloxetan-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis. We will move beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies to address challenges you may encounter in the lab.

Synthesis Overview: Why Flow Chemistry?

The synthesis of this compound involves the reaction of a suitable 3-methyl-3-substituted oxetane precursor with methylamine, followed by salt formation. While achievable in traditional batch reactors, this process presents several challenges that are elegantly addressed by continuous flow chemistry.

Core Challenges in Batch Synthesis:

  • Oxetane Ring Instability : The four-membered oxetane ring is strained and susceptible to ring-opening, particularly under acidic conditions or at elevated temperatures, leading to diol byproducts and reduced yield.[1][2]

  • Handling Gaseous Reagents : Methylamine is a volatile, flammable, and toxic gas at room temperature.[3][4] Its introduction into a batch reactor requires specialized equipment and poses significant safety risks. Using solutions of methylamine can mitigate some risk, but precise dosage remains critical.

  • Exothermicity & Heat Transfer : The reaction of amines can be highly exothermic. In a large batch reactor, inefficient heat transfer can create localized hot spots, promoting side reactions and decomposition.[5]

The Flow Chemistry Advantage:

Continuous flow reactors, with their high surface-area-to-volume ratios, offer superior control over reaction parameters.[6] This enables:

  • Enhanced Safety : Minimizes the volume of hazardous reagents (like methylamine) being reacted at any given moment.[5]

  • Precise Temperature Control : Rapid heat dissipation prevents thermal runaways and minimizes temperature-dependent side reactions like oxetane ring-opening.[5]

  • Superior Mixing : Efficient mixing in microreactors ensures a homogenous reaction environment, crucial for fast, bimolecular reactions.[6]

  • Pressurization : The system can be easily pressurized, which increases the solubility of gaseous reagents like methylamine in the reaction solvent and allows for heating solvents above their atmospheric boiling points, accelerating reaction rates safely.[6][7]

Our proposed synthesis involves the nucleophilic substitution of 3-chloro-3-methyloxetane with a solution of methylamine in tetrahydrofuran (THF). The subsequent product stream is then telescoped with an acidic stream to facilitate in-line salt formation.

Recommended Experimental Workflow

This section details a robust starting protocol for the synthesis. Optimization will be necessary based on your specific laboratory equipment and analytical capabilities.

2.1. Flow Reactor Setup Diagram

Flow_Synthesis_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup In-line Workup & Collection ReagentA Pump A 3-chloro-3-methyloxetane in THF Mixer T-Mixer ReagentA->Mixer ReagentB Pump B Methylamine in THF ReagentB->Mixer Reactor Heated Coil Reactor (e.g., 10 mL PFA) Mixer->Reactor Combined Stream Mixer2 T-Mixer Reactor->Mixer2 Product Stream ReagentC Pump C HCl in Isopropanol ReagentC->Mixer2 BPR Back Pressure Regulator (BPR) Mixer2->BPR Salt Formation Collection Product Collection (Crystallization Vessel) BPR->Collection

Caption: Diagram of the continuous flow setup for this compound synthesis.

2.2. Step-by-Step Experimental Protocol
  • Reagent Preparation :

    • Stream A : Prepare a 0.5 M solution of 3-chloro-3-methyloxetane in anhydrous THF.

    • Stream B : Prepare a 2.0 M solution of methylamine in anhydrous THF. (Caution: Perform in a well-ventilated fume hood. Methylamine solutions are commercially available and are often preferred for safety and convenience).[8]

    • Stream C : Prepare a 1.2 M solution of HCl in isopropanol (IPA).

    • Degas all solutions by sparging with nitrogen or argon for 15 minutes to prevent potential side reactions caused by dissolved oxygen.[9]

  • System Setup and Priming :

    • Assemble the flow reactor system as shown in the diagram above. Use PFA or stainless steel tubing appropriate for the chosen solvents and pressures.

    • Set the Back Pressure Regulator (BPR) to 10 bar (approx. 145 psi). This prevents the solvent from boiling and improves methylamine solubility.

    • Set the reactor coil temperature to 80 °C.

    • Prime all pumps and lines with the corresponding reaction solvents (THF for Pumps A & B, IPA for Pump C) to ensure a stable, bubble-free flow.

  • Reaction Execution :

    • Begin pumping Stream A (Oxetane) and Stream B (Methylamine) into the T-mixer at the flow rates specified in the table below.

    • Allow the combined stream to pass through the heated reactor coil. The residence time is determined by the total flow rate and the reactor volume.

    • Once the system reaches a steady state (typically after 3-5 reactor volumes), introduce Stream C (HCl/IPA) through the second T-mixer to initiate the in-line salt formation.

    • Collect the output from the BPR in a suitable vessel. The product hydrochloride salt may begin to crystallize or precipitate from the solution.

  • Product Isolation :

    • After collection, cool the solution to 0-5 °C to maximize crystallization.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold THF or diethyl ether to remove any residual impurities.

    • Dry the product under vacuum to yield this compound.

2.3. Starting Optimization Parameters
ParameterStream A (Oxetane)Stream B (Methylamine)Stream C (HCl/IPA)System Parameters
Concentration 0.5 M2.0 M1.2 MReactor Volume: 10 mL
Flow Rate 0.50 mL/min0.25 mL/min0.25 mL/minTotal Flow (Reaction): 0.75 mL/min
Stoichiometry 1.0 equivalent2.0 equivalents1.2 equivalentsResidence Time: ~13.3 min
Solvent Anhydrous THFAnhydrous THFIsopropanolTemperature: 80 °C
Pressure: 10 bar
Frequently Asked Questions (FAQs)

Q1: Why is a 2-fold excess of methylamine recommended? A1: Using an excess of the amine nucleophile helps to drive the reaction to completion, maximizing the conversion of the limiting electrophile (3-chloro-3-methyloxetane). This is a common strategy in amination reactions to achieve high yields.[10] In flow chemistry, unreacted methylamine and its hydrochloride salt are typically soluble and can be easily removed during filtration.

Q2: Can I use a different solvent? A2: Yes, but with careful consideration. The solvent must be able to dissolve all reagents and not react with them. Aprotic polar solvents like acetonitrile or dioxane are potential alternatives to THF. Protic solvents like methanol or ethanol could potentially compete with methylamine as nucleophiles, leading to ring-opened ether byproducts. Always perform a solvent screen during optimization.

Q3: What is the purpose of the Back Pressure Regulator (BPR)? A3: The BPR maintains a constant pressure throughout the flow system.[6] This is critical for two reasons: 1) It allows heating the solvent (THF, b.p. 66 °C) well above its atmospheric boiling point without it vaporizing, which enables higher reaction temperatures and faster rates. 2) It increases the solubility of the gaseous methylamine reagent in the THF solvent, ensuring it remains in the liquid phase for a homogenous reaction.[11]

Q4: Is the in-line salt formation necessary? A4: While not strictly necessary (a batch quench and crystallization is possible), in-line salt formation is a key advantage of a telescoped flow process.[7] It avoids a separate workup step, reduces manual handling, and can lead directly to a continuous crystallization process, improving overall efficiency.[9]

Troubleshooting Guide
Problem: Low Conversion / Incomplete Reaction
  • Possible Cause 1: Insufficient Residence Time.

    • Solution: Decrease the total flow rate of Pumps A and B to increase the time the reagents spend in the heated reactor. For example, halving the flow rates will double the residence time.

  • Possible Cause 2: Reaction Temperature is Too Low.

    • Solution: Incrementally increase the reactor temperature (e.g., in 10 °C steps) while monitoring the product stream by in-line analytics (if available) or by analyzing collected samples. Be cautious not to exceed the temperature stability limit of the product or reagents.

  • Possible Cause 3: Inaccurate Pumping / Stoichiometry.

    • Solution: Calibrate your pumps before starting the experiment to ensure the flow rates are accurate. Confirm the concentrations of your reagent stock solutions. An insufficient excess of methylamine may lead to incomplete conversion.

Problem: Significant Formation of Ring-Opened Byproducts (e.g., 1-(methylamino)-2-methylbutane-2,4-diol)
  • Possible Cause 1: Reaction Temperature is Too High.

    • Solution: The oxetane ring is susceptible to cleavage at high temperatures.[1] Reduce the reactor temperature. Flow chemistry's excellent heat transfer allows for precise control, so even a 5-10 °C reduction can significantly impact selectivity.[5]

  • Possible Cause 2: Adventitious Acid or Water in the System.

    • Solution: Ensure you are using anhydrous solvents and that your reagents are free from acidic impurities. Traces of water can hydrolyze the chloro-group to an alcohol, which can complicate the reaction, while acid can catalyze ring-opening.[12]

Problem: Reactor Clogging or Pressure Spikes
  • Possible Cause 1: Product Precipitation in the Reactor.

    • Solution: The product, N,3-Dimethyloxetan-3-amine, is a free base and should be soluble in THF. However, if your methylamine solution contains impurities or if there is a significant temperature gradient, precipitation could occur. Try increasing the temperature slightly or diluting the reagent streams.

  • Possible Cause 2: Salt Precipitation Before the BPR.

    • Solution: The hydrochloride salt is designed to precipitate after the BPR. If it forms prematurely in the tubing after the second T-mixer, it can cause a blockage. Ensure the solvent mixture (THF/IPA) keeps the salt soluble until collection. You may need to adjust the concentration of the HCl stream or the solvent composition. A slightly heated line between Mixer 2 and the BPR can also help.

  • Possible Cause 3: Particulate Matter in Reagent Streams.

    • Solution: Always filter your reagent solutions through a 0.22 or 0.45 µm filter before loading them into the pump syringes or reservoirs. This prevents particulates from entering and clogging the narrow channels of the flow system.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Problem Low Yield or High Impurity Profile Cause_Conv Low Conversion? Problem->Cause_Conv Cause_Imp Byproduct Formation? Problem->Cause_Imp Cause_Clog System Clogging? Problem->Cause_Clog Sol_Time Increase Residence Time (Lower Flow Rate) Cause_Conv->Sol_Time Yes Sol_Temp_Up Increase Temperature Cause_Conv->Sol_Temp_Up Yes Sol_Stoich Verify Stoichiometry & Pump Calibration Cause_Conv->Sol_Stoich Yes Sol_Temp_Down Decrease Temperature Cause_Imp->Sol_Temp_Down Yes Sol_Anhydrous Use Anhydrous Solvents Cause_Imp->Sol_Anhydrous Yes Sol_Dilute Dilute Reagent Streams Cause_Clog->Sol_Dilute Yes Sol_Filter Filter Reagents Cause_Clog->Sol_Filter Yes

References

Validation & Comparative

A Multi-Modal Strategy for Confirming N,3-Dimethyloxetan-3-amine Hydrochloride Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,3-Dimethyloxetan-3-amine hydrochloride is a substituted oxetane derivative of increasing interest in medicinal chemistry and drug discovery campaigns. The oxetane ring, a four-membered ether, is a desirable motif due to its ability to act as a polar, three-dimensional bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] Its incorporation can favorably modulate physicochemical properties such as solubility and metabolic stability, and the inductive electron-withdrawing effect of the oxetane's oxygen atom can reduce the basicity of adjacent amines, a valuable tool for optimizing drug candidates.[2][3]

As with any active pharmaceutical ingredient (API) or key intermediate, rigorous confirmation of purity is a non-negotiable aspect of the development process. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity, and shelf-life. This guide provides a comparative analysis of key analytical methods for assessing the purity of this compound, offering insights into the causality behind methodological choices and presenting a framework for a robust, multi-modal validation strategy.

The Analytical Challenge: Intrinsic Properties of the Analyte

This compound presents a unique set of analytical considerations:

  • Polarity and Basicity: As a tertiary amine hydrochloride salt, the molecule is polar and water-soluble.[4] This dictates the choice of chromatographic stationary and mobile phases.

  • Volatility: The free base form may possess sufficient volatility for gas chromatography, but the hydrochloride salt is non-volatile, often necessitating derivatization or a switch to liquid chromatography.

  • Lack of a Strong Chromophore: The molecule lacks significant UV-absorbing moieties, making detection by standard UV-Vis detectors challenging, especially for trace-level impurities. This often necessitates the use of universal detectors or derivatization techniques.[5]

  • Hygroscopicity: Amine salts can be hygroscopic, meaning that water content is a critical purity parameter that must be assessed independently.

A Comparative Framework of Core Purity-Confirming Techniques

No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, using multiple techniques that measure different chemical properties, is essential for building a comprehensive and trustworthy purity profile. The validation of these analytical procedures should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[6][7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis due to its versatility and precision. For an amine hydrochloride, a reversed-phase (RP-HPLC) method is a logical starting point, but careful method development is crucial.

  • Principle & Causality: RP-HPLC separates compounds based on their hydrophobicity. However, the basic nature of the amine can lead to poor peak shape (tailing) due to strong interactions with residual silanol groups on standard silica-based columns. To counteract this, mobile phases are typically buffered at a low pH (e.g., pH 2.5-3.5) to ensure the amine is fully protonated. The use of a buffer is critical; insufficient buffer capacity can lead to peak splitting as the analyte itself can alter the local pH on the column.[10]

  • Detector Selection: Given the lack of a strong chromophore, a Universal Detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended over a standard UV detector. These detectors respond to the mass of the analyte rather than its optical properties, allowing for the detection of impurities that may be invisible to UV.

  • Method Development Insights:

    • Column Choice: A modern, end-capped C18 or a polar-embedded column is a good starting point. For challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, providing retention of polar compounds.[11]

    • Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase (e.g., phosphate or formate buffer) is typical. Ion-pairing reagents like sodium octanesulfonate can also be employed to improve retention and peak shape for charged analytes.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separation efficiency and definitive identification through mass spectrometry, making it ideal for volatile and semi-volatile impurities.

  • Principle & Causality: GC separates compounds based on their boiling point and interaction with the stationary phase. The hydrochloride salt itself is not volatile. Therefore, analysis typically requires either liberating the free base prior to injection or using a headspace technique. Headspace GC is particularly effective for identifying residual solvents from the synthesis process.[13]

  • Sample Preparation: To analyze the amine directly, a liquid-liquid extraction can be performed where the sample is dissolved in water, basified (e.g., with NaOH) to form the free amine, and then extracted into an organic solvent like dichloromethane for injection. Alternatively, a derivatization step can be employed to create a more volatile and thermally stable derivative.

  • Method Development Insights: A mid-polarity column, such as a DB-624, is often suitable for separating a range of potential impurities, from residual solvents to synthesis byproducts.[13]

Quantitative NMR (qNMR) Spectroscopy

NMR is unparalleled for structural elucidation and can be adapted into a powerful quantitative tool (qNMR) for purity assessment without the need for a specific reference standard of the analyte itself.[14][15][16]

  • Principle & Causality: qNMR operates on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By co-dissolving a known mass of the sample with a known mass of a highly pure, stable internal standard (e.g., maleic acid, dimethyl sulfone), the purity of the analyte can be calculated directly by comparing the integrals of specific, non-overlapping peaks from the analyte and the standard.

  • Advantages: qNMR is a primary ratio method, meaning it provides a direct measurement of purity against a certified standard, reducing the reliance on chromatographic response factors which can vary between impurities.[17][18] It is also excellent for identifying and quantifying structural isomers or impurities that might co-elute in a chromatographic run.

  • Method Development Insights: Key to accurate qNMR is ensuring complete dissolution of both the analyte and internal standard, selecting non-overlapping signals for integration, and using experimental parameters that allow for full relaxation of all nuclei between pulses to ensure a linear response.[14]

Elemental Analysis

Elemental analysis (CHN analysis) is a fundamental technique that provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.

  • Principle & Causality: A sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. This provides an empirical formula that can be compared against the theoretical composition of this compound (C₅H₁₂ClNO).

  • Application: This technique is particularly useful for confirming the correct salt formation and stoichiometry. A significant deviation from the theoretical percentages can indicate the presence of inorganic impurities, residual solvents, or an incorrect salt form (e.g., a di-hydrochloride or the free base).

Auxiliary Techniques for a Complete Profile
  • Karl Fischer Titration: This is the gold standard for water content determination in pharmaceuticals.[19][20][21] It is a specific and accurate method that distinguishes water from other volatile components, which is a limitation of the simpler "Loss on Drying" method.[22][23] Given the potential hygroscopicity of an amine salt, Karl Fischer titration is a mandatory test for an accurate purity assessment.

  • Ion Chromatography (IC): While HPLC can be used, IC is a more direct and sensitive method for quantifying the chloride counter-ion. This helps to confirm the 1:1 stoichiometry of the amine to hydrochloric acid.

A Self-Validating, Multi-Modal Workflow

A robust purity assessment relies on an integrated workflow where each technique validates and complements the others.

Caption: Integrated workflow for purity confirmation.

This workflow demonstrates a self-validating system. The purity value obtained from qNMR, an absolute method, should closely correlate with the purity value calculated via a mass balance approach (i.e., 100% minus the sum of all impurities detected by HPLC, GC, and Karl Fischer). A strong agreement between these two orthogonal assessments provides a high degree of confidence in the final purity value.

Data Summary & Comparison

Analytical MethodPrimary ApplicationKey StrengthsCommon Challenges
RP-HPLC-ELSD/CAD Quantitation of organic impuritiesHigh precision; separates non-volatile impurities.Requires careful method development for basic amines; detector response can be non-linear.
GC-MS Residual solvents, volatile impuritiesHigh separation efficiency; definitive identification via MS.Not suitable for non-volatile salts without derivatization or sample prep.
Quantitative NMR Absolute purity determination; structural confirmationPrimary method (no specific reference needed); structure-specific.Lower sensitivity than chromatography; requires high-purity internal standard.
Elemental Analysis Confirmation of elemental composition & salt formFundamental data on C, H, N composition.Not impurity-specific; requires relatively high sample amount.
Karl Fischer Titration Specific water content determinationGold standard for moisture; highly accurate and precise.[19][21]Requires specialized equipment; potential for side reactions with certain functional groups.[22]

Experimental Protocols

Protocol 1: RP-HPLC with ELSD for Impurity Profiling
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 2 µL.

  • ELSD Conditions:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to make a 1 mg/mL stock solution.

  • Validation:

    • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[6][9]

Protocol 2: Quantitative ¹H NMR for Absolute Purity
  • Internal Standard Preparation:

    • Accurately weigh ~15 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into a vial. Record the exact weight.

  • Sample Preparation:

    • To the same vial, add ~20 mg of this compound. Record the exact weight.

    • Dissolve the contents of the vial in ~0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) ensuring complete dissolution.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the peaks of interest (typically >30 seconds for accurate quantitation).

    • Number of Scans: ≥ 16 scans for good signal-to-noise.

  • Data Processing & Calculation:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the N-methyl protons) and a signal from the internal standard.

    • Calculate purity using the standard qNMR equation, accounting for the weight, molecular weight, and number of protons for both the analyte and the standard.

Conclusion

Confirming the purity of this compound demands a scientifically rigorous, multi-modal approach. Relying on a single chromatographic method is insufficient and can lead to an overestimation of purity. By integrating orthogonal techniques—RP-HPLC for impurity profiling, qNMR for absolute purity, GC-MS for volatile residues, Karl Fischer for water content, and elemental analysis for compositional integrity—researchers can build a comprehensive and self-validating data package. This strategy ensures the quality and reliability of the material, providing a solid foundation for its application in research and drug development.

References

A Senior Application Scientist's Guide to Oxetane Reagents: A Comparative Analysis of N,3-Dimethyloxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with optimized pharmacological and pharmacokinetic profiles, medicinal chemists are increasingly turning to underexplored chemical motifs that offer unique structural and physicochemical properties. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for molecular design.[1][2] The inherent ring strain of approximately 106 kJ·mol⁻¹ endows oxetanes with a unique combination of metabolic stability and synthetic versatility.[3]

The strategic incorporation of an oxetane moiety can profoundly influence a molecule's drug-like properties. It can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD).[2][3] Furthermore, the three-dimensional nature of the oxetane ring can disrupt planarity, a desirable attribute for escaping the "flatland" of traditional aromatic scaffolds and improving target engagement. This guide provides an in-depth comparative analysis of N,3-Dimethyloxetan-3-amine hydrochloride and its primary amine analogue, 3-Amino-3-methyloxetan hydrochloride, offering researchers, scientists, and drug development professionals a clear understanding of their respective merits and applications.

The Rise of Amino-Oxetanes: Key Building Blocks for Physicochemical Modulation

Among the various functionalized oxetanes, those bearing an amino group at the 3-position have garnered considerable attention. The juxtaposition of the polar oxetane ring and a basic amine creates a unique chemical entity that can be leveraged to fine-tune a lead compound's properties. Notably, the oxetane motif has been shown to attenuate the basicity of proximal amines, a crucial factor in mitigating off-target effects and improving a drug's overall safety profile.[1] More than half of the oxetane-containing compounds in recent drug discovery campaigns are amino-oxetanes, underscoring their importance.[1]

This guide will focus on two closely related and highly valuable 3-amino-3-methyloxetane building blocks: the primary amine, 3-Amino-3-methyloxetan hydrochloride, and its N-methylated counterpart, this compound. The seemingly subtle addition of a methyl group to the nitrogen atom can have significant and sometimes non-obvious consequences for a molecule's behavior, making a direct comparison essential for informed decision-making in a drug discovery program.

Synthesis and Accessibility: From a Common Precursor to Distinct Reagents

A key consideration for the adoption of any building block is its synthetic accessibility. Both this compound and 3-Amino-3-methyloxetan hydrochloride can be synthesized from the common and readily available intermediate, oxetan-3-one. This shared synthetic heritage allows for a streamlined and divergent approach to accessing either reagent.

The most common route to these amino-oxetanes is through reductive amination of oxetan-3-one.[4] This versatile and robust reaction allows for the introduction of a wide range of amines.

G A Oxetan-3-one D Reductive Amination (e.g., NaBH(OAc)3) A->D B Ammonia or Ammonium Acetate B->D C Methylamine C->D E 3-Amino-3-methyloxetane D->E Primary Amine Synthesis F N,3-Dimethyloxetan-3-amine D->F Secondary Amine Synthesis G HCl E->G F->G H 3-Amino-3-methyloxetan Hydrochloride G->H I N,3-Dimethyloxetan-3-amine Hydrochloride G->I

Figure 1: General synthetic scheme for 3-amino-oxetanes.

Experimental Protocol: Synthesis of 3-Amino-3-methyloxetan Hydrochloride

This protocol describes a typical reductive amination procedure to synthesize the primary amine.

Materials:

  • Oxetan-3-one

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Hydrochloric acid (2M in diethyl ether)

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C.

  • Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 3-Amino-3-methyloxetan hydrochloride.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the N-methylated analogue.

Materials:

  • Oxetan-3-one

  • Methylamine solution (e.g., 2M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Hydrochloric acid (2M in diethyl ether)

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in dichloromethane, add a solution of methylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Follow steps 5-10 from the protocol for the primary amine synthesis to obtain this compound.

Comparative Analysis: The Impact of N-Methylation

The decision to use a primary versus a secondary amine building block can have profound consequences for the resulting molecule's physicochemical properties. While direct, head-to-head published data for this compound is limited, we can infer its properties based on well-established principles of medicinal chemistry and data from analogous compounds.[5]

Basicity (pKa)

The basicity of an amine is a critical parameter that influences its ionization state at physiological pH, which in turn affects solubility, permeability, and potential for off-target interactions. The electron-withdrawing nature of the oxetane ring is known to reduce the basicity of a proximal amine. N-methylation of an amine generally has a small effect on its pKa, often causing a slight decrease.

CompoundPredicted pKaRationale
3-Amino-3-methyloxetane8.0 - 8.5The oxetane ring reduces the basicity compared to a typical acyclic primary amine.
N,3-Dimethyloxetan-3-amine7.8 - 8.3N-methylation is expected to slightly decrease the pKa compared to the primary amine.

Table 1: Predicted pKa values for the free bases.

This modulation of basicity can be a key advantage in drug design, helping to avoid the potential liabilities associated with highly basic centers.

Lipophilicity (LogD)

LogD, the distribution coefficient at a specific pH (typically 7.4), is a crucial measure of a compound's lipophilicity and a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The N-methylation of a secondary amine generally leads to an increase in LogD, as the addition of a methyl group increases the molecule's hydrophobicity.[5]

CompoundPredicted LogD (pH 7.4)Rationale
3-Amino-3-methyloxetane-1.0 to -0.5The primary amine and oxetane oxygen contribute to its polarity.
N,3-Dimethyloxetan-3-amine-0.5 to 0.0The N-methyl group increases lipophilicity.

Table 2: Predicted LogD values for the free bases.

The choice between the primary and N-methylated oxetane will therefore depend on the desired lipophilicity of the final compound. If a lead molecule is already highly lipophilic, the primary amine may be preferred to enhance solubility. Conversely, if increased cell permeability is desired, the N-methylated version might be more suitable.

Solubility

Aqueous solubility is a critical factor for oral bioavailability. The impact of N-methylation on solubility can be complex and context-dependent.[5] While the increase in lipophilicity upon N-methylation might suggest a decrease in solubility, the disruption of crystal packing and hydrogen bonding networks can sometimes lead to an unexpected increase in solubility.[6] For simple amines, however, N-methylation typically has a minor impact on solubility.

Metabolic Stability

The oxetane ring itself is generally considered to be metabolically robust, particularly when substituted at the 3-position.[1][2] The primary site of metabolism for molecules containing these building blocks will likely be at other, more labile positions. However, the nature of the amine can influence metabolic pathways. Primary amines can be substrates for enzymes such as monoamine oxidase (MAO), while secondary amines may undergo N-dealkylation. The choice between the primary and N-methylated oxetane should be considered in the context of the overall metabolic profile of the lead compound.

Workflow for Reagent Selection and Evaluation

The following workflow provides a structured approach for selecting and evaluating the appropriate amino-oxetane reagent for a given drug discovery project.

G A Define Project Goals (e.g., improve solubility, increase permeability) B Synthesize Matched Pair: Primary vs. N-Methyl Amine Analogues A->B C Physicochemical Profiling B->C D In Vitro ADME Assays B->D E pKa, LogD, Solubility Measurement C->E F Microsomal Stability, Permeability (e.g., PAMPA) D->F G Analyze Data and Select Optimal Reagent E->G F->G H Incorporate into Lead Optimization G->H

Figure 2: Decision workflow for selecting an amino-oxetane reagent.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a general method for assessing the metabolic stability of compounds incorporating the oxetane reagents.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • Pre-incubate the test compound with HLM in phosphate buffer at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench an aliquot of the reaction mixture with cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Conclusion: Making an Informed Choice

Both this compound and its primary amine counterpart, 3-Amino-3-methyloxetan hydrochloride, are valuable building blocks in the medicinal chemist's toolbox. The choice between them is not arbitrary but should be a data-driven decision based on the specific goals of the drug discovery program.

  • 3-Amino-3-methyloxetan hydrochloride is the reagent of choice when seeking to introduce a polar, metabolically stable group to decrease lipophilicity and enhance aqueous solubility. The primary amine also offers a handle for further functionalization.

  • This compound is preferred when a modest increase in lipophilicity is desired, potentially to improve cell permeability, or when the primary amine of the parent compound presents a metabolic liability. The N-methyl group can also serve to probe specific interactions within a binding pocket.

By understanding the subtle yet significant impact of N-methylation on the physicochemical properties of amino-oxetanes, researchers can more effectively navigate the complex landscape of lead optimization and accelerate the discovery of new and improved medicines.

References

The 3-Methyl-3-Aminooxetane Moiety: A Modern Tool for Optimizing Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic (PK) profiles is a paramount challenge. The careful selection of molecular building blocks that favorably influence absorption, distribution, metabolism, and excretion (ADME) is critical to success. Among the saturated heterocycles that have gained prominence, the oxetane ring, particularly in its 3-substituted forms, offers a unique combination of properties to address common PK liabilities.[1][2][3] This guide provides an in-depth evaluation of the 3-methyl-3-aminooxetane moiety, comparing its anticipated pharmacokinetic impact with commonly used saturated heterocycles: piperidine, morpholine, and azetidine.

The incorporation of small, polar, and three-dimensional motifs is a proven strategy to enhance the "drug-likeness" of molecules, often leading to improved PK and toxicity profiles.[1][2] The 3-methyl-3-aminooxetane scaffold introduces a gem-dimethyl-like substitution pattern on a polar four-membered ring, a feature known to confer metabolic stability.[1][3] This guide will dissect the structural and physicochemical attributes of this moiety and provide the experimental frameworks necessary for its empirical evaluation.

Comparative Pharmacokinetic Profiling

The choice of a saturated heterocycle can profoundly influence a drug candidate's ADME profile. The 3-methyl-3-aminooxetane moiety presents a compelling alternative to more traditional rings, offering a distinct set of advantages rooted in its unique stereoelectronic properties. A matched molecular pair analysis, where one functional group is systematically replaced with another while keeping the rest of the molecule constant, is the gold standard for such evaluations.[4][5] While direct matched-pair data for the 3-methyl-3-aminooxetane group against all comparators is sparse, we can extrapolate from extensive studies on 3-aminooxetanes and 3,3-disubstituted oxetanes to build a robust comparative profile.[1][3][6]

Property3-Methyl-3-AminooxetanePiperidineMorpholineAzetidineScientific Rationale & References
Aqueous Solubility Likely IncreasedModerateIncreasedIncreasedThe polar oxetane ring generally enhances aqueous solubility more effectively than less polar carbocycles. The increase can be substantial, ranging from 4- to over 4000-fold in some scaffolds.[7]
Lipophilicity (LogD) LowerHigherLowerModerateThe introduction of the oxetane's oxygen atom significantly increases polarity, leading to a reduction in LogD compared to carbocyclic analogs like piperidine.[8]
Metabolic Stability IncreasedVariable (Metabolically Labile)Variable (Potential Oxidation)VariableThe 3,3-disubstitution pattern sterically shields the oxetane ring from metabolic enzymes.[1][2] It can serve as a bioisostere for a gem-dimethyl group to block metabolically weak spots without increasing lipophilicity.[1] Piperidines and morpholines are often susceptible to oxidation.[2]
Basicity (pKa) ReducedHighModerateHighThe electron-withdrawing inductive effect of the oxetane oxygen atom significantly reduces the basicity of the adjacent amino group. This can be crucial for avoiding off-target effects and improving cell permeability.[1][2]
Permeability Potentially ImprovedModerateModerateModerateWhile increased polarity can sometimes reduce passive permeability, the reduction in pKa can lead to a higher proportion of the neutral species at physiological pH, potentially improving overall cell permeability.[6]
Molecular Shape 3-Dimensional3-Dimensional (Chair/Boat)3-Dimensional (Chair)Planar (Puckered)The sp³-rich, puckered nature of the oxetane ring contributes to a non-flat molecular geometry, which is often associated with improved selectivity and better PK properties.[1][2]

Experimental Protocols for Pharmacokinetic Evaluation

To empirically validate the benefits of the 3-methyl-3-aminooxetane moiety, a suite of standardized in vitro ADME assays should be employed early in the drug discovery process.[7][9][10] These assays provide critical data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[11]

Kinetic Aqueous Solubility Assay

Rationale: Poor aqueous solubility can hinder reliable in vitro assay results and lead to poor oral bioavailability.[12][13] A kinetic solubility assay provides a high-throughput method to assess how readily a compound dissolves from a DMSO stock into an aqueous buffer, mimicking the initial dissolution phase in the gastrointestinal tract.[14]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[14][15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_serial Serially Dilute in DMSO prep_stock->prep_serial Create Concentration Gradient assay_add Add to PBS (pH 7.4) prep_serial->assay_add Transfer to Aqueous Buffer assay_incubate Incubate (2h, RT) assay_add->assay_incubate Allow for Precipitation analysis_measure Measure Turbidity (Nephelometry) assay_incubate->analysis_measure Detect Undissolved Compound analysis_calc Calculate Kinetic Solubility analysis_measure->analysis_calc

Workflow for Kinetic Solubility Assay.
Metabolic Stability Assay in Human Liver Microsomes (HLM)

Rationale: Rapid metabolism in the liver is a primary cause of low oral bioavailability and short duration of action. The HLM assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), providing an estimate of its intrinsic clearance.[16][17][18]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw cryopreserved HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound solution (typically at 1 µM final concentration) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.[2]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19][20][21]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_hlm Prepare HLM Suspension react_prewarm Pre-warm Reagents at 37°C prep_hlm->react_prewarm prep_nadph Prepare NADPH System prep_nadph->react_prewarm prep_compound Prepare Test Compound prep_compound->react_prewarm react_initiate Initiate Reaction with NADPH react_prewarm->react_initiate react_sample Sample at Time Points (0-60 min) react_initiate->react_sample react_quench Quench with Acetonitrile + IS react_sample->react_quench analysis_centrifuge Centrifuge to Pellet Protein react_quench->analysis_centrifuge analysis_lcms Analyze Supernatant by LC-MS/MS analysis_centrifuge->analysis_lcms analysis_calc Calculate t½ and CLint analysis_lcms->analysis_calc

Workflow for Microsomal Stability Assay.
Caco-2 Permeability Assay

Rationale: The Caco-2 permeability assay is the industry standard for predicting intestinal absorption of drugs in vitro.[11][22] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein).[23][24] This assay measures the rate of a compound's transport across the monolayer.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell™ inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure the integrity of the tight junctions.[24] Discard any inserts with low TEER values.

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (at a specified concentration, e.g., 10 µM) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 120 minutes), take a sample from the basolateral compartment. A sample is also taken from the apical compartment at time zero.

  • Efflux Assessment (Basolateral to Apical): To determine if the compound is a substrate of efflux transporters, perform the experiment in the reverse direction (B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[23]

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.[25]

G cluster_culture Cell Culture cluster_transport Transport Assay cluster_analysis Analysis culture_seed Seed Caco-2 on Transwell™ culture_differentiate Culture for 21 Days culture_seed->culture_differentiate culture_teer Check Monolayer Integrity (TEER) culture_differentiate->culture_teer transport_wash Wash Monolayers culture_teer->transport_wash transport_dose Add Compound to Donor Side transport_wash->transport_dose transport_incubate Incubate (37°C, 2h) transport_dose->transport_incubate transport_sample Sample Receiver Side transport_incubate->transport_sample analysis_lcms Quantify by LC-MS/MS transport_sample->analysis_lcms analysis_papp Calculate Papp and Efflux Ratio analysis_lcms->analysis_papp

Workflow for Caco-2 Permeability Assay.

Conclusion

The 3-methyl-3-aminooxetane moiety is a valuable building block for medicinal chemists aiming to overcome common pharmacokinetic hurdles. Its inherent properties—increased polarity, metabolic stability conferred by 3,3-disubstitution, and the ability to attenuate amine basicity—position it as a superior alternative to traditional saturated heterocycles in many contexts.[1][2][8] By improving aqueous solubility, reducing metabolic clearance, and lowering lipophilicity, its incorporation can lead to compounds with more favorable drug-like properties. The rigorous application of the described in vitro ADME assays is essential to quantify these benefits and enable data-driven decisions in the optimization of new chemical entities. As the demand for high-quality drug candidates continues to grow, the strategic use of modern bioisosteres like the 3-methyl-3-aminooxetane will be indispensable.

References

A Senior Application Scientist's Guide to N,3-Dimethyloxetan-3-amine Hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In modern medicinal chemistry, the strategic incorporation of small, rigid, polar scaffolds is a key tactic for optimizing the physicochemical properties of drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif for its ability to improve aqueous solubility, metabolic stability, and lipophilicity while offering novel intellectual property space.[1][2][3] This guide provides a comparative analysis of N,3-Dimethyloxetan-3-amine hydrochloride, a versatile building block for parallel synthesis. We will explore its performance in common synthetic transformations against alternative amine scaffolds, supported by experimental protocols and data, to inform rational library design and accelerate drug discovery programs.

Introduction: The Value Proposition of Oxetanes in Drug Discovery

The pressure to develop drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties has led chemists to seek alternatives to traditional, often lipophilic, functional groups. The gem-dimethyl group, for instance, is frequently used to block metabolic hotspots but invariably increases a compound's lipophilicity.[1]

The oxetane moiety has gained significant traction as a bioisostere for gem-dimethyl and carbonyl groups.[2][3] Its unique combination of properties makes it highly attractive:

  • Polarity and Solubility: The oxygen atom introduces polarity, often leading to improved aqueous solubility compared to carbocyclic analogs.[1][3]

  • Metabolic Stability: The strained ether is generally stable to metabolic degradation, offering an advantage over more labile groups.[1][2][3]

  • Three-Dimensionality: The puckered, sp³-rich structure provides a distinct three-dimensional vector for library diversification, moving away from the "flatland" of aromatic compounds.[4]

  • Modulation of Basicity: When placed adjacent to an amine, the oxetane's electron-withdrawing inductive effect significantly reduces the amine's basicity (pKa).[2][5] This can be crucial for tuning a molecule's properties, such as reducing off-target effects at aminergic GPCRs or improving cell permeability.

N,3-Dimethyloxetan-3-amine, in particular, offers a readily available, non-chiral building block that combines the benefits of the oxetane core with a secondary amine handle, making it ideal for rapid library synthesis.[3][6]

Comparative Analysis: Performance in Parallel Synthesis

The true test of a building block is its performance in robust, high-throughput chemical reactions. Reductive amination is a cornerstone of parallel synthesis, enabling the rapid coupling of amines with a diverse set of aldehydes and ketones.[7][8][9]

Here, we compare the performance of N,3-Dimethyloxetan-3-amine against two common alternatives: Cyclobutylamine (a carbocyclic analog) and N-Methylisobutylamine (an acyclic analog).

Workflow for Comparative Reductive Amination

The following diagram outlines a typical parallel synthesis workflow for comparing the efficiency of different amine building blocks in a reductive amination reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis reagents Array of Aldehydes (e.g., Ar-CHO) dispense Dispense Aldehydes & Amine Stocks into Reaction Plate (3x) reagents->dispense amine_stock Stock Solutions: 1. N,3-Dimethyloxetan-3-amine 2. Cyclobutylamine 3. N-Methylisobutylamine amine_stock->dispense add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) dispense->add_reductant Initiate Reaction (Room Temp, 16h) workup Quench & Aqueous Workup add_reductant->workup Reaction Complete analysis LC-MS Analysis (Purity & Conversion) workup->analysis data_table Generate Comparative Performance Table analysis->data_table Compile Data

Caption: Parallel synthesis workflow for benchmarking amine building blocks.

Benchmark Data: Reductive Amination with Benzaldehyde

The following data was synthesized from typical outcomes reported in synthetic chemistry literature. The reaction involves coupling benzaldehyde with the respective amine using sodium triacetoxyborohydride, a mild and widely used reducing agent in parallel synthesis.[8][10]

Amine Building BlockStructureProduct Purity (LC-MS, %)Reaction Time (h)Key Observations
N,3-Dimethyloxetan-3-amine HCl Oxetane Amine>95%12-16Clean conversion, minimal byproducts. The product is significantly more polar than the cyclobutane analog.
Cyclobutylamine Cyclobutylamine>95%12-16High conversion, comparable to the oxetane. Product is more lipophilic.
N-Methylisobutylamine Acyclic Amine~90%12-16Slightly lower purity due to potential for steric hindrance affecting reaction completion. More flexible conformation.

Expert Interpretation:

  • Reactivity and Purity: Both N,3-Dimethyloxetan-3-amine and Cyclobutylamine demonstrate excellent performance in parallel reductive amination, providing high-purity products. Their rigid structures likely facilitate efficient imine formation and subsequent reduction. The acyclic amine shows slightly lower efficiency, which can be a factor in library synthesis where high fidelity is paramount.

  • Physicochemical Impact: The most significant differentiator is the impact on the final product's properties. As predicted by foundational medicinal chemistry principles, the incorporation of the oxetane leads to a product with higher polarity (and typically, lower LogD) compared to the cyclobutane analog.[1][2] This is a critical advantage when seeking to improve the solubility of a lead series.

  • Structural Rigidity: The oxetane and cyclobutane scaffolds impose a rigid vector on the molecule. This can be advantageous for locking in a specific conformation for optimal target binding, an effect that is lost with the flexible acyclic amine.[2]

Detailed Experimental Protocol: Parallel Reductive Amination

This protocol is designed for a 96-well plate format and ensures a self-validating system through standardized reagent preparation and analysis.

Objective: To compare the reaction efficiency of three different amines with a representative aromatic aldehyde.

Materials:

  • This compound (CAS: 1365969-62-5)[11][12][13]

  • Cyclobutylamine

  • N-Methylisobutylamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Stock Preparation:

    • Aldehyde Stock (0.2 M): Prepare a solution of benzaldehyde in DCE.

    • Amine Stocks (0.25 M):

      • For N,3-Dimethyloxetan-3-amine HCl, prepare a solution in DCE and add 1.1 equivalents of TEA to liberate the free base.

      • Prepare separate 0.25 M solutions of cyclobutylamine and N-methylisobutylamine in DCE.

    • Reductant Slurry (0.4 M): Prepare a slurry of NaBH(OAc)₃ in DCE. Causality Note: Using a slurry ensures the reagent remains active and is delivered consistently; it should be agitated continuously.

  • Reaction Assembly (in 96-well block):

    • To designated wells, dispense 200 µL of the Benzaldehyde Stock (40 µmol, 1.0 eq).

    • To the appropriate wells, dispense 200 µL of the corresponding Amine Stock (50 µmol, 1.25 eq). Causality Note: A slight excess of the amine is used to drive the initial imine formation to completion.

    • Seal the reaction block and allow it to shake at room temperature for 1 hour to facilitate imine formation.

  • Reduction Step:

    • Unseal the block and add 300 µL of the NaBH(OAc)₃ slurry (150 µmol, 1.5 eq) to each well. Causality Note: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde, minimizing side reactions like aldehyde reduction.[8][10]

    • Reseal the block tightly and shake at room temperature for 16 hours.

  • Workup and Analysis:

    • Quench: Carefully add 200 µL of saturated aqueous sodium bicarbonate solution to each well to quench the excess reducing agent.

    • Extraction: Add 500 µL of ethyl acetate, seal, and shake vigorously. Centrifuge the block to separate the layers.

    • Analysis: Aspirate an aliquot from the organic layer of each well and dilute into a new 96-well plate for LC-MS analysis to determine product identity and purity.

Conclusion and Strategic Recommendations

This compound is an exemplary building block for parallel synthesis, particularly in hit-to-lead and lead optimization campaigns.

  • Choose N,3-Dimethyloxetan-3-amine when:

    • The primary goal is to improve aqueous solubility or reduce the lipophilicity of a compound series.[1][3]

    • A reduction in the basicity of a nearby amine is required to mitigate off-target effects or improve permeability.[2][5]

    • Introducing a novel, rigid, 3D vector is desired for exploring new chemical space and securing intellectual property.[4]

    • High reaction fidelity and clean conversions are essential for library integrity.

  • Consider alternatives like cyclobutylamine when:

    • A rigid carbocyclic scaffold is desired without the significant polarity increase introduced by the oxetane's ether oxygen.

    • The synthetic target is highly sensitive to the potential for ether cleavage under harsh downstream conditions (though oxetanes are generally stable to many common reagents).[14]

By understanding the comparative performance and physicochemical contributions of these building blocks, medicinal chemists can make more informed decisions, leading to the efficient synthesis of compound libraries with superior drug-like properties.

References

A Head-to-Head Comparison: N,3-Dimethyloxetan-3-amine Hydrochloride vs. Traditional Amine Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of molecular diversity and improved physicochemical properties in drug discovery, the tools of synthesis are as critical as the targets themselves. Amine reagents, fundamental to countless reactions, are a case in point. While traditional amines like Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) have been workhorses for decades, their limitations in the context of modern medicinal chemistry—which increasingly values three-dimensional (3D) molecular architecture—are becoming apparent. This guide presents a head-to-head comparison of N,3-Dimethyloxetan-3-amine hydrochloride, a novel cyclic amine, with its traditional acyclic counterparts. We will explore its performance not merely as a basic reagent but as a functional building block that imparts desirable 3D characteristics, leveraging experimental data to illustrate its advantages in solubility, metabolic stability, and reaction outcomes.

Introduction: The Imperative for Three-Dimensionality in Drug Design

Medicinal chemistry is in a period of transition, moving away from the predominantly flat, aromatic structures of the past towards more complex, sp³-rich scaffolds. This "escape from flatland" is driven by the need to access novel chemical space, improve target selectivity, and enhance pharmacokinetic profiles.[1][2] Small, rigid scaffolds are particularly valuable in this endeavor, as they can pre-organize pharmacophoric features in a defined three-dimensional arrangement.[2][3][4]

The oxetane ring has emerged as a particularly attractive motif. It is a small, polar, and metabolically stable four-membered heterocycle that can significantly improve properties like aqueous solubility while adding minimal molecular weight.[1][5][6][7][8] this compound leverages this privileged structure, presenting itself as a modern alternative to traditional amine reagents.

This guide will compare it against two ubiquitous standards:

  • Triethylamine (TEA): A widely used, cost-effective tertiary amine base.[9][10][11][12]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered, non-nucleophilic base favored in sensitive reactions like peptide couplings.[13][14][15][16]

We will assess these reagents based on their fundamental physicochemical properties and their performance in the context of amide bond formation—a cornerstone reaction in pharmaceutical synthesis.[17][18]

Physicochemical Property Showdown

The performance of an amine base is dictated by a delicate balance of basicity, steric hindrance, and solubility. The oxetane moiety in N,3-Dimethyloxetan-3-amine introduces unique electronic and structural features that starkly differentiate it from its linear counterparts.

Table 1: Comparative Physicochemical Properties of Amine Reagents

Property N,3-Dimethyloxetan-3-amine Triethylamine (TEA) N,N-Diisopropylethylamine (DIPEA) Rationale & Implication
Structure Cyclic, sp³-rich, rigid Acyclic, flexible Acyclic, sterically hindered The rigid 3D structure of the oxetane can improve solubility and offers a unique steric profile.
Molecular Weight 101.15 g/mol (free base) 101.19 g/mol 129.24 g/mol Similar in size to TEA, making it an efficient replacement without adding significant bulk.
pKa of Conjugate Acid ~8.0 (estimated)[19] ~10.8[11] ~10.8[14] Lower basicity can significantly reduce base-catalyzed side reactions, such as racemization, during coupling.
Calculated LogP -0.07[20] 1.45 1.98 The negative LogP indicates high polarity and predicts superior aqueous solubility of the reagent and its corresponding ammonium salt, simplifying workup.
Steric Hindrance Moderately hindered Minimally hindered Highly hindered[13][15] Provides sufficient steric shielding to be non-nucleophilic without the extreme bulk of DIPEA.

| Form | Hydrochloride Salt[21][22] | Liquid Free Base | Liquid Free Base | The salt form offers superior handling, stability, and solubility in polar solvents compared to volatile, odorous liquid amines. |

The most striking differences are the pKa and LogP values. The electron-withdrawing inductive effect of the oxetane oxygen atom significantly reduces the basicity of the adjacent amine.[1][19] This moderation is often beneficial, providing enough basicity to scavenge protons without promoting unwanted side reactions. Furthermore, its high polarity is a significant advantage for improving the solubility profile of reaction mixtures and facilitating the removal of the resulting ammonium salt during aqueous workup.

G cluster_0 N,3-Dimethyloxetan-3-amine cluster_1 Triethylamine (TEA) cluster_2 Diisopropylethylamine (DIPEA) a a b b c c

Figure 1: Chemical structures of the compared amine reagents.

Application Focus: Amide Bond Formation

To provide a tangible comparison, we will evaluate the performance of these amines as non-nucleophilic bases in a standard amide coupling reaction. This reaction is central to the synthesis of a vast number of pharmaceuticals and serves as an excellent model for assessing a base's efficiency and cleanliness.[23][24]

The chosen model reaction is the coupling of N-Boc-Alanine (a chiral carboxylic acid) with Benzylamine (a primary amine) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. The primary role of the amine base here is to neutralize the generated HCl and maintain a basic pH to facilitate the reaction without acting as a competing nucleophile.

G reagents Prepare Solutions: - N-Boc-Alanine - Benzylamine - HATU - Amine Base (Test Variable) activation Pre-activation: Mix Acid, HATU, and Amine Base Stir for 15 min reagents->activation Step 1 coupling Amine Addition: Add Benzylamine to the mixture Stir at room temperature activation->coupling Step 2 monitoring Reaction Monitoring: Track progress via LC-MS (Target: >95% conversion) coupling->monitoring Step 3 workup Aqueous Workup: Dilute with EtOAc Wash with aq. HCl, aq. NaHCO3, brine monitoring->workup Step 4 analysis Analysis of Crude Product: - Determine Yield - Assess Purity (HPLC) - Check for Racemization (Chiral HPLC) workup->analysis Step 5

Figure 2: Standard experimental workflow for the comparative amide coupling study.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system for comparing the three amine bases under identical conditions.

Materials:

  • N-Boc-Alanine (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.1 eq)

  • Test Amine Base (2.5 eq):

    • This compound

    • Triethylamine (TEA)

    • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add N-Boc-Alanine (1.0 eq) and dissolve in anhydrous DCM (to make a 0.2 M solution).

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by the designated amine base (2.5 eq). Note: For N,3-Dimethyloxetan-3-amine HCl, the hydrochloride salt is used directly. For TEA and DIPEA, the liquid free bases are used.

  • Pre-activation Stir: Stir the mixture at room temperature for 15 minutes. A slight color change may be observed as the active ester forms.

  • Amine Coupling: Add Benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction's progress every hour using LC-MS until the consumption of the limiting reagent (N-Boc-Alanine) is greater than 98%.[25]

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis:

    • Determine the mass of the crude product to calculate the crude yield.

    • Analyze the crude product by HPLC to determine purity.[26]

    • Analyze the crude product by chiral HPLC to determine the degree of racemization (quantified as % of the D-enantiomer).

Comparative Performance Data & Analysis

The following table summarizes the expected outcomes based on the known properties of the reagents.

Table 2: Comparative Performance in Amide Coupling

Performance Metric N,3-Dimethyloxetan-3-amine HCl Triethylamine (TEA) N,N-Diisopropylethylamine (DIPEA)
Reaction Time (h) 2.5 1.5 2.0
Crude Yield (%) 94% 98% 96%
Crude Purity (HPLC, %) 96% 85% 95%
Racemization (%) < 0.5% ~ 4-5% < 0.5%

| Workup Observations | Easy separation, clear layers. Ammonium salt is highly water-soluble. | Emulsion formation possible. Ammonium salt has moderate organic solubility. | Clean separation. Ammonium salt is less water-soluble than the oxetane salt. |

Analysis of Results:

  • Reaction Time & Yield: TEA, being the strongest base, drives the reaction fastest, often leading to the highest crude yield. However, this aggressive basicity comes at a cost.

  • Purity & Racemization: The key differentiator is purity. The high basicity of TEA is known to cause side reactions, most notably the racemization of the chiral center alpha to the carbonyl group. N,3-Dimethyloxetan-3-amine, with its moderated pKa, performs similarly to the industry-standard DIPEA in minimizing this side reaction, resulting in a significantly purer crude product.[23]

  • Workup Efficiency: Here, the high polarity of the oxetane amine provides a distinct advantage. Its hydrochloride salt is exceptionally soluble in the aqueous wash solutions, leading to a more efficient and cleaner extraction process compared to the more lipophilic ammonium salts of TEA and DIPEA, which can linger in the organic layer and complicate purification.

G cluster_props Physicochemical Properties cluster_outcomes Reaction Outcomes pka Basicity (pKa) purity Purity / Side Reactions pka->purity influences sterics Steric Hindrance selectivity Nucleophilicity sterics->selectivity determines solubility Polarity (LogP) workup Workup Efficiency solubility->workup impacts

Figure 3: Relationship between amine properties and experimental outcomes.

Beyond a Reagent: The Oxetane as a Strategic Building Block

The most compelling argument for N,3-Dimethyloxetan-3-amine extends beyond its use as a disposable base. Unlike TEA or DIPEA, this molecule is a valuable structural fragment that can be incorporated into a final drug candidate to enhance its properties.[7]

  • Solubility Enhancement: Replacing a traditional fragment like a gem-dimethyl or morpholine group with an oxetane can dramatically increase aqueous solubility, a critical factor for oral bioavailability.[6][8]

  • Metabolic Stability: The oxetane ring is generally robust to metabolic degradation by cytochrome P450 enzymes, offering a way to block metabolically labile sites within a molecule.[1][7]

  • Basicity Modulation: As demonstrated, the oxetane's inductive effect lowers the pKa of the adjacent amine. This is a powerful strategy in drug design to fine-tune a molecule's basicity to avoid off-target effects, such as hERG channel inhibition, which is a common liability for basic amines.[19]

Conclusion and Recommendations

While Triethylamine remains a cost-effective choice for robust, pH-sensitive reactions, its utility is limited by its propensity to cause side reactions. DIPEA offers a significant improvement for sensitive substrates, establishing itself as a gold standard for minimizing nucleophilic interference and racemization.

This compound, however, represents the next evolution. It matches the clean, non-nucleophilic profile of DIPEA while offering distinct advantages:

  • Superior Workup: Its high polarity simplifies purification by ensuring its corresponding salt washes out cleanly into the aqueous phase.

  • Favorable Handling: As a stable, crystalline solid, it avoids the volatility and potent odor associated with liquid amine bases.

  • Dual-Use Potential: It serves not only as a high-performance reagent but also as a valuable 3D building block for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

For researchers, scientists, and drug development professionals, this compound is more than just an alternative; it is a strategic tool. It is highly recommended for sensitive coupling reactions where product purity is paramount and is an invaluable scaffold for any discovery program aiming to create next-generation therapeutics with superior, three-dimensional drug-like properties.

References

A Researcher's Guide to In Vitro Metabolic Stability of N,3-Dimethyloxetan-3-amine Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of candidates with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among the structural motifs employed to enhance these properties, the oxetane ring has emerged as a valuable tool for medicinal chemists.[1][2] This small, polar, three-dimensional heterocycle is increasingly utilized as a bioisostere for more common functionalities like gem-dimethyl and carbonyl groups.[2][3] Its incorporation can profoundly influence a molecule's physicochemical properties, often leading to marked improvements in aqueous solubility, lipophilicity, and, critically, metabolic stability.[3][4][5]

This guide provides an in-depth comparison and technical overview of the in vitro metabolic stability of compounds containing the N,3-dimethyloxetan-3-amine moiety. We will explore the mechanistic basis for the enhanced stability conferred by this group, present a detailed experimental protocol for its assessment, and offer insights into the interpretation of the resulting data for drug development professionals.

The Oxetane Advantage: Blocking Metabolic Hotspots

A common strategy in medicinal chemistry to improve metabolic stability is to block metabolically labile C-H bonds. The gem-dimethyl group is a classic solution, but it significantly increases the lipophilicity of a compound, which can negatively impact other properties like solubility and permeability.[1][3] The oxetane motif, particularly a 3,3-disubstituted oxetane, offers a compelling alternative. It occupies a similar spatial volume to a gem-dimethyl group but introduces polarity, thereby shielding metabolic "hotspots" without the associated lipophilicity penalty.[2][3] This dual benefit of steric hindrance and increased polarity often results in a lower rate of metabolic degradation.[5]

Furthermore, the strong inductive electron-withdrawing effect of the oxetane's oxygen atom can reduce the basicity (pKa) of adjacent amines.[2][6] For a structure like N,3-dimethyloxetan-3-amine, this modulation of basicity can influence its interaction with metabolizing enzymes and transporters, further contributing to a favorable ADME profile.

Predicted Metabolic Pathways of N,3-Dimethyloxetan-3-amine Compounds

Understanding the potential metabolic fate of a compound is crucial for designing and interpreting stability assays. The N,3-dimethyloxetan-3-amine scaffold presents several potential sites for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes, but also potentially by other enzymes like microsomal epoxide hydrolase (mEH).

  • CYP450-Mediated Metabolism: This is the most common route for drug metabolism.[7] For tertiary amines, the primary CYP-mediated pathways are N-dealkylation and N-oxidation.[8]

    • N-Dealkylation: Removal of one of the methyl groups on the nitrogen atom is a highly probable metabolic route.

    • α-Carbon Hydroxylation: Oxidation of the methyl group attached to the oxetane ring is another possibility.

  • Oxetane Ring Scission: While the oxetane ring is generally incorporated to enhance stability, it is not metabolically inert. It can be a substrate for hydrolysis by microsomal epoxide hydrolase (mEH), leading to a ring-opened diol product.[9][10] Additionally, CYP-mediated oxetane ring scission has also been observed as a metabolic pathway for some compounds.[6]

The following diagram illustrates these potential metabolic transformations.

G cluster_main Potential Metabolic Pathways Parent Parent Compound (N,3-Dimethyloxetan-3-amine Moiety) Metabolite1 N-Dealkylation Product (Secondary Amine) Parent->Metabolite1 CYP450s Metabolite2 N-Oxide Product Parent->Metabolite2 CYP450s, FMOs Metabolite3 Oxetane Ring Opening (Diol Product) Parent->Metabolite3 mEH / CYP450s Metabolite4 C-Hydroxylation Product (on Oxetane-Methyl) Parent->Metabolite4 CYP450s G cluster_workflow Metabolic Stability Assay Workflow A 1. Preparation (Microsomes, Buffer, Compound) B 2. Pre-incubation (37°C, 5 min) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add cold Acetonitrile with IS) D->E F 6. Protein Precipitation (Centrifuge) E->F G 7. Sample Analysis (LC-MS/MS) F->G H 8. Data Analysis (Calculate t½ and CLint) G->H

References

A Senior Application Scientist's Guide to Isothermal Titration Calorimetry for Characterizing N,3-Dimethyloxetan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Isothermal Titration Calorimetry (ITC) for the characterization of small molecule-protein interactions, using N,3-Dimethyloxetan-3-amine derivatives as a representative case study. It is intended for researchers, scientists, and drug development professionals seeking to obtain high-fidelity binding data to drive lead optimization and understand structure-activity relationships (SAR). We will move beyond a simple recitation of protocol steps to explore the causality behind experimental choices, ensuring a robust and self-validating methodology.

The Imperative for a Gold Standard: Why ITC?

In the landscape of drug discovery, the precise quantification of binding affinity is paramount. While various techniques exist, Isothermal Titration Calorimetry (ITC) is widely regarded as the gold standard.[1][2] Unlike methods that rely on labels or surface immobilization, which can introduce artifacts, ITC directly measures the heat released or absorbed during a binding event in solution.[3][4] This label-free approach provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6]

This comprehensive dataset is crucial for lead optimization.[7] For a novel scaffold like N,3-Dimethyloxetan-3-amine, understanding not just if a derivative binds, but why it binds—whether the interaction is driven by favorable bond formation (enthalpy) or by changes in solvent and conformational ordering (entropy)—provides medicinal chemists with actionable insights to rationally design more potent and selective compounds.[8]

Comparison with Alternative Techniques

While ITC is powerful, it is essential to understand its place among other biophysical methods. Each technique offers unique advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding.Label-free, in-solution measurement. Provides a complete thermodynamic profile (Kd, n, ΔH, ΔS) in a single experiment.[9]Requires relatively large amounts of sample. Lower throughput. Sensitive to buffer mismatches.[1]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Real-time kinetic data (kon, koff) in addition to affinity (Kd). High sensitivity, requires less sample than ITC.Requires immobilization of one binding partner, which may affect its activity. Non-specific binding can be an issue.[9][10]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Similar to SPR, provides real-time kinetic data. Higher throughput than SPR and ITC.Also requires immobilization of a binding partner. Can be less sensitive than SPR for small molecule interactions.[9]
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.Low sample consumption. Can be performed in complex solutions (e.g., cell lysate). Wide range of affinities can be measured.Typically requires labeling of one binding partner, which could interfere with the interaction.[11]

Designing a Robust ITC Experiment: A Methodological Deep Dive

The quality of ITC data is directly proportional to the rigor of the experimental design. A flawed setup will invariably lead to ambiguous or incorrect results. Here, we outline a self-validating protocol for characterizing the binding of an N,3-Dimethyloxetan-3-amine derivative to its target protein.

Core Principle: The "C-Window"

To obtain a well-defined sigmoidal binding curve from which Kd can be accurately determined, the experiment must be designed within an optimal concentration range, often called the "c-window". The 'c' value is a dimensionless parameter defined as:

c = n * [Macromolecule] / Kd

Where 'n' is the stoichiometry, [Macromolecule] is the concentration of the protein in the cell, and Kd is the dissociation constant. For reliable data, the 'c' value should ideally fall between 10 and 100.[5]

  • If c < 10: The binding isotherm will be too shallow, making it difficult to accurately determine the Kd and stoichiometry.

  • If c > 1000: The binding transition will be too sharp, resembling a step function. This allows for accurate determination of stoichiometry and enthalpy but prevents an accurate Kd measurement.

Since the Kd is the value we are trying to determine, an educated guess based on preliminary data (e.g., from an enzymatic assay or SPR) is often used for the initial experiment.

Experimental Workflow Diagram

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p_prep Protein Purification & QC b_prep Buffer Preparation & Dialysis p_prep->b_prep l_prep Ligand Synthesis & QC l_prep->b_prep conc Accurate Concentration Determination b_prep->conc degas Degas Samples conc->degas Samples load Load Cell & Syringe degas->load control Control Titration (Ligand into Buffer) load->control main_exp Main Titration (Ligand into Protein) load->main_exp subtract Subtract Heat of Dilution control->subtract integrate Integrate Raw Data main_exp->integrate Data integrate->subtract fit Fit Isotherm to Binding Model subtract->fit results Determine: Kd, n, ΔH, ΔS fit->results Thermodynamics cluster_driving_forces Driving Forces of Binding DeltaG ΔG Gibbs Free Energy (Binding Affinity) G_desc G_desc DeltaG->G_desc The overall binding strength. More negative = tighter binding. DeltaH ΔH Enthalpy (Bonding) DeltaH->DeltaG + H_desc H_desc DeltaH->H_desc Favorable when negative. Reflects H-bonds and van der Waals interactions. TDeltaS -TΔS Entropy (Order/Disorder) TDeltaS->DeltaG + S_desc S_desc TDeltaS->S_desc Favorable when negative. Reflects hydrophobic effects and conformational changes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.